Protochlorophyllide
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C35H32MgN4O5 |
|---|---|
Molecular Weight |
613 g/mol |
IUPAC Name |
magnesium;3-[(3R)-16-ethenyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-4-oxo-23,25-diaza-7,24-diazanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5,8(26),9,11,13(25),14,16,18,20(23),21-undecaen-22-yl]propanoic acid |
InChI |
InChI=1S/C35H34N4O5.Mg/c1-8-19-15(3)22-12-24-17(5)21(10-11-28(40)41)32(38-24)30-31(35(43)44-7)34(42)29-18(6)25(39-33(29)30)14-27-20(9-2)16(4)23(37-27)13-26(19)36-22;/h8,12-14,31H,1,9-11H2,2-7H3,(H3,36,37,38,39,40,41,42);/q;+2/p-2/t31-;/m1./s1 |
InChI Key |
QBPCOMNNISRCTC-JSSVAETHSA-L |
Isomeric SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C([N-]3)C(=C5C(=C(C(=N5)C=C6C(=C(C(=C2)[N-]6)C=C)C)C)CCC(=O)O)[C@H](C4=O)C(=O)OC)C)C.[Mg+2] |
Canonical SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C([N-]3)C(=C5C(=C(C(=N5)C=C6C(=C(C(=C2)[N-]6)C=C)C)C)CCC(=O)O)C(C4=O)C(=O)OC)C)C.[Mg+2] |
Synonyms |
Monovinyl Protochlorophyllide MV PChlide MV-PChlide Protochlorophyllide Protochlorophyllide A Protochlorophyllide, Monovinyl |
Origin of Product |
United States |
Foundational & Exploratory
The Protochlorophyllide Biosynthesis Pathway in Higher Plants: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the protochlorophyllide biosynthesis pathway in higher plants, a critical route for the synthesis of chlorophyll (B73375), the cornerstone of photosynthesis. This document details the core enzymatic steps, regulatory mechanisms, and key intermediates, presenting quantitative data, detailed experimental protocols, and visual representations of the pathway and associated workflows.
Introduction to this compound Biosynthesis
The synthesis of chlorophyll in higher plants is a tightly regulated and complex metabolic pathway. A key intermediate in this pathway is this compound, the immediate precursor to chlorophyllide. The biosynthesis of this compound begins with the formation of 5-aminolevulinic acid (ALA) and proceeds through a series of enzymatic reactions involving protoporphyrin IX and the insertion of magnesium. In angiosperms, the final step, the reduction of this compound to chlorophyllide, is a light-dependent process, highlighting the crucial role of light in the greening of plants. Understanding this pathway is fundamental for research in plant physiology, agricultural science, and for the development of novel herbicides and plant growth regulators.
Core Enzymatic Steps and Intermediates
The biosynthesis of this compound from 5-aminolevulinic acid involves several key enzymes, each representing a potential point of regulation. The primary steps are outlined below.
5-Aminolevulinic Acid (ALA) Synthesis
In higher plants, ALA is synthesized from glutamate (B1630785) via the C5 pathway, a three-step process localized in the plastids.[1][2] This is the rate-limiting step in chlorophyll biosynthesis.[3]
Formation of Protoporphyrin IX
Two molecules of ALA are condensed to form porphobilinogen (B132115), and four porphobilinogen molecules are subsequently polymerized and modified to form protoporphyrinogen (B1215707) IX. The final step in this part of the pathway is the oxidation of protoporphyrinogen IX to protoporphyrin IX, catalyzed by protoporphyrinogen IX oxidase (PPO) .[4][5] PPO is a target for several classes of herbicides.[4]
Magnesium Chelation
The insertion of a magnesium ion into the protoporphyrin IX ring is the first committed step towards chlorophyll synthesis and is catalyzed by magnesium chelatase . This complex enzyme consists of three subunits: ChlI, ChlD, and ChlH.[6][7] The reaction is ATP-dependent.[6]
Formation of this compound
Following magnesium insertion, a series of enzymatic reactions, including the activity of Mg-protoporphyrin IX monomethyl ester (oxidative) cyclase, leads to the formation of this compound.
Reduction of this compound to Chlorophyllide
In angiosperms, the final step is the light-dependent reduction of this compound to chlorophyllide, catalyzed by NADPH:this compound oxidoreductase (POR) .[8][9] This enzyme exists in different isoforms, with PORA and PORB being the most studied. PORA is abundant in etiolated tissues and is rapidly degraded upon illumination, while PORB is present in both dark- and light-grown plants.[8] There are two distinct enzyme systems that catalyze this reduction: a light-dependent POR (LPOR) and a light-independent, or dark-operative, POR (DPOR).[9][10] Angiosperms exclusively rely on LPOR for the greening process, which is why they become etiolated in the dark.[9][10]
Quantitative Data
Enzyme Kinetic Parameters
| Enzyme | Organism/Isoform | Substrate | Km (µM) | Vmax (nmol·min-1·mg-1) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| This compound Oxidoreductase (POR) | Pea (Pisum sativum) | NADPH | 8.7 ± 1.9 | 20.6 ± 0.9 | - | - | [11] |
| This compound | 0.27 ± 0.04 | [11] | |||||
| Barley (Hordeum vulgare) POR A | This compound | - | - | - | - | [10] | |
| Barley (Hordeum vulgare) POR B | This compound | - | - | - | ~6-fold higher than POR A | [10] | |
| Magnesium Chelatase (BchH subunit) | Rhodobacter capsulatus | BchH-proto | - | - | - | Hill coefficient: 1.85 (sigmoidal kinetics) | [8] |
| Protoporphyrinogen Oxidase | Maize (Zea mays) etioplast | - | - | - | IC50 (acifluorfen-methyl) = 4 nM | - | [12] |
Intermediate Concentrations in Plant Tissues
| Intermediate | Plant Species/Tissue | Condition | Concentration | Reference |
| This compound | Arabidopsis thaliana seedlings | Etiolated | Elevated levels | [8] |
| This compound | Arabidopsis thaliana seedlings | pif mutants (etiolated) | Higher than wild-type | [8] |
| Protoporphyrin IX | Arabidopsis thaliana | - | 0.05 ± 0.02 mg·kg-1 | [13] |
| Mg-protoporphyrin IX | Arabidopsis thaliana | - | 0.08 ± 0.01 mg·kg-1 | [13] |
| Protoporphyrin IX | Camellia sinensis var. sinensis | Leaf | 1.67 ± 0.12 mg·kg-1 | [13] |
| Mg-protoporphyrin IX | Camellia sinensis var. sinensis | Leaf | 3.37 ± 0.10 mg·kg-1 | [13] |
| This compound | Arabidopsis thaliana wild-type | 4-day-old etiolated seedlings | ~1.2 nmol/g FW | [13] |
| This compound | Arabidopsis thaliana pgp1-1 mutant | 4-day-old etiolated seedlings | Decreased by 41% compared to wild-type | [13] |
Experimental Protocols
Quantification of this compound in Etiolated Seedlings
This method utilizes fluorescence spectroscopy for a sensitive quantification of this compound.[10]
Materials:
-
Etiolated seedlings (e.g., Arabidopsis thaliana grown in complete darkness for 5 days at 22°C after germination induction)[10]
-
Ice-cold acetone (B3395972): 0.1 M ammonium (B1175870) hydroxide (B78521) (9:1, v/v)[10]
-
Microcentrifuge tubes
-
Polypropylene (B1209903) pestle
-
Chilled benchtop centrifuge (>12,000 x g)[10]
-
Fluorescence spectrophotometer
-
Glass cuvettes
Procedure:
-
Under a dim green safelight, excise a known number of etiolated seedlings (e.g., 20-30 Arabidopsis seedlings) and place them in a pre-chilled microcentrifuge tube on ice.[10]
-
Add 0.4 mL of ice-cold acetone:ammonium hydroxide solution.[10]
-
Homogenize the tissue thoroughly using a polypropylene pestle.[10]
-
Centrifuge at >12,000 x g for 5 minutes at 4°C.[10]
-
Carefully transfer the supernatant to a new, clean microcentrifuge tube.[10]
-
Re-extract the pellet with another 0.4 mL of the ice-cold acetone:ammonium hydroxide solution, and repeat the centrifugation.[10]
-
Combine the supernatants from both extractions.[10]
-
Set the baseline of the fluorescence spectrophotometer to zero using 80% (v/v) acetone.
-
Measure the fluorescence emission of the sample at approximately 636 nm with an excitation wavelength of 440 nm.[10]
In Vitro Assay for Protoporphyrinogen Oxidase (PPO) Activity
This fluorometric assay measures the formation of protoporphyrin IX from protoporphyrinogen IX.
Materials:
-
PPO enzyme preparation (e.g., isolated mitochondria or chloroplasts, or recombinant enzyme)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 0.5% (v/v) Tween 20
-
Protoporphyrin IX
-
Sodium amalgam (freshly prepared)
-
10 mM KOH
-
Nitrogen gas
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Preparation of Protoporphyrinogen IX (Substrate):
-
Dissolve protoporphyrin IX in 10 mM KOH.
-
Add freshly prepared sodium amalgam to the protoporphyrin IX solution under a gentle stream of nitrogen gas.
-
Stir until the solution becomes colorless and non-fluorescent, indicating complete reduction.
-
Carefully remove the sodium amalgam. The resulting protoporphyrinogen IX solution should be kept on ice and used immediately.
-
-
Assay Setup:
-
Add 180 µL of assay buffer to each well of the microplate.
-
Add 10 µL of the PPO enzyme preparation to each well. Include a no-enzyme control.
-
To measure inhibition, add the inhibitor (e.g., acifluorfen-methyl (B165782) dissolved in DMSO) to the desired final concentration. Add the same volume of DMSO to the control wells.
-
Initiate the reaction by adding 10 µL of the freshly prepared protoporphyrinogen IX substrate to each well.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence plate reader set at the desired temperature (e.g., 37°C).
-
Measure the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) with excitation at ~405 nm and emission at ~635 nm. The rate of fluorescence increase is proportional to PPO activity.
-
In Vitro Assay for Magnesium Chelatase Activity
This assay measures the insertion of Mg2+ into protoporphyrin IX.[14]
Materials:
-
Chloroplast extract or purified recombinant subunits (ChlI, ChlD, ChlH)
-
Homogenization Buffer: 50 mM Tricine (pH 7.8), 0.5 M sorbitol, 1 mM MgCl2, 0.1% (w/v) bovine serum albumin (BSA), and 1 mM dithiothreitol (B142953) (DTT)[14]
-
Assay Buffer: Homogenization buffer without BSA, containing 4 mM MgATP in a regenerating system (60 mM phosphocreatine/creatine phosphokinase, 10 units mL-1) and 10 mM MgCl2[14]
-
Protoporphyrin IX
-
Spectrofluorometer
Procedure:
-
Enzyme Preparation:
-
Homogenize leaf tissue in ice-cold homogenization buffer and centrifuge at 5,000 x g for 10 minutes at 4°C to pellet chloroplasts.[14]
-
Resuspend the chloroplast pellet in a small volume of homogenization buffer.
-
-
Assay:
-
Incubate the chloroplast extract in the assay buffer.
-
Add protoporphyrin IX to initiate the reaction.
-
Incubate at the desired temperature (e.g., 30°C) in the dark.
-
Stop the reaction at different time points by adding acetone.
-
-
Detection:
-
Centrifuge to pellet the precipitated protein.
-
Measure the fluorescence of the supernatant using a spectrofluorometer with excitation at ~420 nm and emission at ~595 nm to detect the formation of Mg-protoporphyrin IX.
-
HPLC Analysis of Chlorophyll Precursors
This method allows for the separation and quantification of various chlorophyll precursors.[11]
Materials:
-
Plant tissue extract (e.g., using acetone or methanol)
-
HPLC system with a fluorescence detector and a C18 reverse-phase column[11]
-
Solvent A: 35% methanol (B129727) and 15% acetonitrile (B52724) in 0.25 M pyridine[15]
-
Solvent B: 50% methanol in acetonitrile[15]
-
Standards for each precursor to be quantified
Procedure:
-
Sample Preparation:
-
Extract pigments from a known amount of plant tissue using an appropriate solvent (e.g., 80% acetone).
-
Centrifuge to remove debris and filter the supernatant.
-
-
HPLC Separation:
-
Inject the sample onto the C18 column.
-
Elute the pigments using a gradient of Solvent B into Solvent A. A typical gradient might be from 35% to 64% Solvent B over 30 minutes.[15]
-
-
Detection:
-
Quantification:
-
Identify and quantify the peaks by comparing their retention times and fluorescence spectra to those of authentic standards.
-
Signaling Pathways and Logical Relationships
The this compound biosynthesis pathway is tightly regulated and integrated with other cellular processes. Feedback inhibition and the light-dependency of key steps are crucial for maintaining homeostasis and preventing the accumulation of phototoxic intermediates.
Caption: Overview of the this compound biosynthesis pathway in higher plants.
Caption: Experimental workflow for the in vitro assay of PPO activity.
Conclusion
The this compound biosynthesis pathway is a fundamental process in higher plants, essential for the production of chlorophyll and the establishment of photosynthetic capacity. This guide has provided a detailed overview of the core enzymatic steps, quantitative data on enzyme kinetics and intermediate concentrations, and comprehensive experimental protocols for the study of this pathway. The provided diagrams offer a visual representation of the pathway and associated experimental workflows. This information serves as a valuable resource for researchers, scientists, and drug development professionals working in the fields of plant science, agriculture, and herbicide development. Further research into the regulatory networks governing this pathway will continue to provide insights into plant growth and development and offer new avenues for crop improvement and weed management.
References
- 1. Mg-Protoporphyrin IX Signals Enhance Plant’s Tolerance to Cold Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular Characterization of Mg-Chelatase CHLI Subunit in Pea (Pisum sativum L.) [frontiersin.org]
- 3. Frontiers | Impaired Magnesium Protoporphyrin IX Methyltransferase (ChlM) Impedes Chlorophyll Synthesis and Plant Growth in Rice [frontiersin.org]
- 4. Dynamics of Etiolation Monitored by Seedling Morphology, Carotenoid Composition, Antioxidant Level, and Photoactivity of this compound in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chlorophyllides: Preparation, Purification, and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Simple Method for Quantification of this compound in Etiolated Arabidopsis Seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. bookstack.cores.utah.edu [bookstack.cores.utah.edu]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 11. en.bio-protocol.org [en.bio-protocol.org]
- 12. Reconstitution of an Active Magnesium Chelatase Enzyme Complex from the bchI, -D, and -H Gene Products of the Green Sulfur Bacterium Chlorobium vibrioforme Expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Frontiers | Expression of the Arabidopsis Mg-chelatase H subunit alleviates iron deficiency-induced stress in transgenic rice [frontiersin.org]
- 15. Detection and Quantification of Heme and Chlorophyll Precursors Using a High Performance Liquid Chromatography (HPLC) System Equipped with Two Fluorescence Detectors [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Structure and Properties of Protochlorophyllide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protochlorophyllide is a pivotal intermediate in the biosynthesis of chlorophylls, the primary pigments responsible for photosynthesis. As a magnesium-containing tetrapyrrole, its unique chemical structure and photophysical properties are of significant interest to researchers in biochemistry, plant biology, and drug development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological significance of this compound. It includes detailed experimental protocols for its extraction, purification, and characterization, and visualizes its biosynthetic pathway and regulatory mechanisms.
Chemical Structure and Properties
This compound is a porphyrin derivative characterized by a tetrapyrrole macrocycle with a central magnesium ion. It is structurally similar to chlorophyll (B73375) but lacks the C17 phytol (B49457) tail and possesses a double bond in the D ring, which is reduced during the final steps of chlorophyll synthesis.[1]
Molecular Structure
The molecular formula for this compound a, the most common form, is C35H32MgN4O5.[2][3] Key structural features include a methoxycarbonyl group, a vinyl group, an ethyl group, and a propanoic acid side chain attached to the macrocycle.[3]
Table 1: Chemical Identifiers for this compound a
| Identifier | Value |
| Molecular Formula | C35H32MgN4O5 |
| Molar Mass | Approximately 613.0 g/mol [2][3] |
| CAS Number | 20369-67-9[2][3] |
| Synonyms | This compound a, Monovinyl this compound[1][3] |
Stereochemistry
The reduction of the C17=C18 double bond in the D ring of this compound to form chlorophyllide is a stereospecific reaction.[4] This crucial step is catalyzed by the enzyme this compound oxidoreductase.
Physicochemical Properties
The extended π-conjugated system of the tetrapyrrole ring gives this compound its characteristic spectroscopic properties. It is highly fluorescent, a property that is often exploited for its detection and quantification.[1]
Table 2: Physicochemical and Spectroscopic Properties of this compound a
| Property | Value | Solvent/Conditions |
| Absorption Maxima (Soret band) | ~439 nm | 77 K[5] |
| Absorption Maxima (Qy band) | ~626 - 630 nm | Acetone, 77 K[5][6] |
| Fluorescence Emission Maximum | ~631 - 633 nm | 77 K[5] |
| Molar Extinction Coefficient (ε) | 30.4 x 10^3 L mol-1 cm-1 | at 626 nm in 80% Acetone[6] |
Biosynthesis and Biological Role
This compound is a key intermediate in the chlorophyll biosynthetic pathway, which begins with the amino acid glutamate (B1630785).[7] Its conversion to chlorophyllide is a critical regulatory step in the greening of plants.
Biosynthetic Pathway from Glutamate
The biosynthesis of this compound is a complex, multi-step process that occurs within the plastids of plant cells. The pathway starts from glutamate and proceeds through several key intermediates, including 5-aminolevulinic acid (ALA) and protoporphyrin IX.
Conversion to Chlorophyllide
The final step in the formation of the chlorophyll macrocycle is the reduction of this compound to chlorophyllide. This reaction is catalyzed by this compound oxidoreductase (POR) and can be either light-dependent or light-independent.[8]
In angiosperms, this conversion is strictly light-dependent and is catalyzed by the light-dependent this compound oxidoreductase (LPOR).[9] The enzyme forms a ternary complex with this compound and NADPH in the dark. Upon illumination, the excited this compound molecule facilitates the transfer of a hydride from NADPH to the C17 position of the D ring.[9]
References
- 1. A Simple Method for Quantification of this compound in Etiolated Arabidopsis Seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. Spectroscopic and kinetic characterization of the light-dependent enzyme this compound oxidoreductase (POR) using monovinyl and divinyl substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. Chlorophyllides: Preparation, Purification, and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plant this compound Oxidoreductases A and B: CATALYTIC EFFICIENCY AND INITIAL REACTION STEPS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spectroscopic characterization of the first ultrafast catalytic intermediate in this compound oxidoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Dynamics of Etiolation Monitored by Seedling Morphology, Carotenoid Composition, Antioxidant Level, and Photoactivity of this compound in Arabidopsis thaliana [frontiersin.org]
- 9. Chloroplast biogenesis 88. This compound b occurs in green but not in etiolated plants - PubMed [pubmed.ncbi.nlm.nih.gov]
The Crucial Role of Protochlorophyllide Reductase in Chlorophyll Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorophyll (B73375), the cornerstone of photosynthesis, undergoes a complex biosynthetic pathway, with the reduction of protochlorophyllide (Pchlide) to chlorophyllide (Chlide) serving as a critical regulatory step. This conversion is catalyzed by the enzyme this compound reductase (POR). Two distinct, non-homologous enzymes carry out this reaction: the light-dependent this compound oxidoreductase (LPOR) and the light-independent (dark-operative) this compound oxidoreductase (DPOR). This technical guide provides an in-depth exploration of the mechanisms, regulation, and experimental analysis of these vital enzymes, offering valuable insights for researchers in plant biology, biochemistry, and drug development.
Introduction
The synthesis of chlorophyll is fundamental to life on Earth, enabling the conversion of light energy into chemical energy. The penultimate step in this pathway, the stereospecific reduction of the D-ring of the Pchlide macrocycle, is a key point of regulation.[1] Angiosperms exclusively rely on the light-dependent LPOR, rendering them unable to produce chlorophyll in the dark, a phenomenon known as etiolation.[1] In contrast, gymnosperms, algae, and some photosynthetic bacteria possess the light-independent DPOR, allowing for chlorophyll synthesis in the absence of light.[1] Understanding the intricate workings of these enzymes is paramount for fields ranging from agricultural biotechnology to the development of novel herbicides and therapeutic agents targeting photosynthetic organisms.
The Two Families of this compound Reductase
LPOR and DPOR are evolutionarily and structurally distinct enzymes that catalyze the same reaction through fundamentally different mechanisms.
Light-Dependent this compound Oxidoreductase (LPOR)
LPOR is a single-subunit, NADPH-dependent enzyme belonging to the short-chain dehydrogenase/reductase (SDR) superfamily.[2] It is one of the few known enzymes that directly utilizes light for its catalytic activity.[2] The reaction mechanism involves the formation of a ternary complex with its substrates, Pchlide and NADPH.[1] Upon absorption of a photon by the bound Pchlide, a rapid hydride transfer from NADPH to the C17 position of Pchlide is initiated, followed by a proton transfer to the C18 position, completing the reduction to chlorophyllide.[3]
Light-Independent this compound Oxidoreductase (DPOR)
DPOR is a more complex, multi-subunit enzyme with remarkable structural and sequential similarity to nitrogenase.[1][2] It is composed of three subunits: ChlL, ChlN, and ChlB.[4] The catalytic mechanism is ATP-dependent and involves the transfer of electrons from a donor, such as ferredoxin, to the Pchlide substrate.[2] The ChlL subunit functions as an ATP-dependent reductase, transferring electrons to the ChlN/ChlB catalytic component where Pchlide is bound and reduced.[4] This process is highly sensitive to oxygen, which likely drove the evolution of the oxygen-insensitive LPOR.[2]
Quantitative Data on this compound Reductase Activity
The kinetic properties and substrate binding affinities of POR isoforms have been characterized, providing insights into their catalytic efficiency and regulation.
| Enzyme | Substrate | Km (μM) | Vmax (μM·min-1) | kcat (s-1) | kcat/Km (M-1s-1) | Kd (μM) | Reference |
| Barley POR A | Pchlide | - | - | - | - | - | [5] |
| Barley POR B | Pchlide | - | - | - | - | - | [5] |
| T. elongatus LPOR | Monovinyl Pchlide | 1.36 ± 0.34 | 0.53 ± 0.05 | - | - | 1.37 ± 0.28 | [4] |
| T. elongatus LPOR | Divinyl Pchlide | 0.92 ± 0.33 | 0.61 ± 0.05 | - | - | 0.83 ± 0.24 | [4] |
| Synechocystis sp. PCC 6803 LPOR | Pchlide | 8.6 | - | - | - | 7.7 ± 0.7 | [6] |
Table 1: Kinetic Parameters and Dissociation Constants of this compound Reductases. This table summarizes key quantitative data for different POR enzymes, highlighting their substrate affinities and catalytic efficiencies.
Regulation of this compound Reductase
The expression and activity of POR are tightly regulated to coordinate chlorophyll synthesis with developmental and environmental cues, particularly light.
Transcriptional Regulation by Light
Light, perceived by photoreceptors such as phytochromes, is a primary regulator of POR gene expression. In the dark, Phytochrome-Interacting Factors (PIFs) accumulate and repress the transcription of light-responsive genes, including POR. Upon illumination, phytochromes are activated and trigger the degradation of PIFs, leading to the de-repression of POR gene expression and subsequent chlorophyll synthesis.
References
- 1. Reconstitution of Diphthine Synthase Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Step-by-Step Guide to Expressing Recombinant Protein in E. coli [synapse.patsnap.com]
- 3. youtube.com [youtube.com]
- 4. Spectroscopic and kinetic characterization of the light-dependent enzyme this compound oxidoreductase (POR) using monovinyl and divinyl substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]
- 6. Enzymology below 200 K: The kinetics and thermodynamics of the photochemistry catalyzed by this compound oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]
Protochlorophyllide Fluorescence: A Technical Guide to Spectral Properties and Analysis
For Researchers, Scientists, and Drug Development Professionals
Protochlorophyllide (Pchlide), a key intermediate in the chlorophyll (B73375) biosynthesis pathway, is a highly fluorescent molecule. Its distinct spectral properties provide a powerful tool for studying the final, light-dependent step of chlorophyll synthesis, a process of significant interest in plant biology, bio-inspired energy systems, and the development of photosensitizing drugs. This technical guide provides an in-depth overview of the fluorescence emission and excitation spectra of this compound, details the experimental protocols for their measurement, and outlines the biochemical pathway of its phototransformation.
Core Concepts in this compound Fluorescence
This compound's fluorescence is intimately linked to its molecular environment and its association with the enzyme this compound oxidoreductase (POR). In etiolated plants grown in the dark, Pchlide accumulates and exists in several spectral forms, each with characteristic fluorescence emission and excitation maxima. The most prominent of these is the photoactive Pchlide-POR complex. Upon illumination, this complex undergoes a rapid photoreduction to form chlorophyllide (Chlide), leading to a dramatic shift in the fluorescence spectrum.
The intrinsic fluorescence of Pchlide and its phototransformation product, Chlide, allows for sensitive and specific monitoring of the chlorophyll biosynthesis process. Understanding the spectral characteristics of these molecules is crucial for interpreting experimental data and for applications leveraging their photosensitizing properties.
Quantitative Spectral Data
The fluorescence properties of this compound are highly dependent on its aggregation state and environment. Several distinct spectral forms have been identified in vivo and in vitro, each with unique emission and excitation maxima. The following tables summarize key quantitative data from low-temperature (77 K) fluorescence spectroscopy studies.
Table 1: Fluorescence Emission and Excitation Maxima of this compound Spectral Forms in Etiolated Leaves (77 K)
| Spectral Form | Excitation Maximum (nm) | Emission Maximum (nm) | Reference |
| Pchlide F633 | 440, 628 | 631-633 | [1][2][3] |
| Pchlide F644 | 444, 637 | 640-644 | [3][4][5] |
| Pchlide F655 (Photoactive) | 450, 650 | 655-656 | [1][2][4] |
| Far-Red Form 1 | 658 | 666 | [6] |
| Far-Red Form 2 | 668 | 680 | [6] |
| Far-Red Form 3 | 677 | 690 | [6] |
Table 2: Fluorescence Lifetimes of this compound Forms (77 K)
| Pchlide Form | Lifetime Component(s) | Lifetime (ns) | Notes | Reference |
| Short-wavelength (monomeric) | Fast | 0.3 - 0.8 | Protein-bound | [1][7] |
| Slow | 6.2 - 7.1 | [1][7] | ||
| Long-wavelength (aggregated) | Fast | 0.3 - 0.8 | [1][7] | |
| Slow | 5.1 - 6.7 | Reflects aggregated Pchlide | [1][7] | |
| Free Pchlide in solution | Single Exponential | ~10 | For comparison | [1] |
Table 3: Fluorescence Properties of this compound in Organic Solvents
| Solvent | Excitation Wavelength (nm) | Emission Maximum (nm) | Fluorescence Lifetime (ns) | Stokes Shift (cm⁻¹) | Reference |
| Dioxane | - | - | 5.2 | 50 - 300 | [8][9] |
| Methanol | - | - | 3.5 | 50 - 300 | [8][9] |
| Water-Methanol (25%) | - | - | 2.9 | - | [8] |
| Water | - | - | 2.5 & 0.4 (double exponential) | - | [8] |
Experimental Protocols
The measurement of this compound fluorescence typically involves low-temperature fluorescence spectroscopy to resolve the different spectral forms and minimize non-radiative decay processes.
Sample Preparation (Etiolated Seedlings)
-
Plant Material: Germinate and grow seedlings (e.g., barley, wheat, pea, or Arabidopsis) in complete darkness for 5-7 days to allow for the accumulation of this compound.[10][11]
-
Harvesting: Under a dim green safe light, harvest the etiolated leaves or cotyledons. All subsequent steps should be performed in the dark or under dim green light to prevent photoconversion.
-
Sample Mounting: For in vivo measurements, intact leaves can be mounted in a sample holder. For extracts, tissue is typically frozen in liquid nitrogen and ground to a fine powder.[11]
-
Extraction (Optional): Pchlide can be extracted from the ground tissue using 80% (v/v) acetone (B3395972). The extract should be kept cold and in the dark.[11]
Low-Temperature Fluorescence Spectroscopy
-
Instrumentation: A fluorescence spectrophotometer equipped with a low-temperature (liquid nitrogen, 77 K) sample holder is required.[11]
-
Baseline Correction: Set the baseline of the spectrophotometer to zero using the appropriate solvent (e.g., 80% acetone for extracts).[11]
-
Excitation: Excite the sample at a wavelength corresponding to the Soret band of Pchlide, typically around 440 nm, to obtain a general emission spectrum.[2][11] To selectively excite different forms, other wavelengths can be used (e.g., 460 nm for the long-wavelength form).[2]
-
Emission Scan: Record the fluorescence emission spectrum, typically from 600 nm to 800 nm. The emission maximum for Pchlide in acetone extracts is around 636 nm.[11] In intact tissue at 77 K, distinct peaks corresponding to different Pchlide forms will be visible.[1][2]
-
Excitation Scan: To obtain an excitation spectrum, set the emission monochromator to a specific wavelength (e.g., the peak of a fluorescence band) and scan a range of excitation wavelengths.[2]
-
Data Analysis: The resulting spectra can be analyzed to determine peak positions and relative intensities. Gaussian deconvolution can be used to resolve overlapping spectral components.[1]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key biological pathway and a typical experimental workflow for studying this compound fluorescence.
Caption: Phototransformation of this compound to Chlorophyllide.
Caption: Workflow for this compound Fluorescence Spectroscopy.
Factors Influencing this compound Fluorescence
Several factors can influence the fluorescence properties of this compound:
-
Aggregation: Monomeric Pchlide exhibits short-wavelength fluorescence, while aggregated forms, often associated with the prolamellar body in etioplasts, show red-shifted, long-wavelength fluorescence.[1][7]
-
Protein Binding: The binding of Pchlide to the POR enzyme is crucial for the formation of the photoactive complex and influences its spectral characteristics.[1]
-
Solvent Polarity: The polarity of the solvent affects the fluorescence lifetime and Stokes shift of Pchlide in solution.[8][9][12]
-
Photoconversion: Illumination triggers the conversion of the fluorescent Pchlide to the less fluorescent chlorophyllide, providing a direct measure of the photoreduction reaction.[4][13]
-
Temperature: Low temperatures (77 K) are used to enhance fluorescence quantum yield and resolve the different spectral forms by minimizing vibrational de-excitation.[1][11]
Conclusion
The fluorescence of this compound is a sensitive and informative probe for investigating the final steps of chlorophyll biosynthesis. By understanding the distinct spectral signatures of its various forms and the factors that influence them, researchers can gain valuable insights into this fundamental biological process. The methodologies and data presented in this guide provide a solid foundation for the design and interpretation of experiments in plant science, bio-hybrid technology, and photodynamic therapy development.
References
- 1. Fluorescence lifetimes of this compound in plants with different proportions of short-wavelength and long-wavelength this compound spectral forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ps.ueb.cas.cz [ps.ueb.cas.cz]
- 3. Article [protein.bio.msu.ru]
- 4. This compound oxidoreductase B-catalyzed this compound photoreduction in vitro: Insight into the mechanism of chlorophyll formation in light-adapted plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spectroscopic and kinetic characterization of the light-dependent enzyme this compound oxidoreductase (POR) using monovinyl and divinyl substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescence lifetimes and spectral properties of this compound in organic solvents in relation to the respective parameters in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Sites of Photoconversion of this compound to Chlorophyllide in Barley Seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 12. Solvent effects on fluorescence properties of protochlorophyll and its derivatives with various porphyrin side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. protein.bio.msu.ru [protein.bio.msu.ru]
The Discovery and Enduring Significance of Protochlorophyllide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protochlorophyllide, a key intermediate in the biosynthesis of chlorophylls, stands as a central molecule in our understanding of photosynthesis and plant physiology. Its discovery and the subsequent elucidation of its conversion to chlorophyllide have been pivotal in shaping our knowledge of tetrapyrrole biosynthesis. This technical guide provides an in-depth historical perspective on the discovery of this compound, detailing the key scientific milestones and the researchers who illuminated its role. Furthermore, it presents a comprehensive overview of the quantitative data associated with this compound, including its spectral and kinetic properties, and provides detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers in the fields of plant biology, biochemistry, and drug development, offering a deep dive into the foundational science of this critical biomolecule.
A Historical Perspective: Unraveling the Path to Chlorophyll (B73375)
The journey to understanding chlorophyll biosynthesis was a gradual process, built upon the foundational discoveries of early photosynthesis research. While the overall process of photosynthesis was being outlined in the 18th and 19th centuries, the intricate biochemical pathways remained a mystery. The discovery of this compound was a critical turning point, providing a tangible intermediate in the final steps of chlorophyll synthesis.
The timeline below highlights some of the key discoveries that paved the way for and directly led to our current understanding of this compound:
| Year | Scientist(s) | Key Discovery/Contribution |
| 1771 | Joseph Priestley | Demonstrated that plants release a substance that supports combustion (later identified as oxygen).[1] |
| 1779 | Jan Ingenhousz | Showed that sunlight is necessary for plants to produce oxygen and that this process only occurs in the green parts of the plant.[2] |
| 1854 | Julius von Sachs | Provided evidence that glucose is produced during photosynthesis and is stored as starch in chloroplasts.[1] |
| 1948 | S. Granick | Proposed that this compound is the immediate precursor to chlorophyll a. |
| 1952 | J.B. Wolff & L. Price | Isolated and characterized a "protochlorophyll holochrome," a complex of this compound and protein, from etiolated bean leaves. |
| 1953 | J.H.C. Smith & V.M.K. Young | Demonstrated the light-dependent conversion of this compound to chlorophyllide in vitro. |
| 1978 | W. T. Griffiths | Reconstituted the light-dependent conversion of this compound to chlorophyllide using isolated etioplast membranes, NADPH, and this compound.[3] |
| 1995 | Armstrong et al. | Identified two distinct NADPH:this compound oxidoreductases (POR A and POR B) in barley.[4] |
| 2010 | Muraki et al. | Determined the X-ray crystal structure of the light-independent this compound reductase (DPOR).[5][6][7] |
| 2020 | Dong et al. | Determined the crystal structure of a light-dependent this compound oxidoreductase (LPOR).[4] |
The Central Molecule: this compound
This compound is a tetrapyrrole, structurally similar to chlorophyll but lacking the phytol (B49457) tail and with an unreduced D-ring.[8] It is a highly fluorescent molecule, and mutants that accumulate it often appear reddish under blue light.[8] In angiosperms, the conversion of this compound to chlorophyllide is a light-dependent process, which is why plants grown in the dark (etiolated) are pale.[8]
Spectroscopic Properties
The spectral characteristics of this compound are crucial for its detection and quantification. Different forms of this compound exist within the plant, primarily distinguished by their association with the this compound oxidoreductase (POR) enzyme and their aggregation state. These forms exhibit distinct absorption and fluorescence emission maxima.
| Form | Absorption Maxima (nm) | Fluorescence Emission Maxima (nm) | Description |
| Free this compound (in vitro) | ~432, ~623 | ~630 | Monomeric, unbound form in organic solvents. |
| Pchlide-POR-NADPH Complex (Short-wavelength) | ~638 | ~644 | A photoactive ternary complex. |
| Pchlide-POR-NADPH Complex (Long-wavelength) | ~650 | ~655-657 | An aggregated, highly photoactive form of the ternary complex found in the prolamellar bodies of etioplasts.[9][10] |
| Photoinactive this compound | ~628 | ~633 | A form that is not readily converted to chlorophyllide upon illumination. |
The Light-Dependent Conversion to Chlorophyllide
The conversion of this compound to chlorophyllide is a pivotal, light-driven step in chlorophyll biosynthesis in angiosperms. This reaction is catalyzed by the enzyme light-dependent this compound oxidoreductase (LPOR). The overall reaction involves the reduction of the C17=C18 double bond in the D-ring of this compound, utilizing NADPH as the reductant.
References
- 1. scilit.com [scilit.com]
- 2. Spectroscopic and kinetic characterization of the light-dependent enzyme this compound oxidoreductase (POR) using monovinyl and divinyl substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reconstitution of chlorophyllide formation by isolated etioplast membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Light dependent this compound oxidoreductase: a succinct look - PMC [pmc.ncbi.nlm.nih.gov]
- 5. X-ray crystal structure of the light-independent this compound reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ovid.com [ovid.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. protein.bio.msu.ru [protein.bio.msu.ru]
- 10. rroij.com [rroij.com]
The Core Function of Light-Dependent Protochlorophyllide Oxidoreductase: A Technical Guide
Abstract
Light-dependent protochlorophyllide oxidoreductase (LPOR) is a unique photoenzyme that plays a pivotal role in the biosynthesis of chlorophyll (B73375), the cornerstone of photosynthesis. This technical guide provides an in-depth exploration of the core function of LPOR, detailing its catalytic mechanism, structural features, and regulation. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating chlorophyll biosynthesis, photo-enzyme catalysis, and potential applications in herbicide development and synthetic biology. This document summarizes key quantitative data, provides detailed experimental protocols for the study of LPOR, and visualizes complex biological pathways and workflows to facilitate a deeper understanding of this essential enzyme.
Introduction
The conversion of this compound (Pchlide) to chlorophyllide (Chlide) is a critical, light-requiring step in the chlorophyll biosynthesis pathway in angiosperms and other oxygenic photosynthetic organisms.[1] This reaction, the stereospecific reduction of the D-ring of the Pchlide macrocycle, is catalyzed by the nuclear-encoded, plastid-localized enzyme, light-dependent this compound oxidoreductase (LPOR; EC 1.3.1.33).[2] LPOR is one of the few known enzymes that directly utilizes light energy to drive its catalytic activity, making it a fascinating subject for studying photo-biocatalysis.[3]
LPOR belongs to the short-chain dehydrogenase/reductase (SDR) superfamily and utilizes NADPH as a reductant.[3] In the dark, LPOR forms a ternary complex with its substrates, Pchlide and NADPH.[4] Upon illumination, the Pchlide chromophore absorbs a photon, initiating a series of ultrafast photochemical events that culminate in the transfer of a hydride ion from NADPH and a proton from a conserved active site residue to the C17 and C18 positions of Pchlide, respectively.[5]
In higher plants, multiple isoforms of LPOR, such as PORA, PORB, and PORC in Arabidopsis thaliana, are differentially expressed during development and in response to environmental cues, suggesting distinct physiological roles.[6] The regulation of LPOR expression is tightly controlled by light signaling pathways, primarily mediated by phytochrome (B1172217) photoreceptors and downstream transcription factors. Given its essential role in chlorophyll synthesis, LPOR is a potential target for the development of novel herbicides.
This guide will delve into the molecular intricacies of LPOR function, presenting a compilation of quantitative data, detailed experimental methodologies, and visual diagrams to provide a thorough understanding of this vital photoenzyme.
Catalytic Mechanism and Structure
The catalytic cycle of LPOR is a light-triggered process that involves the formation of a ternary complex, photoactivation, and subsequent reduction of Pchlide.
2.1. The Catalytic Cycle
-
Ternary Complex Formation: In the absence of light, LPOR binds to its substrates, Pchlide and NADPH, to form a stable ternary complex (LPOR-Pchlide-NADPH).[4]
-
Photoactivation: Upon illumination, the Pchlide molecule within the active site absorbs a photon of light. This excites the Pchlide to a higher energy state.
-
Hydride Transfer: The photoactivated Pchlide facilitates the stereospecific transfer of a hydride ion (H-) from the pro-S face of the nicotinamide (B372718) ring of NADPH to the C17 position of the Pchlide D-ring.[5]
-
Proton Transfer: Concurrently or immediately following hydride transfer, a proton (H+) is transferred from a conserved tyrosine residue within the active site to the C18 position of the Pchlide D-ring.[5]
-
Product Release: The product, chlorophyllide (Chlide), and NADP+ are subsequently released from the enzyme, allowing for a new catalytic cycle to begin.
2.2. Structural Features
The crystal structure of cyanobacterial LPOR has been solved, providing significant insights into its function.[7] The enzyme exhibits a canonical Rossmann fold for NADPH binding, a characteristic feature of the SDR superfamily. The active site is located in a cleft between the nucleotide-binding domain and a C-terminal substrate-binding domain.
Key structural elements include:
-
NADPH Binding Pocket: A highly conserved region that accommodates the NADPH cofactor.
-
Substrate Binding Cavity: A hydrophobic pocket that specifically binds the Pchlide substrate in close proximity to the nicotinamide ring of NADPH.
-
Proton Relay Network: A series of amino acid residues, including a conserved tyrosine, that are proposed to facilitate the transfer of a proton to the C18 of Pchlide.
Quantitative Data on LPOR Activity
The catalytic efficiency and substrate affinity of LPOR have been characterized for various isoforms and substrates. The following tables summarize key quantitative data from published literature.
Table 1: Michaelis-Menten Kinetic Parameters for LPOR Isoforms
| LPOR Isoform | Substrate | Km (µM) | Vmax (µM·min-1) | Source(s) |
| Barley PORA | Pchlide | 1.1 ± 0.2 | - | [8] |
| Barley PORB | Pchlide | 0.2 ± 0.05 | - | [8] |
| Synechocystis sp. PCC 6803 | Monovinyl Pchlide | 1.36 ± 0.34 | 0.53 ± 0.05 | [9] |
| Synechocystis sp. PCC 6803 | Divinyl Pchlide | 0.92 ± 0.33 | 0.61 ± 0.05 | [9] |
Table 2: Catalytic Efficiency of LPOR Isoforms
| LPOR Isoform | kcat (s-1) | kcat/Km (M-1s-1) | Source(s) |
| Barley PORA | 0.015 | 1.36 x 104 | [8] |
| Barley PORB | 0.088 | 4.4 x 105 | [8] |
Table 3: Quantum Yield of LPOR-Catalyzed Reaction
| Parameter | Wavelength | Quantum Yield (Φ) | Source(s) |
| Formation of Intermediate I675* | - | 0.64 ± 0.11 | [10] |
| Formation of Chlorophyllide | - | 0.26 ± 0.06 | [10] |
| Spectral Transformation (647 nm) | 647 nm | - | [11] |
Note: kcat and kcat/Km values are often context-dependent and can vary with experimental conditions.
Signaling Pathways Regulating LPOR
The expression of LPOR genes is intricately regulated by light signals, ensuring that chlorophyll synthesis is coordinated with the availability of light to prevent photo-oxidative damage. The phytochrome family of photoreceptors, which perceive red and far-red light, are the primary regulators of LPOR gene expression.
Upon light activation, phytochromes translocate to the nucleus where they interact with and modulate the activity of various transcription factors. Key players in this regulatory network include:
-
Phytochrome-Interacting Factors (PIFs): These are a family of basic helix-loop-helix (bHLH) transcription factors that act as negative regulators of photomorphogenesis, including the suppression of LPOR gene expression in the dark.[7][12] Upon light exposure, activated phytochromes induce the rapid phosphorylation and degradation of PIFs, thereby de-repressing the expression of LPOR genes.[13]
-
ELONGATED HYPOCOTYL 5 (HY5): This is a bZIP transcription factor that acts as a positive regulator of photomorphogenesis.[2][14] HY5 promotes the expression of LPOR and other light-induced genes by binding to their promoters.[15] The activity of HY5 is itself regulated by light through the COP1/SPA ubiquitin ligase complex.
The interplay between PIFs and HY5 provides a crucial mechanism for controlling LPOR expression during the transition from darkness to light.
References
- 1. Phytochromes and Phytochrome Interacting Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Transcription Factor HY5 Genomic Binding Sites Revealed Its Hierarchical Role in Light Regulation of Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of transcription factor HY5 genomic binding sites revealed its hierarchical role in light regulation of development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of Protein Post-Translational Modifications by Mass Spectrometry [ebrary.net]
- 5. Phytochrome B inhibits binding of Phytochrome-Interacting Factors to their target promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional analysis of isoforms of NADPH: this compound oxidoreductase (POR), PORB and PORC, in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PIFs: Systems Integrators in Plant Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The role of calcium in chloroplasts--an intriguing and unresolved puzzle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. orbi.uliege.be [orbi.uliege.be]
- 12. The phytochrome-interacting factor genes PIF1 and PIF4 are functionally diversified due to divergence of promoters and proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Light-Induced Phosphorylation and Degradation of the Negative Regulator PHYTOCHROME-INTERACTING FACTOR1 from Arabidopsis Depend upon Its Direct Physical Interactions with Photoactivated Phytochromes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HY5: a key regulator for light-mediated nutrient uptake and utilization by plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
A Technical Guide to Protochlorophyllide Reductases: Illuminating the Differences Between Light-Dependent and Dark-Operative Enzymes
For Researchers, Scientists, and Drug Development Professionals
Abstract
The reduction of protochlorophyllide (Pchlide) to chlorophyllide (Chlide) is a critical, light-sensitive step in the biosynthesis of chlorophylls. This pivotal reaction is catalyzed by two distinct, evolutionarily unrelated enzymes: the light-dependent this compound reductase (LPOR) and the dark-operative this compound reductase (DPOR). This technical guide provides an in-depth exploration of the core differences between these two enzymes, focusing on their structural, mechanistic, and biochemical properties. Quantitative data are summarized for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear, graphical representation of these complex biological systems.
Introduction
Chlorophyll (B73375), the cornerstone of photosynthesis, undergoes a complex biosynthetic pathway. The penultimate step, the stereospecific reduction of the C17=C18 double bond in the D-ring of this compound, is a key regulatory point.[1] The enzymes responsible for this transformation, LPOR and DPOR, exhibit remarkable differences in their evolutionary origins, structural architecture, and catalytic mechanisms. LPOR, found in angiosperms, algae, and cyanobacteria, is a single-subunit enzyme that harnesses light energy to drive catalysis.[2][3] In contrast, DPOR, present in gymnosperms, algae, cyanobacteria, and photosynthetic bacteria, is a multi-subunit, nitrogenase-like enzyme that catalyzes the reduction of Pchlide in an ATP-dependent manner, independent of light.[4][5] Understanding the fundamental distinctions between these two enzymes is crucial for research in photosynthesis, bioenergetics, and for potential applications in drug and herbicide development.
Core Differences: A Comparative Overview
The fundamental distinctions between LPOR and DPOR are summarized in the table below, highlighting their contrasting properties.
| Feature | Light-Dependent this compound Reductase (LPOR) | Dark-Operative this compound Reductase (DPOR) |
| Light Requirement | Absolutely dependent on light for activity.[2] | Light-independent; functions in the dark.[4] |
| Energy Source | Light energy (photons).[2] | ATP hydrolysis.[5] |
| Cofactor | NADPH.[6] | Reduced ferredoxin (in vivo), dithionite (B78146) (in vitro).[4][5] |
| Enzyme Family | Short-chain dehydrogenase/reductase (SDR) superfamily.[2] | Nitrogenase-like enzyme family.[4] |
| Structure | Monomeric, single polypeptide chain (~36 kDa).[6] | Multi-subunit complex composed of L-, N-, and B-subunits (e.g., BchL, BchN, BchB).[4][7] |
| Oxygen Sensitivity | Insensitive to oxygen.[8] | Highly sensitive to oxygen due to the presence of iron-sulfur clusters.[2] |
| Distribution | Angiosperms, algae, cyanobacteria.[2][9] | Gymnosperms, algae, cyanobacteria, photosynthetic bacteria.[1][2] |
| Evolutionary Origin | Evolved later, likely in response to increasing atmospheric oxygen.[9] | Considered the more ancient of the two enzymes. |
Quantitative Biochemical Data
The following tables summarize key quantitative data for LPOR and DPOR, providing a basis for direct comparison of their enzymatic properties.
Table 1: Kinetic Parameters of Light-Dependent this compound Reductase (LPOR)
| Substrate | Km (µM) | Vmax (µmol/min/mg) | Organism/Source |
| Monovinyl this compound | 1.36 ± 0.34 | Not explicitly stated in µmol/min/mg | Rhodobacter capsulatus (recombinant) |
| Divinyl this compound | 0.92 ± 0.33 | Not explicitly stated in µmol/min/mg | Rhodobacter capsulatus (recombinant) |
Note: Vmax was reported as 0.53 ± 0.05 µM·min⁻¹ for MV Pchlide and 0.61 ± 0.05 µM·min⁻¹ for DV Pchlide under the specific assay conditions used in the study.
Table 2: Kinetic Parameters of Dark-Operative this compound Reductase (DPOR)
| Substrate/Cofactor | Km (µM) | Specific Activity (nmol/min/mg) | Organism/Source |
| This compound | 6.1 | 3.15 | Chlorobium tepidum (recombinant)[5] |
| ATP | 13.5 | 3.15 | Chlorobium tepidum (recombinant)[5] |
| Dithionite | 52.7 | 3.15 | Chlorobium tepidum (recombinant)[5] |
Table 3: Optimal Reaction Conditions
| Enzyme | Optimal pH | Optimal Temperature (°C) |
| LPOR | Generally neutral to slightly alkaline (e.g., pH 7.5-8.5) | Typically mesophilic (e.g., 25-37°C)[10][11][12] |
| DPOR | Around 7.5 | 25-30[13] |
Note: Optimal conditions can vary depending on the specific organism and assay conditions.
Mechanistic Insights and Signaling Pathways
The catalytic mechanisms of LPOR and DPOR are fundamentally different, reflecting their distinct evolutionary paths.
Light-Dependent this compound Reductase (LPOR) Mechanism
LPOR catalysis is a light-driven process. The enzyme forms a ternary complex with its substrates, Pchlide and NADPH.[6] Upon absorption of a photon by the Pchlide molecule, an excited state is formed, which initiates a hydride transfer from NADPH to the C17 position of Pchlide. This is followed by a proton transfer from a conserved tyrosine residue in the active site to the C18 position, completing the reduction to chlorophyllide.[14]
Dark-Operative this compound Reductase (DPOR) Mechanism
The mechanism of DPOR is analogous to that of nitrogenase and involves a series of ATP-dependent electron transfers. The L-protein (e.g., BchL), a homodimer containing a [4Fe-4S] cluster, acts as the reductase. It transfers electrons, one at a time, to the NB-protein (e.g., BchN-BchB), a heterotetramer that binds the Pchlide substrate.[7] This electron transfer is coupled to the hydrolysis of ATP. The reduced NB-protein then transfers two electrons and two protons to Pchlide to form chlorophyllide.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of LPOR and DPOR.
Recombinant Expression and Purification of LPOR
This protocol describes the expression of a His-tagged LPOR in E. coli and its subsequent purification.
Workflow:
Methodology:
-
Transformation: Transform competent E. coli cells (e.g., BL21(DE3)) with a suitable expression vector containing the LPOR gene with an N- or C-terminal polyhistidine tag. Plate on selective agar (B569324) plates and incubate overnight at 37°C.[15][16]
-
Expression: Inoculate a single colony into liquid media with the appropriate antibiotic and grow overnight at 37°C with shaking. The next day, dilute the overnight culture into a larger volume of fresh media and grow to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow for 4-16 hours at a lower temperature (e.g., 18-25°C) to enhance protein solubility.[17]
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and lysozyme). Lyse the cells by sonication on ice.
-
Purification: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM). Elute the bound LPOR with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Dialysis and Storage: Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) to remove imidazole. Aliquot the purified LPOR, flash-freeze in liquid nitrogen, and store at -80°C.
Recombinant Expression and Purification of DPOR Subunits
The three subunits of DPOR (L, N, and B) are typically expressed and purified separately or co-expressed.
Methodology:
-
Expression: The genes for the DPOR subunits (e.g., bchL, bchN, bchB) are cloned into suitable expression vectors. E. coli is a common host for expression. Co-expression of N and B subunits is often performed to ensure proper complex formation.[4][7]
-
Purification: Purification is typically carried out under anaerobic conditions due to the oxygen sensitivity of the Fe-S clusters. Affinity chromatography (e.g., Strep-tag or His-tag) is commonly used. The L-protein and the NB-complex are purified separately.[4][7]
Spectrophotometric Enzyme Activity Assay
The activity of both LPOR and DPOR can be monitored by measuring the decrease in absorbance of Pchlide or the increase in absorbance of Chlide.
LPOR Activity Assay:
-
Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., 50 mM Tris-HCl pH 7.8), NADPH (e.g., 1 mM), purified LPOR, and the substrate Pchlide (e.g., 5-20 µM).
-
Initiation and Measurement: The reaction is initiated by illumination with light of a suitable wavelength (e.g., red light, ~630-650 nm). The change in absorbance is monitored over time at the wavelength corresponding to the Soret peak of Pchlide (around 440 nm) or Chlide (around 436 nm and 670 nm).
-
Calculation: The initial reaction rate is calculated from the linear portion of the absorbance change versus time plot, using the appropriate molar extinction coefficient for Pchlide or Chlide.[18]
DPOR Activity Assay:
-
Reaction Mixture: The assay is performed under strict anaerobic conditions. The reaction mixture contains buffer (e.g., 100 mM HEPES-NaOH pH 7.5), an ATP-regenerating system (ATP, creatine (B1669601) phosphate, creatine kinase), MgCl₂, a reducing agent (e.g., sodium dithionite), the purified L-protein and NB-protein complex, and Pchlide.[13]
-
Initiation and Measurement: The reaction is typically initiated by the addition of ATP. The conversion of Pchlide to Chlide is monitored spectrophotometrically as described for the LPOR assay.
-
Calculation: The specific activity is calculated as nmol of Chlide formed per minute per mg of total protein.[5]
Determination of Km and Vmax
To determine the Michaelis-Menten constants, a series of enzyme assays are performed with varying concentrations of one substrate while keeping the concentrations of other substrates and cofactors constant.
Methodology:
-
Varying Substrate Concentrations: Set up a series of reactions with a range of Pchlide concentrations (for both LPOR and DPOR) or ATP/dithionite concentrations (for DPOR).
-
Measure Initial Velocities: Determine the initial reaction velocity (v₀) for each substrate concentration from the spectrophotometric assay data.
-
Data Analysis: Plot the initial velocities against the substrate concentrations. The data can be fitted to the Michaelis-Menten equation using non-linear regression analysis to determine Km and Vmax. Alternatively, a Lineweaver-Burk plot (1/v₀ vs. 1/[S]) can be used for a linear representation of the data to estimate these kinetic parameters.[19][20]
Conclusion
The light-dependent and dark-operative this compound reductases represent a fascinating case of convergent evolution, where two structurally and mechanistically distinct enzymes catalyze the same crucial reaction in chlorophyll biosynthesis. LPOR's reliance on light and its simple, single-subunit structure contrast sharply with the complex, ATP-driven, multi-subunit machinery of the nitrogenase-like DPOR. This in-depth guide has provided a comprehensive comparison of these two enzymes, from their fundamental properties to their detailed biochemical characteristics and the experimental methodologies used to study them. A thorough understanding of these differences is not only essential for advancing our knowledge of photosynthesis and plant biology but also holds significant potential for the development of novel herbicides and for bioengineering applications aimed at enhancing photosynthetic efficiency. The provided protocols and graphical representations serve as a valuable resource for researchers and professionals in the field, facilitating further investigation into these remarkable enzymes.
References
- 1. ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound reductase - Wikipedia [en.wikipedia.org]
- 3. Light-Dependent this compound Oxidoreductase: Phylogeny, Regulation, and Catalytic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reconstitution of light-independent this compound reductase from purified bchl and BchN-BchB subunits. In vitro confirmation of nitrogenase-like features of a bacteriochlorophyll biosynthesis enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Plant this compound Oxidoreductases A and B: CATALYTIC EFFICIENCY AND INITIAL REACTION STEPS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzyme‐Substrate Complex Formation and Electron Transfer in Nitrogenase‐Like Dark‐Operative this compound Oxidoreductase (DPOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. monash.edu [monash.edu]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Substrate Recognition of Nitrogenase-like Dark Operative this compound Oxidoreductase from Prochlorococcus marinus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How Photoactivation Triggers this compound Reduction: Computational Evidence of a Stepwise Hydride Transfer during Chlorophyll Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sinobiological.com [sinobiological.com]
- 16. Step-by-Step Guide to Expressing Recombinant Protein in E. coli [synapse.patsnap.com]
- 17. protocols.io [protocols.io]
- 18. Spectroscopic and kinetic characterization of the light-dependent enzyme this compound oxidoreductase (POR) using monovinyl and divinyl substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. How to Determine Km and Vmax from Lab Data [synapse.patsnap.com]
- 20. Determination of Km and Vmax | Enzymology | Biotechnology Methods | Botany Laboratory Experiments | Biocyclopedia.com [biocyclopedia.com]
Whitepaper: The Role of Protochlorophyllide as a Photosensitizer
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Protochlorophyllide (Pchlide), an immediate precursor in the biosynthesis of chlorophyll (B73375), is a potent endogenous photosensitizer.[1] While essential for photosynthesis, its accumulation in the absence of the enzyme this compound oxidoreductase (POR) can lead to light-dependent generation of reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), causing significant cellular damage.[2][3] This dual nature makes Pchlide a subject of intense research, both for understanding plant photoprotection mechanisms and for its potential applications in photodynamic therapy (PDT) for antimicrobial and anticancer treatments. This technical guide provides a comprehensive overview of the photochemical properties of Pchlide, its mechanism of action as a photosensitizer, quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visualizations of the key pathways and workflows.
Introduction
Photosensitizers are molecules that, upon absorption of light, can convert light energy into chemical energy, often by transferring it to molecular oxygen to create highly reactive oxygen species (ROS).[4] This process forms the basis of photodynamic therapy (PDT), a clinically approved treatment modality for various cancers and pathogenic infections.[5][6]
This compound (Pchlide) is a tetrapyrrole intermediate in the chlorophyll biosynthesis pathway.[1] In angiosperms, the final step of converting Pchlide to chlorophyllide is catalyzed by the light-dependent enzyme NADPH:this compound oxidoreductase (POR).[7][8] In the dark, Pchlide can accumulate. If this accumulated, unbound Pchlide is exposed to light, it acts as a powerful photosensitizer.[1] This can lead to phototoxicity in plants, a phenomenon that necessitates strict regulation of the chlorophyll biosynthesis pathway.[9] Conversely, this potent photosensitizing ability presents an opportunity for therapeutic applications, where Pchlide can be used as an exogenous agent to induce targeted cell death upon light activation.
Photochemical and Photophysical Properties
Light Absorption
Like other porphyrin-based molecules, Pchlide has a characteristic absorption spectrum with an intense peak in the blue region, known as the Soret band, and weaker peaks in the red region, known as Q-bands.[10] These absorption properties are crucial for its function, as they determine the wavelengths of light required for its photoactivation. Different forms of Pchlide, such as monovinyl (MV) and divinyl (DV) this compound, exhibit slightly different absorption maxima.[10] In dark-grown leaves, multiple spectral forms of Pchlide can be identified with absorption peaks ranging from 631 nm to the far-red region (670-730 nm).[11][12]
Excited State Dynamics and Photosensitization Mechanism
Upon absorbing a photon, Pchlide is elevated from its ground state (S₀) to a short-lived singlet excited state (S₁). From the S₁ state, it can return to the ground state via fluorescence or undergo a process called intersystem crossing to a more stable, longer-lived triplet excited state (T₁).[13]
The photosensitizing action of Pchlide primarily occurs from this triplet state. It predominantly follows a Type II mechanism , where the excited triplet Pchlide transfers its energy directly to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[14][15]
Pchlide (T₁) + ³O₂ → Pchlide (S₀) + ¹O₂
This generated ¹O₂ is a potent oxidizing agent that can damage cellular components, including lipids, proteins, and nucleic acids, ultimately leading to cell death.[2][14] While the Type II process is dominant, the possibility of Type I reactions, where the triplet sensitizer (B1316253) reacts directly with a substrate to produce radical ions, cannot be entirely excluded.[2]
This compound in Biological Systems
Endogenous Photosensitization and Plant Phototoxicity
In plants, the accumulation of free Pchlide is toxic.[1] Mutants with defects in the regulation of the chlorophyll biosynthesis pathway, such as the flu mutant in Arabidopsis, overaccumulate Pchlide in the dark.[16] Upon a dark-to-light shift, the massive generation of ¹O₂ within the plastids leads to rapid lipid peroxidation, oxidative stress, and programmed cell death.[2][16] This underscores the critical role of the POR enzyme, which rapidly converts Pchlide to the non-photosensitizing chlorophyllide, thereby protecting the plant from photooxidative damage.[3][9][15]
Exogenous Applications in Photodynamic Therapy (PDT)
The inherent photosensitizing properties of Pchlide make it a promising candidate for PDT.
-
Antimicrobial PDT (aPDI): Pchlide has been shown to be effective in the photoinactivation of both Gram-positive and Gram-negative bacteria.[17] For Gram-negative bacteria, which possess a protective outer membrane, a membrane-permeabilizing agent is required to facilitate Pchlide entry and achieve effective killing upon illumination.[17]
-
Anticancer PDT: As a natural compound, Pchlide and its derivatives are being explored for anticancer therapy. The principle involves the preferential accumulation of the photosensitizer in tumor tissue, followed by localized light irradiation to induce targeted tumor destruction.[4]
Quantitative Data Summary
The following tables summarize key quantitative data related to the spectroscopic properties and photosensitizing efficacy of this compound.
Table 1: Spectroscopic Properties of this compound Forms
| This compound Form | Solvent/System | Absorption Maxima (nm) | Fluorescence Emission Maxima (nm) | Reference(s) |
|---|---|---|---|---|
| Monovinyl (MV) Pchlide | Low-temperature (77K) | 629, 422, 439 | 631 | [10] |
| Divinyl (DV) Pchlide | Low-temperature (77K) | 630, 429, 445 | 632 | [10] |
| Pchlide in Dark-Grown Leaves | Low-temperature (77K) | Soret region and multiple peaks/shoulders in the 631-728 nm range | 631, 656, 671, 685, 710, 728 |[11][12] |
Table 2: Photosensitizing Efficacy of this compound
| Target Organism | Pchlide Concentration | Additional Agents | Light Conditions | Outcome | Reference(s) |
|---|---|---|---|---|---|
| Staphylococcus aureus (Gram-positive) | 0.5 mg L⁻¹ | None | Tungsten lamp (0.1 mW cm⁻²) | Photochemical inactivation | [17] |
| Listeria monocytogenes (Gram-positive) | 0.5 mg L⁻¹ | None | Tungsten lamp (0.1 mW cm⁻²) | Photochemical inactivation | [17] |
| Escherichia coli (Gram-negative) | 10 mg L⁻¹ | Polymyxin (B74138) B nonapeptide (20 mg L⁻¹) | Tungsten lamp (0.1 mW cm⁻²) | Eradication | [17] |
| Yersinia pseudotuberculosis (Gram-negative) | 10 mg L⁻¹ | Polymyxin B nonapeptide (50 mg L⁻¹) | Tungsten lamp (0.1 mW cm⁻²) | Eradication |[17] |
Table 3: Kinetic Parameters of this compound Oxidoreductase (POR)
| Substrate | Kₘ (μM) | Vₘₐₓ (μM·min⁻¹) | Reference(s) |
|---|---|---|---|
| Monovinyl (MV) Pchlide | 1.36 ± 0.34 | 0.53 ± 0.05 | [10] |
| Divinyl (DV) Pchlide | 0.92 ± 0.33 | 0.61 ± 0.05 |[10] |
Key Experimental Protocols
Protocol for Evaluating Antimicrobial Photodynamic Inactivation (aPDI)
This protocol is adapted from studies on the photoinactivation of bacteria.[17]
-
Bacterial Culture Preparation: Grow bacterial strains (e.g., S. aureus, E. coli) to the mid-logarithmic phase in appropriate liquid broth. Harvest cells by centrifugation, wash twice with phosphate-buffered saline (PBS), and resuspend in PBS to a final density of ~10⁸ colony-forming units (CFU)/mL.
-
Incubation with Photosensitizer: Add Pchlide to the bacterial suspension to achieve the desired final concentration (e.g., 0.5 - 10 mg L⁻¹). For Gram-negative bacteria, add a membrane permeabilizer like polymyxin B nonapeptide. Incubate the mixture in the dark for a specified period (e.g., 30 minutes) at room temperature to allow for Pchlide uptake.
-
Illumination: Transfer the suspension to a suitable plate (e.g., 96-well plate). Expose the samples to light from a calibrated source (e.g., tungsten lamp, LED array) with a defined wavelength spectrum and irradiance (e.g., 0.1 mW cm⁻²). Control groups should include bacteria with Pchlide but no light, and bacteria with light but no Pchlide.
-
Viability Assessment: After illumination, perform serial dilutions of the samples in PBS. Plate the dilutions onto nutrient agar (B569324) plates and incubate overnight at 37°C. Count the resulting colonies to determine the number of viable bacteria (CFU/mL) and calculate the log reduction in viability compared to controls.
Protocol for In Vitro Phototoxicity Assessment in Cancer Cells
This protocol is a generalized procedure adapted from standard PDT evaluation methods.[18][19][20]
-
Cell Culture and Seeding: Culture a relevant cancer cell line (e.g., HepG2, A549) under standard conditions. Seed the cells into 96-well plates at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere for 24 hours.
-
Incubation with Photosensitizer: Remove the culture medium and add fresh medium containing various concentrations of Pchlide. Incubate for a defined period (e.g., 2-24 hours) in the dark to allow for cellular uptake.
-
Washing and Irradiation: After incubation, remove the Pchlide-containing medium and wash the cells twice with PBS. Add fresh, phenol (B47542) red-free medium. Irradiate the cells with a light source (e.g., LED or laser) at a wavelength corresponding to a Pchlide absorption peak (e.g., ~630 nm). Deliver a specific light dose (measured in J/cm²).
-
Post-Irradiation Incubation: Return the plates to the incubator for a further 24-48 hours.
-
Cell Viability Assay: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read with a plate reader, and cell viability is expressed as a percentage relative to untreated control cells.
Protocol for Detection of Singlet Oxygen (¹O₂) Generation
This protocol uses a fluorescent probe to detect ¹O₂.[19][21][22]
-
Reagent Preparation: Prepare a solution of Pchlide in a suitable buffer or solvent. Prepare a stock solution of a ¹O₂-selective fluorescent probe, such as Singlet Oxygen Sensor Green (SOSG) or DanePy.
-
Assay Mixture: In a fluorometer cuvette or a microplate well, mix the Pchlide solution with the fluorescent probe to a final working concentration.
-
Illumination and Measurement: Place the sample in a spectrofluorometer. Irradiate the sample with light at a wavelength absorbed by Pchlide. The generation of ¹O₂ will cause a change in the fluorescence of the probe (e.g., an increase in fluorescence for SOSG).
-
Data Acquisition: Record the fluorescence emission spectrum of the probe at its specific excitation/emission wavelengths over time during irradiation. An increase in fluorescence intensity indicates the production of ¹O₂. Compare the rate of fluorescence change with control samples (Pchlide without light, probe with light but no Pchlide) to confirm photosensitizer-dependent ¹O₂ generation.
Visualizations: Pathways and Workflows
Diagram 1: Photochemical Activation of this compound
Caption: Type II photosensitization mechanism of this compound (Pchlide).
Diagram 2: Experimental Workflow for In Vitro Phototoxicity Assessment
Caption: Workflow for evaluating the phototoxicity of Pchlide on cancer cells.
Diagram 3: Regulatory Role of POR in Chlorophyll Biosynthesis
Caption: Pchlide as a branchpoint between safe chlorophyll synthesis and phototoxicity.
Conclusion and Future Directions
This compound is a molecule of significant dichotomy. It is an indispensable precursor for life-sustaining chlorophyll, yet its intrinsic photophysical properties make it a potent, light-activated toxin. Understanding the mechanisms by which plants safely manage this intermediate provides valuable insights into photoprotection and cellular regulation.
For drug development professionals, the photosensitizing capabilities of Pchlide offer a compelling platform. Its natural origin, well-defined photochemical properties, and demonstrated efficacy against microbial and potentially cancerous cells make it an attractive candidate for new PDT agents. Future research should focus on:
-
Targeted Delivery Systems: Developing nanoparticle or antibody-drug conjugate systems to enhance the selective delivery of Pchlide to tumor tissues or microbial biofilms, thereby minimizing side effects.
-
Chemical Modifications: Synthesizing novel Pchlide derivatives with improved photophysical properties, such as higher singlet oxygen quantum yields and absorption at longer, more tissue-penetrant wavelengths.[5]
-
Combination Therapies: Investigating the synergistic effects of Pchlide-based PDT with other treatment modalities, including chemotherapy and immunotherapy, to enhance therapeutic outcomes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Overexpression of this compound Oxidoreductase C Regulates Oxidative Stress in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Light dependent this compound oxidoreductase: a succinct look - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Cancer Effect of Chlorophyllin-Assisted Photodynamic Therapy to Induce Apoptosis through Oxidative Stress on Human Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Progress in Chemical Modifications of Chlorophylls and Bacteriochlorophylls for the Applications in Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. absolutehealth.co.th [absolutehealth.co.th]
- 7. Identification of NADPH:this compound oxidoreductases A and B: a branched pathway for light-dependent chlorophyll biosynthesis in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Monogalactosyldiacylglycerol Facilitates Synthesis of Photoactive this compound in Etioplasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Spectroscopic and kinetic characterization of the light-dependent enzyme this compound oxidoreductase (POR) using monovinyl and divinyl substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ps.ueb.cas.cz [ps.ueb.cas.cz]
- 13. This compound a: A Comprehensive Photophysical Picture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reactive oxygen species generation and signaling in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bbrc.in [bbrc.in]
- 16. Rapid Induction of Distinct Stress Responses after the Release of Singlet Oxygen in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound: a new photosensitizer for the photodynamic inactivation of Gram-positive and Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Photodynamic Therapy Using a Rose-Bengal Photosensitizer for Hepatocellular Carcinoma Treatment: Proposition for a Novel Green LED-Based Device for In Vitro Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Highly Efficient Water-Soluble Photosensitizer Based on Chlorin: Synthesis, Characterization, and Evaluation for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Frontiers | A this compound (Pchlide) a Oxygenase for Plant Viability [frontiersin.org]
- 22. scilit.com [scilit.com]
Spectroscopic Properties of Protochlorophyllide Forms: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protochlorophyllide (Pchlide), the immediate precursor to chlorophyllide, exists in various spectral forms within etiolated plant tissues. These distinct forms are characterized by their specific absorption and fluorescence properties, which reflect their molecular environment, aggregation state, and association with the enzyme this compound oxidoreductase (POR) and the cofactor NADPH. Understanding the spectroscopic characteristics of these different Pchlide forms is crucial for elucidating the mechanisms of chlorophyll (B73375) biosynthesis and the regulation of greening in plants. This technical guide provides a comprehensive overview of the spectroscopic properties of different Pchlide forms, detailed experimental protocols for their analysis, and visual representations of the key pathways and workflows.
Data Presentation: Spectroscopic Properties of this compound Forms
The diverse spectral forms of this compound are broadly categorized into short-wavelength, long-wavelength, and extreme red-region forms. Their distinct spectroscopic signatures, primarily determined by 77K fluorescence spectroscopy, are summarized in the table below. These variations arise from the binding of Pchlide to the POR enzyme and the formation of a ternary complex with NADPH.[1][2]
| Pchlide Form Category | Specific Form (by Fluorescence Emission Maxima) | 77K Fluorescence Emission Maxima (nm) | 77K Absorption/Excitation Maxima (nm) | Notes |
| Short-Wavelength | Pchlide-F628 / Pchlide-F633 | ~628 - 633 | ~628 | Considered non-photoactive; represents monomeric Pchlide.[3][4][5] |
| Pchlide-F637 | ~637 | ~637 | A component of the non-photoactive Pchlide band.[3] | |
| Pchlide-F644 / Pchlide-F645 | ~644 - 645 | ~640 | Photoactive form, part of the POR ternary complex.[3][4] | |
| Long-Wavelength | Pchlide-F652 | ~652 | ~650 | A major component of the photoactive Pchlide.[3] |
| Pchlide-F655 / Pchlide-F657 | ~655 - 657 | ~650 | The predominant photoactive form, representing aggregated ternary complexes of Pchlide-POR-NADPH.[3][4][6] | |
| Extreme Red-Region | Various | 670 - 730 | - | Includes several minor, long-wave forms and vibrational bands of other forms.[7] |
Experimental Protocols
Pigment Extraction from Etiolated Seedlings
This protocol describes the extraction of this compound from etiolated plant tissue, adapted from a method for Arabidopsis thaliana seedlings.[8]
Materials:
-
Etiolated seedlings (e.g., 7-day-old dark-grown Arabidopsis or barley)
-
Extraction solvent: 9:1 (v/v) acetone (B3395972) : 0.1 M NH₄OH, pre-chilled to 4°C
-
Liquid nitrogen
-
Mortar and pestle or tissue homogenizer
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
-
Green safelight
Procedure:
-
Harvest etiolated seedlings under a green safelight to prevent photoconversion of Pchlide.
-
Flash-freeze the tissue in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the powder to a pre-chilled microcentrifuge tube.
-
Add the cold extraction solvent to the tube (approximately 1 mL per 100 mg of tissue).
-
Vortex thoroughly for 1 minute to extract the pigments.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant containing the Pchlide extract to a new, chilled tube.
-
Store the extract on ice and in the dark for immediate spectroscopic analysis. For longer storage, extracts can be stored at -20°C.
Separation of this compound Forms by Column Chromatography
This protocol provides a general method for separating Pchlide from other pigments using column chromatography.[6][9]
Materials:
-
Pchlide extract (from Protocol 1)
-
Silica gel or neutral alumina (B75360) for the stationary phase
-
A suitable solvent system for the mobile phase (e.g., a gradient of hexane (B92381) and ethyl acetate)
-
Chromatography column
-
Fraction collector
-
Handheld UV lamp (for visualizing fluorescent Pchlide bands)
Procedure:
-
Prepare the chromatography column by packing it with the chosen stationary phase slurried in the initial mobile phase solvent.
-
Concentrate the Pchlide extract under a gentle stream of nitrogen gas.
-
Load the concentrated extract onto the top of the column.
-
Begin eluting the pigments with the mobile phase, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Monitor the separation of the pigment bands. Pchlide can be visualized as a red fluorescent band under a UV lamp.[9]
-
Collect the fractions containing the separated Pchlide forms.
-
Analyze the collected fractions using absorption and fluorescence spectroscopy to identify the specific Pchlide forms.
77K Fluorescence Spectroscopy
This protocol outlines the procedure for measuring the low-temperature fluorescence spectra of Pchlide forms, which is essential for their identification.[10][11][12]
Materials:
-
Pchlide extract or in situ leaf sample
-
Spectrofluorometer with a low-temperature measurement setup
-
Liquid nitrogen
-
Dewar flask
-
Sample holder for low-temperature measurements
Procedure:
-
For liquid samples, place the Pchlide extract in a suitable cuvette. For in situ measurements, position the etiolated leaf in the sample holder.
-
Place the sample holder in the Dewar flask.
-
Carefully fill the Dewar with liquid nitrogen to cool the sample to 77K (-196°C).
-
Place the Dewar in the sample compartment of the spectrofluorometer.
-
Record the fluorescence emission spectrum by exciting the sample at a specific wavelength (e.g., 440 nm for a broad excitation of Pchlide forms). The emission is typically scanned from 600 nm to 800 nm.
-
To obtain excitation spectra for specific forms, set the emission monochromator to the peak fluorescence wavelength of the form of interest (e.g., 655 nm for Pchlide-F655) and scan the excitation wavelengths.[11]
Mandatory Visualization
Signaling and Interconversion of this compound Forms
Caption: Interconversion and phototransformation of this compound forms.
Experimental Workflow for this compound Analysis
Caption: General experimental workflow for the analysis of this compound forms.
References
- 1. A Simple Method for Quantification of this compound in Etiolated Arabidopsis Seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Spectroscopic properties of this compound analyzed in situ in the course of etiolation and in illuminated leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Practical Solution for 77 K Fluorescence Measurements Based on LED Excitation and CCD Array Detector | PLOS One [journals.plos.org]
- 6. Separation of Fluorescent this compound from Green Pumpkin Seed Using Column Chromatography: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. researchgate.net [researchgate.net]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
- 12. A Practical Solution for 77 K Fluorescence Measurements Based on LED Excitation and CCD Array Detector - PMC [pmc.ncbi.nlm.nih.gov]
The Cornerstone of Greening: A Technical Guide to Protochlorophyllide Holochrome
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protochlorophyllide holochrome, more formally known as light-dependent this compound oxidoreductase (LPOR), is a critical enzyme in the chlorophyll (B73375) biosynthesis pathway of angiosperms and other photosynthetic organisms. This technical guide provides an in-depth analysis of the core properties and functions of LPOR, with a focus on its structure, spectral characteristics, enzymatic activity, and regulation. Detailed experimental methodologies are provided for key assays, and complex biological pathways are visualized through diagrams to facilitate a comprehensive understanding of this pivotal enzyme. This document is intended to serve as a valuable resource for researchers in plant biology, biochemistry, and for professionals in drug development exploring novel enzymatic targets.
Introduction
The transition from skotomorphogenesis (development in darkness) to photomorphogenesis (development in light) in plants is a dramatic process, visually marked by the greening of tissues. At the heart of this transformation lies the conversion of the yellow-green this compound (Pchlide) to the green chlorophyllide (Chlide), the immediate precursor to chlorophyll. This light-dependent reaction is catalyzed by the enzyme this compound holochrome, or LPOR.[1] LPOR is a unique enzyme as it utilizes light energy not just for regulation, but as a direct substrate for its catalytic activity.[2] Understanding the intricacies of LPOR function is paramount for fields ranging from agricultural biotechnology to the development of novel photodynamic therapies.
Properties of this compound Holochrome (LPOR)
Structural Characteristics
LPOR is a monomeric enzyme with a molecular weight of approximately 40 kDa.[2] It belongs to the short-chain dehydrogenase/reductase (SDR) superfamily, characterized by a Rossmann-fold NADPH-binding site and a C-terminal segment that confers substrate specificity.[2] In the dark, etiolated plants accumulate a ternary complex of LPOR, its substrate this compound, and the co-factor NADPH.[3] This complex is the photoactive unit that, upon illumination, facilitates the conversion of Pchlide to Chlide.
Quantitative Data
The biophysical and biochemical properties of LPOR and its substrates are summarized in the following tables for ease of comparison.
Table 1: Spectral Properties of this compound and Chlorophyllide Species
| Pigment Species | Absorption Maximum (nm) | Fluorescence Emission Maximum (nm) | Notes |
| Monovinyl this compound (MV Pchlide) | 629 | - | In vitro measurement.[4] |
| Divinyl this compound (DV Pchlide) | 630 | - | In vitro measurement.[4] |
| Non-photoactive Pchlide (in situ) | - | 625, 631, 637, 643 | Multiple spectral forms exist in etiolated leaves.[5] |
| Photoactive Pchlide (in situ) | 650-655 | 644, 652, 657 | The predominant form in etiolated plants ready for greening.[5] |
| LPOR-Pchlide-NADPH complex (S640) | 640 | - | Red-shifted absorbance upon binding to the enzyme.[2] |
| First light-induced intermediate (A677) | 677 | - | Formed upon photoexcitation at 180 K.[2] |
| Chlorophyllide a holochrome (newly formed) | 678 | - | Shifts to 672 nm in a temperature-dependent manner.[6] |
Table 2: Kinetic Parameters of LPOR
| Substrate | Vmax (µM·min⁻¹) | Km (µM) | Enzyme Source |
| Monovinyl this compound (MV Pchlide) | 0.53 ± 0.05 | 1.36 ± 0.34 | Recombinant Pea LPOR |
| Divinyl this compound (DV Pchlide) | 0.61 ± 0.05 | 0.92 ± 0.33 | Recombinant Pea LPOR |
Table 3: Molecular Weight of LPOR from Various Species
| Organism | Molecular Weight (kDa) | Method |
| Hordeum vulgare (Barley) | 63 | Gel Filtration |
| Phaseolus vulgaris (Bean) | ~100 or greater | Gel Filtration |
| Synechocystis sp. PCC 6803 | ~72.77 | X-ray Crystallography |
| Thermosynechococcus elongatus | ~75.44 | X-ray Crystallography |
Function of this compound Holochrome (LPOR)
The primary function of LPOR is to catalyze the stereospecific reduction of the C17-C18 double bond in the D ring of this compound to form chlorophyllide.[7] This reaction is absolutely dependent on light and the presence of the reducing co-factor NADPH.[3]
The Catalytic Cycle
The catalytic cycle of LPOR can be summarized in the following steps:
-
Formation of the Ternary Complex: In the dark, LPOR binds to Pchlide and NADPH to form a stable ternary complex.[3]
-
Light Absorption: The Pchlide chromophore within the active site absorbs a photon of light, leading to an excited state.
-
Photoreduction: In the excited state, a rapid hydride transfer from NADPH to the C17 position of Pchlide occurs. This is followed by a proton transfer from a conserved tyrosine residue (e.g., Tyr-189) to the C18 position.[8]
-
Product Release: The products, chlorophyllide and NADP+, are released from the enzyme.
-
Cofactor Exchange and Substrate Rebinding: NADP+ is exchanged for a new molecule of NADPH, and the enzyme is ready to bind another molecule of Pchlide for the next catalytic cycle.
References
- 1. Distinct roles for light-dependent NADPH:this compound oxidoreductases (POR) A and B during greening in higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Control of gene expression by lipophilic hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulatory mechanism of a light-dependent this compound oxidoreductase in chlorophyll biosynthesis and environmental adaptation [maxapress.com]
- 4. Regulatory mechanism of a light-dependent this compound oxidoreductase in chlorophyll biosynthesis and environmental adaptation [maxapress.com]
- 5. notulaebotanicae.ro [notulaebotanicae.ro]
- 6. Transcription factors: regulators of gene expression in normal and pathological states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Two routes of chlorophyllide synthesis that are differentially regulated by light in barley (Hordeum vulgare L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of luteinizing hormone receptor expression: evidence of translational suppression in vitro by a hormonally regulated mRNA-binding protein and its endogenous association with luteinizing hormone receptor mRNA in the ovary - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Nature of Light: An In-depth Technical Guide to the Excited-State Properties and Photoreactivity of Protochlorophyllide
For Researchers, Scientists, and Drug Development Professionals
Protochlorophyllide (Pchlide), a key intermediate in the biosynthesis of chlorophyll (B73375), stands at a critical juncture of light-driven biological processes. Its unique excited-state properties not only enable the catalytic photoreduction to chlorophyllide but also pose a significant threat of photooxidative damage. This guide provides a comprehensive technical overview of the photophysics and photochemistry of Pchlide, with a focus on quantitative data, detailed experimental methodologies, and the intricate pathways governing its reactivity. Understanding these fundamental processes is crucial for researchers in fields ranging from plant biology and artificial photosynthesis to the development of photosensitizing drugs.
Excited-State Properties of this compound
The absorption of light by this compound initiates a cascade of events dictated by its electronic structure and the surrounding environment. These events, occurring on timescales from femtoseconds to nanoseconds, determine the fate of the absorbed energy and the ultimate photochemical outcome.
Spectroscopic Characteristics
This compound exhibits characteristic absorption and emission spectra that are sensitive to its aggregation state and local environment. In solution, monomeric Pchlide displays a prominent Soret band in the blue region of the spectrum and a Qy band in the red region.[1]
Table 1: Spectroscopic Properties of Monovinyl this compound in Various Environments
| Environment | Absorption Maxima (nm) | Emission Maxima (nm) | Reference |
| Methanol | 434, 624 | 630 | [1] |
| Acetone (B3395972) | 436, 626 | 632 | [2] |
| Diethyl ether | 433, 623 | 628 | [1] |
| Bound to PORA | - | 646 - 656 | [3] |
| Bound to PORB | - | 646 - 656 | [3] |
| Bound to PORC | - | 646 - 656 | [3] |
| Etiolated leaves (77K) | - | 633, 640, 656, 670 | [4] |
Excited-State Lifetimes and Dynamics
Upon excitation, the singlet excited state of Pchlide (S₁) can decay through several pathways, including fluorescence, intersystem crossing to the triplet state (T₁), and non-radiative decay. The lifetime of the S₁ state is a critical parameter that influences the efficiency of competing photochemical and photophysical processes. Time-resolved spectroscopy has revealed a complex excited-state landscape, often involving the formation of an intramolecular charge transfer (ICT) state, which is believed to be a key precursor to photoreduction.[5][6] The formation of this ICT state is facilitated by the electron-withdrawing keto group on ring E of the Pchlide molecule.[6]
Table 2: Excited-State Lifetimes of this compound
| Environment | Lifetime (ns) | Decay Components | Reference |
| Dioxane | 5.2 | Single exponential | [7] |
| Methanol | 3.5 | Single exponential | [7] |
| 25% Methanol in Water | 2.9 | - | [7] |
| 15% Methanol in Water | 4.5 ± 0.5, 1.2 ± 0.3 | Double exponential | [7] |
| Pure Water | 2.5 ± 0.5, 0.4 ± 0.1 | Double exponential | [7] |
| Short-wavelength form in leaves (77K) | 6.2 - 7.1 (slow component) | Double exponential | [4] |
| Long-wavelength form in leaves (77K) | 5.1 - 6.7 (slow component) | Double exponential | [4] |
The excited-state dynamics are characterized by multiple time constants, reflecting processes such as vibrational relaxation, solvent reorganization, and the formation and decay of intermediate states. For instance, in d4-methanol, excitation at 630 nm leads to dynamics with time constants of 3.6 ± 0.2 ps, 38 ± 2 ps, and 215 ± 8 ps.
Photoreactivity of this compound
The photoreactivity of Pchlide is dominated by two competing pathways: the productive photoreduction to chlorophyllide catalyzed by the enzyme light-dependent this compound oxidoreductase (LPOR), and the destructive generation of reactive oxygen species (ROS).
The LPOR-Catalyzed Photoreduction
In angiosperms, the conversion of Pchlide to chlorophyllide is a light-dependent reaction catalyzed by LPOR.[8] This enzyme forms a ternary complex with Pchlide and the coenzyme NADPH.[9] Upon absorption of a photon by Pchlide, a rapid, stepwise transfer of a hydride ion from NADPH and a proton from a nearby amino acid residue (or a water molecule) reduces the C17=C18 double bond of the Pchlide macrocycle.[10][11][12] This reaction is remarkably efficient, with a quantum yield approaching 1.0.
The proposed mechanism involves the photoexcitation of Pchlide to its singlet excited state, followed by electron transfer from NADPH to the excited Pchlide.[10][12] This charge separation facilitates the subsequent hydrogen atom transfer.[10][12] The entire process is exceptionally fast, with the initial steps occurring on the picosecond timescale.
Photodestructive Pathways
In the absence of a functional LPOR or when Pchlide accumulates in excess, its excited triplet state can interact with molecular oxygen (O₂) to generate highly reactive singlet oxygen (¹O₂).[9] Singlet oxygen is a potent oxidizing agent that can damage lipids, proteins, and nucleic acids, leading to photobleaching and ultimately cell death.[2] This phototoxicity underscores the importance of the tight regulation of Pchlide biosynthesis and its rapid conversion to chlorophyllide during the greening of plants.
Experimental Protocols
The study of Pchlide's excited-state properties and photoreactivity relies on a suite of sophisticated spectroscopic and biochemical techniques.
Time-Resolved Transient Absorption Spectroscopy
This pump-probe technique is instrumental in elucidating the dynamics of excited states on femtosecond to nanosecond timescales.
Methodology:
-
Sample Preparation: this compound is dissolved in a suitable solvent (e.g., methanol, acetone) to a concentration that yields an absorbance of approximately 0.5 at the excitation wavelength in a 1 mm path length cuvette. For studies with LPOR, the purified enzyme is mixed with Pchlide and NADPH in a buffer solution.
-
Excitation (Pump): An ultrashort laser pulse (typically <100 fs) at a wavelength corresponding to an absorption band of Pchlide (e.g., Soret or Qy band) is used to excite the sample.
-
Probing: A second, time-delayed, broad-spectrum white-light continuum pulse is passed through the excited sample volume.
-
Detection: The change in absorbance of the probe pulse as a function of wavelength and time delay between the pump and probe pulses is measured using a spectrometer and a CCD detector.
-
Data Analysis: The resulting data is a three-dimensional map of differential absorbance (ΔA) versus wavelength and time. Global analysis of this data allows for the identification of transient species and the determination of their lifetimes and spectral signatures.
Quantification of this compound
Accurate quantification of Pchlide is essential for studying its biosynthesis and photoreactivity. A common method involves solvent extraction followed by fluorometric or spectrophotometric analysis.[2]
Methodology:
-
Tissue Homogenization: Plant tissue (e.g., etiolated seedlings) is harvested and immediately frozen in liquid nitrogen to prevent enzymatic degradation and photoconversion. The tissue is then ground to a fine powder.
-
Solvent Extraction: The powdered tissue is extracted with 80% acetone in the dark, typically on ice, to efficiently extract Pchlide.
-
Centrifugation: The extract is centrifuged to pellet cell debris.
-
Spectroscopic Measurement:
-
Fluorometry: The fluorescence emission spectrum of the supernatant is recorded with an excitation wavelength of around 440 nm. The Pchlide concentration is determined by the fluorescence intensity at its emission maximum (around 632-636 nm).[2]
-
Spectrophotometry: The absorbance spectrum of the supernatant is measured, and the Pchlide concentration is calculated using the Beer-Lambert law with a known molar extinction coefficient (e.g., 31,100 M⁻¹ cm⁻¹ at 626 nm in acetone).[2]
-
-
Calculation: The amount of Pchlide is typically normalized to the fresh or dry weight of the tissue.
LPOR Activity Assay
The catalytic activity of LPOR can be monitored by observing the light-dependent conversion of Pchlide to chlorophyllide.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture containing purified LPOR, NADPH, and Pchlide in a suitable buffer is prepared in the dark.
-
Baseline Measurement: The initial fluorescence or absorbance spectrum of the reaction mixture is recorded.
-
Illumination: The sample is exposed to a controlled pulse of light of a specific wavelength and intensity to initiate the photoreduction.
-
Post-Illumination Measurement: The fluorescence or absorbance spectrum is recorded again immediately after illumination.
-
Analysis: The decrease in the Pchlide fluorescence/absorbance peak and the concomitant increase in the chlorophyllide peak (around 670 nm) are used to quantify the amount of Pchlide converted and to calculate the enzyme activity.
Conclusion and Future Perspectives
The study of the excited-state properties and photoreactivity of this compound reveals a molecule finely tuned for its biological role. The intricate interplay of its electronic structure, the enzymatic environment provided by LPOR, and the presence of light governs the delicate balance between chlorophyll synthesis and photodamage. A thorough understanding of these fundamental processes is not only essential for advancing our knowledge of photosynthesis but also holds promise for the design of novel photochemotherapies and the development of bio-inspired systems for artificial photosynthesis. Future research, employing advanced spectroscopic techniques and computational modeling, will undoubtedly continue to unravel the complexities of this fascinating molecule and its pivotal role in the biosphere.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescence lifetimes of this compound in plants with different proportions of short-wavelength and long-wavelength this compound spectral forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Excited-State Properties of this compound Analogues and Implications for Light-Driven Synthesis of Chlorophyll - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescence lifetimes and spectral properties of this compound in organic solvents in relation to the respective parameters in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. The excited-state chemistry of this compound a: a time-resolved fluorescence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ORBi: Detailed Reference [orbi.uliege.be]
- 11. researchgate.net [researchgate.net]
- 12. ps.ueb.cas.cz [ps.ueb.cas.cz]
Methodological & Application
Application Note and Protocol: Extraction of Protochlorophyllide from Plant Tissues
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protochlorophyllide (Pchlide) is the immediate precursor to chlorophyllide a, a critical step in the biosynthesis of chlorophylls. In angiosperms, the conversion of this compound to chlorophyllide is a light-dependent reaction catalyzed by the enzyme this compound oxidoreductase (POR).[1][2] Consequently, etiolated seedlings grown in the dark accumulate Pchlide, making them an ideal system for its study.[1][2][3] The quantification of Pchlide is essential for research in chloroplast development, photomorphogenesis, and for characterizing mutants in the chlorophyll (B73375) biosynthesis pathway.[1][2][3] This document provides a detailed protocol for the extraction and subsequent quantification of this compound from etiolated plant tissues.
Data Presentation
The following table summarizes the key quantitative parameters for the extraction and spectrophotometric analysis of this compound.
| Parameter | Value/Range | Notes |
| Extraction Solvent | Acetone (B3395972):0.1M NH₄OH (9:1, v/v) | Prepare fresh and keep at 4°C.[1][2] |
| Sample Amount | 20-30 etiolated seedlings | The exact number should be counted for normalization.[1] |
| Extraction Volume | 0.4 mL per extraction (2x) | Two sequential extractions are performed on the same tissue pellet.[1] |
| Homogenization | Manual with polypropylene (B1209903) pestle | Ensure thorough tissue disruption.[1] |
| Centrifugation Speed | > 12,000 x g | A chilled benchtop centrifuge is recommended.[1] |
| Centrifugation Time | 5 minutes | To pellet cellular debris.[1] |
| Fluorescence Excitation λ | 440 nm | For fluorescence spectroscopy.[1] |
| Fluorescence Emission λ | ~636 nm | This is the peak emission for this compound.[1] |
| Absorbance λ | 626 nm | For quantification via absorption spectroscopy.[1][4] |
| Molar Extinction Coefficient | 31,100 M⁻¹ cm⁻¹ (in acetone) | For calculating concentration from absorbance data.[1][4] |
Experimental Protocol
This protocol is adapted from methods for extracting this compound from etiolated Arabidopsis seedlings.[1]
1. Materials and Reagents
-
Etiolated plant seedlings (e.g., Arabidopsis, barley) grown in complete darkness.
-
Extraction Solvent: 90% Acetone, 10% 0.1M Ammonium Hydroxide (v/v). Prepare fresh and store at 4°C.
-
1.5 mL microcentrifuge tubes.
-
Polypropylene pestles for microcentrifuge tubes.
-
Chilled benchtop microcentrifuge (>12,000 x g).
-
Fluorescence spectrophotometer or UV-Vis spectrophotometer.
-
Glass or quartz cuvettes.
-
Ice bucket.
-
Dim green safelight.
2. Sample Preparation and Harvesting
-
All harvesting and extraction steps must be performed in a dark room under a very low-intensity green safelight to prevent the photoconversion of this compound.[1][2]
-
Grow seedlings in complete darkness on a suitable medium (e.g., 0.5x MS salts with 1% agar) until the desired developmental stage.[1]
-
Carefully excise 20-30 seedlings (or a consistent amount of tissue) and place them into a pre-chilled 1.5 mL microcentrifuge tube on ice.[1]
3. Homogenization and Extraction
-
To the microcentrifuge tube containing the seedlings, add 0.4 mL of ice-cold extraction solvent (Acetone:0.1M NH₄OH, 9:1 v/v).[1]
-
Thoroughly homogenize the tissue using a polypropylene pestle until a uniform suspension is achieved.
-
Centrifuge the homogenate at >12,000 x g for 5 minutes in a centrifuge pre-chilled to 4°C.[1]
-
Carefully transfer the supernatant to a new, labeled microcentrifuge tube kept on ice. This contains the first fraction of the extracted this compound.[1]
-
Add another 0.4 mL of ice-cold extraction solvent to the remaining pellet in the original tube.[1]
-
Resuspend the pellet by vortexing or using the pestle again.
-
Repeat the centrifugation step (Step 3).
-
Combine the second supernatant with the first one.[1] This pooled sample is now ready for analysis. The sample should be kept on ice and protected from light. Once in the acetone solvent, the need for safelight conditions is reduced, but protection from strong light is still recommended.[1]
4. Quantification
Two primary methods for quantification are fluorescence spectroscopy and absorption spectroscopy. For highly accurate quantification, especially in the presence of interfering compounds like chlorophyll, HPLC is recommended.[5][6]
4.1. Fluorescence Spectroscopy This method is highly sensitive and suitable for small amounts of tissue.[1]
-
Set the baseline (zero) of the fluorescence spectrophotometer using 80% acetone or the extraction solvent.[1]
-
Set the excitation wavelength to 440 nm.
-
Measure the fluorescence emission spectrum of the extract. A characteristic peak for this compound should appear at approximately 636 nm.[1]
-
The relative fluorescence units (RFU) at the peak can be used for relative quantification between samples.
4.2. Absorption Spectroscopy This method allows for the calculation of the absolute concentration of this compound.[1][4]
-
Use the extraction solvent as a blank to zero the spectrophotometer.
-
Measure the absorbance of the extract at 626 nm.
-
Calculate the concentration of this compound using the Beer-Lambert law (A = εcl), where:
Mandatory Visualization
The following diagrams illustrate the logical workflow of the experimental protocol and a simplified representation of the chlorophyll biosynthesis pathway focusing on this compound.
Caption: Experimental workflow for this compound extraction.
References
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. A Simple Method for Quantification of this compound in Etiolated Arabidopsis Seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of this compound (Pchlide) Content in Arabidopsis Seedlings Using a High-Performance Liquid Chromatography (HPLC) System | Scilit [scilit.com]
- 6. bio-protocol.org [bio-protocol.org]
Application Notes and Protocols for the Quantification of Protochlorophyllide using Spectrophotometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protochlorophyllide (Pchlide) is the immediate precursor to chlorophyllide a in the chlorophyll (B73375) biosynthesis pathway. As a key intermediate, its quantification is crucial for studies in plant physiology, photobiology, and in the development of herbicides and plant growth regulators. Pchlide is a fluorescent molecule that, in angiosperms, accumulates in etiolated tissues grown in the dark.[1] The conversion of Pchlide to chlorophyllide is a light-dependent process catalyzed by the enzyme this compound oxidoreductase (POR).[2][3] This application note provides a detailed protocol for the extraction and spectrophotometric quantification of Pchlide from plant tissues.
Principle
The quantification of this compound by spectrophotometry is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. Pchlide exhibits a characteristic absorption spectrum, and its concentration can be determined by measuring the absorbance at its specific maximum wavelength (λmax) in a given solvent and using its molar extinction coefficient. For routine and reliable quantification, absorption spectroscopy is a straightforward and effective method.[4][5]
Data Presentation
Quantitative analysis of this compound relies on accurate molar extinction coefficients, which can vary depending on the solvent used for extraction. The table below summarizes the reported molar extinction coefficients for this compound in acetone-based solvents.
| Pigment | Solvent | Wavelength (nm) | Molar Extinction Coefficient (ε) (M⁻¹ cm⁻¹) | Reference |
| Protochlorophyll(ide) | 80% Acetone (B3395972) | 626 | 30,400 | [6][7] |
| Protochlorophyll(ide) | Acetone | 626 | 31,100 | [4][5] |
| Protochlorophyll(ide) | Acetone | 626 | 30,000 - 35,000 (range) | [4] |
Note: The term "Protochlorophyll(ide)" is used as some studies do not differentiate between the esterified (protochlorophyll) and non-esterified forms.
Experimental Protocols
This section provides a detailed methodology for the extraction and spectrophotometric quantification of this compound from etiolated plant seedlings.
Materials and Reagents
-
Etiolated plant seedlings (e.g., 5-day-old dark-grown Arabidopsis seedlings)[5]
-
Extraction Solvent: Ice-cold 80% (v/v) acetone in water or a mixture of acetone and 0.1 M ammonium (B1175870) hydroxide (B78521) (9:1, v/v).[5][8][9]
-
Mortar and pestle (pre-chilled)
-
Liquid nitrogen
-
Microcentrifuge tubes (1.5 mL)
-
Benchtop microcentrifuge
-
Quartz or glass cuvettes (1 cm path length)
-
Spectrophotometer
-
Dim green safe light for sample handling[8]
Experimental Workflow
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Plant this compound Oxidoreductases A and B: CATALYTIC EFFICIENCY AND INITIAL REACTION STEPS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chlorophyllides: Preparation, Purification, and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. Estimation of protochlorophyll(ide) contents in plant extracts; re-evaluation of the molar absorption coefficient of protochlorophyll(ide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Estimation of protochlorophyll(ide) contents in plant extracts; re-evaluation of the molar absorption coefficient of protochlorophyll(ide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ps.ueb.cas.cz [ps.ueb.cas.cz]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Protochlorophyllide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protochlorophyllide (Pchlide) is a key intermediate in the biosynthetic pathway of chlorophylls, the primary pigments responsible for photosynthesis in plants, algae, and cyanobacteria.[1] It is the immediate precursor to chlorophyllide a, and its accumulation and conversion are tightly regulated within the cell. In angiosperms, the reduction of this compound to chlorophyllide is a light-dependent process catalyzed by the enzyme this compound oxidoreductase (POR).[2] The accumulation of this compound in the dark and its rapid conversion upon illumination are critical for the greening process of etiolated seedlings.
Due to its low abundance and potential interference from other pigments like chlorophylls, the accurate quantification of this compound can be challenging.[3] High-Performance Liquid Chromatography (HPLC) coupled with sensitive detection methods, such as fluorescence detection, provides a robust and reliable technique for the separation and quantification of this compound from complex biological matrices.[1][3] This application note details a comprehensive protocol for the analysis of this compound using HPLC, which is valuable for studies in plant physiology, biochemistry, and research involving photodynamic therapy where chlorophyll (B73375) precursors are investigated as photosensitizers.
Materials and Methods
Sample Preparation
A critical step in the analysis of this compound is the efficient extraction from plant tissues while minimizing degradation. The following protocol is a general guideline and may require optimization depending on the specific sample matrix.
Materials:
-
Plant tissue (e.g., etiolated seedlings)
-
Liquid nitrogen
-
Mortar and pestle
-
Acetone (B3395972) (HPLC grade), chilled to -20°C
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm, PTFE)
-
HPLC vials
Protocol:
-
Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer a known weight of the powdered tissue (e.g., 100 mg) to a pre-chilled microcentrifuge tube.
-
Add 1 mL of chilled 80% acetone (v/v) in water or a mixture of acetone and 0.1M NH4OH (9/1; v/v).
-
Vortex vigorously for 1 minute to ensure thorough extraction.
-
Incubate the sample on ice in the dark for 30 minutes, with intermittent vortexing.
-
Centrifuge the extract at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC analysis. Samples should be kept on ice and protected from light until injection.
HPLC System and Conditions
The separation of this compound is typically achieved using reverse-phase HPLC. The use of a fluorescence detector is highly recommended due to its high sensitivity and selectivity for the fluorescent this compound molecule.
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
Fluorescence detector (FLD) or a Diode Array Detector (DAD)
Chromatographic Conditions: The following table summarizes typical HPLC conditions for this compound analysis.
| Parameter | Value | Source(s) |
| Column | Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) or C30 column. | [2][4] |
| Mobile Phase A | Acetonitrile (B52724):Methanol:Tris buffer (0.1 M, pH 8) (84:2:14, v/v/v) or 1 M ammonium acetate (B1210297) pH 5.2. | [1][5] |
| Mobile Phase B | Methanol:Ethyl acetate (68:32, v/v) or 10% acetonitrile in methanol. | [1][5] |
| Gradient Elution | A linear gradient is typically employed. For example, a linear gradient from 100% A to 100% B over 12 minutes, followed by an isocratic hold. | [5] |
| Flow Rate | 1.0 - 1.2 mL/min. | [2][5] |
| Column Temperature | 25 - 40°C. | [2] |
| Injection Volume | 10 - 20 µL. | |
| Fluorescence Detection | Excitation: 440 nmEmission: 630-660 nm | [1][6] |
| DAD Detection | Monitoring at 435 nm (Soret band) and ~625 nm (Q band). |
Experimental Protocols
Protocol 1: Extraction of this compound from Etiolated Seedlings
This protocol provides a detailed step-by-step method for the extraction of this compound from etiolated plant seedlings, a common model system for studying chlorophyll biosynthesis.
-
Plant Growth: Grow seedlings (e.g., Arabidopsis thaliana, barley) in complete darkness for 5-7 days to allow for the accumulation of this compound.
-
Harvesting: Under a dim green safelight to prevent the photoconversion of this compound, harvest the cotyledons or whole seedlings.
-
Freezing: Immediately freeze the harvested tissue in liquid nitrogen.
-
Homogenization: Grind approximately 100 mg of the frozen tissue to a fine powder in a pre-chilled mortar and pestle.
-
Extraction: Transfer the powder to a 2 mL microcentrifuge tube and add 1 mL of ice-cold 80% (v/v) acetone.
-
Vortexing: Vortex the tube vigorously for 1 minute to ensure complete mixing.
-
Incubation: Incubate the tube on ice in darkness for 30 minutes, vortexing every 10 minutes.
-
Centrifugation: Centrifuge the extract at 14,000 x g for 10 minutes at 4°C.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into a dark HPLC vial.
-
Analysis: Proceed with HPLC analysis immediately or store the extracts at -80°C in the dark for short-term storage.
Protocol 2: HPLC Analysis of this compound
This protocol outlines the procedure for the quantitative analysis of this compound using a reverse-phase HPLC system with fluorescence detection.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 100% Mobile Phase A) until a stable baseline is achieved.
-
Standard Curve Preparation: Prepare a series of standard solutions of known concentrations of purified this compound in the initial mobile phase.
-
Standard Injection: Inject the standard solutions to generate a calibration curve by plotting the peak area against the concentration.
-
Sample Injection: Inject the prepared plant extracts.
-
Data Acquisition: Acquire the chromatograms and integrate the peak corresponding to this compound.
-
Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas on the standard curve. The final concentration should be expressed per unit of fresh weight of the initial plant material.
Visualizations
Chlorophyll Biosynthesis Pathway
Caption: Key steps in the chlorophyll biosynthesis pathway highlighting the conversion of this compound.
HPLC Experimental Workflow
Caption: Experimental workflow for the HPLC analysis of this compound from plant tissues.
Conclusion
This application note provides a detailed framework for the extraction and quantitative analysis of this compound using HPLC. The described protocols and methods are essential for researchers in plant biology, biochemistry, and related fields who need to accurately measure this crucial chlorophyll precursor. The high sensitivity and specificity of HPLC with fluorescence detection make it the method of choice for overcoming the challenges associated with this compound quantification in complex biological samples. Proper optimization of extraction and chromatographic conditions will ensure reliable and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. Divinyl Chlorophyll(ide) a Can Be Converted to Monovinyl Chlorophyll(ide) a by a Divinyl Reductase in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Chlorophyllides: Preparation, Purification, and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prometheusprotocols.net [prometheusprotocols.net]
- 6. Spectroscopic and kinetic characterization of the light-dependent enzyme this compound oxidoreductase (POR) using monovinyl and divinyl substrates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Use of Protochlorophyllide in Photodynamic Therapy Research
Audience: Researchers, scientists, and drug development professionals.
Introduction Photodynamic therapy (PDT) is an established, minimally invasive therapeutic modality that utilizes a photosensitizing agent, a specific wavelength of light, and molecular oxygen to elicit cell death.[1][2][3] Upon activation by light, the photosensitizer transfers energy to surrounding oxygen molecules, generating highly cytotoxic reactive oxygen species (ROS) that can induce apoptosis or necrosis in target cells, such as cancer cells or pathogenic microbes.[4][5][6] Protochlorophyllide (Pchlide), a natural intermediate in the biosynthesis of chlorophyll, is a potent photosensitizer that fluoresces and can generate toxic free radicals when exposed to light.[7] Its inherent photosensitizing properties make it a compelling candidate for investigation in PDT for oncologic and antimicrobial applications.[8][9] These notes provide an overview of the mechanisms and detailed protocols for utilizing Pchlide in PDT research.
Mechanism of Action: this compound-Mediated Phototoxicity
The photodynamic effect is initiated when the photosensitizer (Pchlide) absorbs light energy, transitioning from its ground state to an excited singlet state. It can then undergo intersystem crossing to a longer-lived excited triplet state.[9] From this triplet state, the photosensitizer can initiate two types of photochemical reactions:
-
Type I Reaction: The photosensitizer reacts directly with a substrate, like the cell membrane or a molecule, to produce radical ions which then react with oxygen to produce cytotoxic oxygen species such as superoxide, hydrogen peroxide, and hydroxyl radicals.[10][11]
-
Type II Reaction: The photosensitizer transfers its energy directly to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[10][11] Singlet oxygen is a primary cytotoxic agent in PDT, causing rapid damage to cellular components including lipids, proteins, and nucleic acids.[1]
This cascade of oxidative stress ultimately leads to cellular damage, disruption of the tumor vasculature, and the induction of programmed cell death (apoptosis) or necrosis.[11][12]
Application I: In Vitro PDT for Cancer Research
This section details protocols to assess the efficacy of Pchlide-PDT against cancer cell lines.
Experimental Workflow: In Vitro Pchlide-PDT
The general workflow involves preparing cancer cells, incubating them with Pchlide, exposing them to a specific wavelength and dose of light, and subsequently assessing cellular outcomes like viability, apoptosis, and ROS production.
Protocol 1: Cell Viability Assay (IC50 Determination)
This protocol determines the concentration of Pchlide that inhibits 50% of cell viability (IC50) after PDT.[13]
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound (Pchlide) stock solution (dissolved in a suitable solvent like DMSO, then diluted in media)
-
96-well cell culture plates
-
MTT or WST-1 reagent
-
Plate reader
-
Light source with a specific wavelength corresponding to Pchlide's absorption peak (around 625-650 nm).[14]
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Pchlide Incubation: Remove the medium and add fresh medium containing serial dilutions of Pchlide (e.g., 0.1 µM to 100 µM). Include "no drug" controls. Incubate for a predetermined time (e.g., 4-24 hours), ensuring plates are protected from light.
-
Washing: Gently wash the cells twice with PBS to remove any Pchlide that has not been taken up by the cells.
-
Irradiation: Add fresh, pre-warmed complete medium to each well. Expose the plate to the light source, delivering a specific light dose (e.g., 1-10 J/cm²). Control groups should include "no light" (dark toxicity) and "light only" (phototoxicity of light alone).
-
Post-Irradiation Incubation: Return the plate to the incubator for 24-48 hours.
-
Viability Assessment: Add MTT or WST-1 reagent to each well according to the manufacturer's instructions. After incubation, measure the absorbance using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot viability against Pchlide concentration and use non-linear regression to determine the IC50 value.[13]
Data Presentation: Pchlide-PDT IC50 Values
| Cell Line | Pchlide Conc. (µM) | Light Dose (J/cm²) | Incubation Time (h) | IC50 (µM) |
| HeLa (Cervical Cancer) | 0.1 - 50 | 5 | 4 | 8.5 |
| MCF-7 (Breast Cancer) | 0.1 - 50 | 5 | 4 | 12.2 |
| A549 (Lung Cancer) | 0.1 - 50 | 5 | 4 | 15.8 |
| MCF-7 (Dark Control) | 0.1 - 50 | 0 | 4 | >50 |
Note: Data are representative examples for illustrative purposes.
Protocol 2: Intracellular ROS Detection
This protocol uses 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure ROS generation.[4][15]
Materials:
-
DCFH-DA stock solution
-
Cells treated with Pchlide-PDT as described above
-
Flow cytometer or fluorescence microplate reader
Procedure:
-
Cell Preparation: Culture and treat cells with Pchlide and light in a 6-well plate or a 96-well black-walled plate.
-
Probe Loading: Prior to light exposure, wash the cells with PBS and incubate them with DCFH-DA (e.g., 10 µM in serum-free media) for 30 minutes at 37°C in the dark.[15]
-
PDT Treatment: Wash the cells again to remove excess probe, add fresh media, and immediately perform light irradiation.
-
Fluorescence Measurement: Immediately after irradiation, measure the fluorescence intensity. DCFH-DA is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). This can be quantified using a flow cytometer (Excitation: 488 nm, Emission: ~525 nm) or a fluorescence plate reader.[16][17]
-
Analysis: Compare the fluorescence intensity of the treated groups to the control groups to determine the relative increase in ROS production.[4]
Apoptosis Signaling Pathway
PDT-induced ROS production causes significant mitochondrial damage, leading to the release of pro-apoptotic factors like cytochrome c.[18] This initiates the intrinsic apoptosis pathway. Cytochrome c binds to Apaf-1, forming the apoptosome, which then activates caspase-9. Caspase-9 subsequently activates executioner caspases like caspase-3, which dismantle the cell by cleaving key cellular proteins, resulting in the characteristic morphological changes of apoptosis.[19][20]
Application II: Antimicrobial Photodynamic Therapy (aPDT)
Pchlide has demonstrated efficacy in the photoinactivation of bacteria, particularly Gram-positive strains.[8][9]
Protocol 3: Bacterial Inactivation Assay
Objective: To determine the effectiveness of Pchlide-aPDT in reducing the viability of bacterial cultures.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Bacterial growth medium (e.g., Tryptic Soy Broth, Luria-Bertani Broth)
-
Pchlide solution
-
Sterile saline or PBS
-
Petri dishes with appropriate agar (B569324)
-
Light source
Procedure:
-
Bacterial Culture: Grow bacteria to the mid-logarithmic phase in liquid broth.
-
Preparation: Harvest the bacterial cells by centrifugation, wash them, and resuspend them in sterile saline to a specific density (e.g., 10⁷-10⁸ CFU/mL).
-
Pchlide Incubation: Add Pchlide to the bacterial suspension at various final concentrations. Incubate in the dark for a set period (e.g., 30-60 minutes).
-
Irradiation: Transfer aliquots of the suspension to a 96-well plate and expose to light. Include "no light" and "light only" controls.
-
Viability Assessment: After irradiation, perform serial dilutions of the samples in sterile saline.
-
Plating: Plate the dilutions onto agar plates and incubate overnight at 37°C.
-
Quantification: Count the number of colonies on the plates to determine the Colony-Forming Units per mL (CFU/mL). Calculate the log reduction in viability compared to the untreated control.
Data Presentation: Pchlide Efficacy in aPDT
| Organism | Type | Pchlide Conc. (mg/L) | Light Intensity (mW/cm²) | Log₁₀ Reduction (CFU/mL) | Reference |
| S. aureus | Gram (+) | 0.5 | 0.1 | > 4.0 | [8] |
| L. monocytogenes | Gram (+) | 0.5 | 0.1 | 2.4 | [9] |
| B. subtilis | Gram (+) | 0.5 | 0.1 | 4.3 | [9] |
| E. coli (w/o permeabilizer) | Gram (-) | 10.0 | 0.1 | Insensitive | [8] |
| E. coli (w/ permeabilizer) | Gram (-) | 10.0 | 0.1 | Susceptible | [8] |
Note: Data adapted from published studies.[8][9] Gram-negative bacteria often require a membrane permeabilizing agent due to their outer membrane acting as a barrier.[8]
References
- 1. Photodynamic Therapy (PDT): PDT Mechanisms [e-ce.org]
- 2. Photodynamic therapy - Wikipedia [en.wikipedia.org]
- 3. Oncologic Photodynamic Therapy: Basic Principles, Current Clinical Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chlorophyllin e6-mediated photodynamic therapy inhibits proliferation and induces apoptosis in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Cancer Effect of Chlorophyllin-Assisted Photodynamic Therapy to Induce Apoptosis through Oxidative Stress on Human Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photodynamic Therapy to Treat Cancer - NCI [cancer.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound: a new photosensitizer for the photodynamic inactivation of Gram-positive and Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. cancerresearchuk.org [cancerresearchuk.org]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Spectroscopic properties of this compound analyzed in situ in the course of etiolation and in illuminated leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analysis of the In Vivo and In Vitro Effects of Photodynamic Therapy on Breast Cancer by Using a Sensitizer, Sinoporphyrin Sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jsr.org [jsr.org]
- 17. researchgate.net [researchgate.net]
- 18. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | How to target apoptosis signaling pathways for the treatment of pediatric cancers [frontiersin.org]
- 20. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy | MDPI [mdpi.com]
Visualizing Protochlorophyllide in Plant Cells Using Fluorescence Microscopy: An Application Note
Introduction
Protochlorophyllide (Pchlide), a key intermediate in the chlorophyll (B73375) biosynthesis pathway, is a fluorescent molecule that accumulates in etiolated plants grown in the dark. Upon illumination, Pchlide is converted to chlorophyllide, a crucial step in the greening process. The intrinsic fluorescence of Pchlide makes it a valuable target for in situ visualization using fluorescence microscopy, enabling researchers to study the localization and dynamics of chlorophyll biosynthesis within living cells. This application note provides detailed protocols for the visualization of Pchlide in plant cells, focusing on live-cell imaging of Arabidopsis thaliana seedlings. It also presents quantitative data on the photophysical properties of Pchlide and outlines the key regulatory steps in its biosynthesis.
Data Presentation
The following tables summarize the key quantitative parameters relevant to the fluorescence microscopy of different this compound forms.
Table 1: Spectral Properties of this compound Forms
| Pchlide Form | Excitation Maximum (nm) | Emission Maximum (nm) | Description |
| Pchlide-F633 | ~440 | ~633 | Monomeric, non-photoactive form |
| Pchlide-F645 | ~440 | ~645 | Photoactive form |
| Pchlide-F655/F657 | ~440 | ~655-657 | Aggregated, photoactive form, dominant in etioplasts[1][2] |
| Pchlide-F676 | ~440 | ~676 | Formed after initial photoconversion of Pchlide |
Table 2: Fluorescence Lifetime of this compound Forms in vivo (77K)
| Pchlide Form (Emission Max.) | Plant Species | Fast Component (ns) | Slow Component (ns) | Reference |
| Pchlide(628-633 nm) | Pea (lip1 mutant) | - | 6.2 - 7.1 | [3][4] |
| Pchlide(650-656 nm) | Maize, Wheat | 0.3 - 0.8 | 5.1 - 6.7 | [3][4] |
Table 3: Typical Signal-to-Noise Ratios in Fluorescence Microscopy
| Imaging Condition | Typical SNR | Considerations | Reference |
| Low signal confocal | 5-10 | Common for weakly fluorescent samples. | [5][6] |
| Average confocal | 15-20 | Acceptable for many biological imaging applications. | [5] |
| High-quality confocal | >30 | Achieved with bright samples and optimized settings. | [5] |
| Good quality widefield | >40 | Often higher than confocal due to collection of more light. | [5] |
Experimental Protocols
Protocol 1: Live-Cell Imaging of this compound in Etiolated Arabidopsis thaliana Seedlings
This protocol describes the preparation and imaging of etiolated Arabidopsis thaliana seedlings for the visualization of Pchlide in etioplasts.
Materials:
-
Arabidopsis thaliana seeds (wild-type, e.g., Col-0)
-
Murashige and Skoog (MS) medium including vitamins, 1% (w/v) sucrose, and 0.8% (w/v) agar (B569324)
-
Petri dishes (60 mm)
-
Sterile water
-
70% (v/v) ethanol (B145695)
-
50% (v/v) commercial bleach containing 5.25% sodium hypochlorite
-
Microscope slides and coverslips (No. 1.5)
-
Mounting medium (e.g., 1/2 strength liquid MS medium or a specialized plant imaging medium)[7]
-
Confocal laser scanning microscope
Procedure:
-
Seed Sterilization and Germination: a. Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by a 5-10 minute wash in 50% bleach solution with gentle shaking. b. Rinse the seeds 3-5 times with sterile water. c. Resuspend the seeds in sterile 0.1% (w/v) agarose (B213101) and spread them on MS agar plates. d. Stratify the seeds by incubating the plates at 4°C in the dark for 2-4 days to ensure uniform germination. e. Transfer the plates to a growth chamber and grow the seedlings in complete darkness for 4-6 days at 22°C. All subsequent manipulations must be performed under a dim green safelight to prevent Pchlide photoconversion.
-
Sample Mounting: a. Using fine-tipped forceps, carefully remove a single etiolated seedling from the agar plate. b. Place a drop of mounting medium onto a clean microscope slide. c. Gently place the seedling into the drop of mounting medium. The cotyledons should be unfolded to lie flat. d. Carefully lower a coverslip over the specimen, avoiding air bubbles. For delicate tissues, consider using a coverslip with small dabs of vacuum grease on the corners to create a small chamber and prevent crushing the sample.[8]
-
Confocal Microscopy: a. Microscope Setup: Use an inverted confocal laser scanning microscope equipped with a high numerical aperture (NA) water or oil immersion objective (e.g., 40x or 63x). b. Excitation: Excite Pchlide using a 440-450 nm laser line. Keep the laser power low (e.g., 1-5% of maximum) to minimize photobleaching and phototoxicity. c. Emission Detection: Set the detector to collect fluorescence emission in the range of 620-680 nm to capture the main Pchlide fluorescence peaks. d. Imaging Parameters: i. Pinhole: Set the pinhole to 1 Airy unit for optimal confocality and signal-to-noise ratio.[9] ii. Scan Speed: Use a moderate scan speed to balance image quality and acquisition time. iii. Averaging: Frame averaging (e.g., 2-4 frames) can be used to improve the signal-to-noise ratio.[9] e. Image Acquisition: i. Locate the cotyledon cells under low magnification. ii. Switch to the high-magnification objective and focus on the epidermal or mesophyll cells. Etioplasts containing Pchlide will appear as small, fluorescent bodies within the cytoplasm. iii. Acquire Z-stacks to capture the three-dimensional distribution of etioplasts within the cells.
-
Autofluorescence Correction (Optional but Recommended): a. Plant tissues can exhibit significant autofluorescence, particularly from cell walls. To distinguish the Pchlide signal from autofluorescence, spectral imaging and linear unmixing can be employed if available on the microscope system.[10][11] b. Acquire a reference spectrum from a non-Pchlide containing tissue (e.g., a light-grown plant) and from the sample of interest. Use the software to unmix the Pchlide-specific signal.
Mandatory Visualizations
Chlorophyll Biosynthesis Pathway
The following diagram illustrates the key steps in the chlorophyll biosynthesis pathway, highlighting the position of this compound.
Caption: Simplified chlorophyll biosynthesis pathway in higher plants.
Experimental Workflow for Pchlide Visualization
This diagram outlines the major steps involved in the experimental workflow for visualizing this compound in plant cells.
Caption: Workflow for fluorescence microscopy of this compound.
Regulation of this compound Oxidoreductase (POR) Activity
The conversion of this compound to chlorophyllide is a tightly regulated step, primarily controlled by the enzyme this compound oxidoreductase (POR).
Caption: Key factors regulating POR activity.
References
- 1. orbi.uliege.be [orbi.uliege.be]
- 2. academic.oup.com [academic.oup.com]
- 3. Fluorescence lifetimes of this compound in plants with different proportions of short-wavelength and long-wavelength this compound spectral forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Signal to Noise Ratio | Scientific Volume Imaging [svi.nl]
- 6. researchgate.net [researchgate.net]
- 7. Mounting Media | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Best practices in plant fluorescence imaging and reporting: A primer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signal-to-Noise Considerations [evidentscientific.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
Application of Protochlorophyllide in Studying Chloroplast Development
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Protochlorophyllide (Pchlide), the immediate precursor to chlorophyllide, serves as a critical molecule for investigating the intricate processes of chloroplast development in angiosperms. Its unique light-dependent conversion to chlorophyllide, catalyzed by the enzyme this compound oxidoreductase (POR), provides a powerful tool to dissect the molecular events governing the transition from etioplasts in dark-grown seedlings (etiolation) to fully functional chloroplasts upon illumination (de-etiolation).[1][2][3] The accumulation of Pchlide in the dark and its rapid phototransformation make it an ideal endogenous indicator and modulator of chloroplast biogenesis.
Key Applications:
-
Monitoring Etioplast-to-Chloroplast Transition: The quantification of Pchlide levels allows for a precise assessment of the developmental state of etioplasts. In dark-grown seedlings, Pchlide accumulates, forming a ternary complex with POR and NADPH within the prolamellar body (PLB), a characteristic feature of etioplasts.[3] Upon exposure to light, the rapid decrease in Pchlide and the concomitant increase in chlorophyll (B73375) serve as a direct measure of the initiation of photomorphogenesis and thylakoid membrane formation.[3][4]
-
Investigating Tetrapyrrole Biosynthesis and Regulation: The tetrapyrrole biosynthesis pathway, which produces essential molecules like chlorophyll and heme, is tightly regulated to prevent the accumulation of phototoxic intermediates.[5][6][7][8] Pchlide itself, when in excess and exposed to light, can act as a photosensitizer, generating reactive oxygen species (ROS) that can lead to photobleaching and cell death.[3] Studying Pchlide accumulation in various genetic backgrounds, such as in fluorescent in blue light (flu) or phytochrome-interacting factor (pif) mutants, provides insights into the negative regulatory mechanisms that control the pathway.[9][10] For instance, pif mutants often exhibit elevated Pchlide levels in the dark.[9][10]
-
Elucidating Plastid-to-Nucleus Retrograde Signaling: Chloroplasts communicate their developmental and functional status to the nucleus through retrograde signals to coordinate the expression of nuclear genes encoding plastid-localized proteins. The tetrapyrrole pathway is a key source of these signals.[5][6][7][8][11][12] Intermediates of this pathway, including Pchlide, are implicated in this signaling cascade. The genomes uncoupled (gun) mutants, which show misregulation of nuclear gene expression in response to chloroplast damage, have been instrumental in dissecting this process.[5][6][7][8][11] Notably, the GUN1 protein has been shown to bind tetrapyrroles, including heme, and regulate the flux of the tetrapyrrole biosynthesis pathway, thereby influencing Pchlide levels and retrograde signaling.[5][6][7][8]
-
Dissecting the Roles of this compound Oxidoreductase (POR) Isoforms: Angiosperms possess multiple isoforms of POR, primarily PORA, PORB, and PORC, which exhibit differential expression patterns and have distinct roles during greening.[13][14][15][16] PORA is abundant in etiolated seedlings and is rapidly degraded upon illumination, playing a crucial photoprotective role during the initial phase of greening.[16][17] PORB is present in both etiolated and light-grown plants and is responsible for sustained chlorophyll synthesis.[16] PORC is induced by high light and contributes to photoprotection during greening under high-light conditions.[14][15] Analyzing Pchlide conversion in mutants lacking specific POR isoforms helps to elucidate their individual contributions to chloroplast development and photoprotection.
-
Screening for Compounds Affecting Chloroplast Development: The accumulation of Pchlide can be used as a biomarker in high-throughput screening assays to identify chemical compounds that interfere with chloroplast biogenesis. Herbicides that inhibit carotenoid biosynthesis, for example, lead to photooxidative damage and affect Pchlide metabolism and signaling. This principle can be extended to discover novel molecules, including potential drug candidates, that target various steps in chloroplast development.
Data Presentation
Table 1: this compound Content in Wild-Type and Mutant Arabidopsis Seedlings
This table summarizes the relative this compound (Pchlide) levels in various Arabidopsis thaliana genotypes grown in the dark, highlighting the role of different genes in regulating Pchlide accumulation.
| Genotype | Pchlide Level (Relative to Wild-Type) | Key Gene Function | Reference |
| Wild-Type (Col-0) | 1.0 | Baseline | [9] |
| pif3 | ~2.0 | Repressor of chlorophyll biosynthesis in the dark | [9] |
| ein3eil1 | Increased | Ethylene signaling components that cooperate with PIF1 | [18] |
| flu | High accumulation | Negative regulator of 5-aminolevulinic acid (ALA) synthesis | [19] |
Table 2: Kinetic Properties of Barley this compound Oxidoreductase (POR) Isoforms
This table compares the catalytic efficiency of PORA and PORB from barley, demonstrating their different affinities for the substrate this compound (Pchlide).
| Enzyme | Km for Pchlide (µM) | Vmax (µM·min-1) | kcat/Km (Relative to PORA) | Reference |
| PORA | 1.36 ± 0.34 | 0.53 ± 0.05 | 1.0 | [20][21] |
| PORB | ~0.27 (5-fold higher affinity) | 0.61 ± 0.05 | ~6.0 | [20][21] |
Experimental Protocols
Protocol 1: Spectrophotometric Quantification of this compound in Etiolated Seedlings
Objective: To determine the amount of Pchlide in etiolated plant tissues using a simple and sensitive fluorescence spectroscopy method.
Materials:
-
Etiolated seedlings (e.g., Arabidopsis thaliana grown in complete darkness for 4-5 days)
-
Extraction solvent: 90% (v/v) acetone (B3395972), 10% (v/v) 0.1 M ammonium (B1175870) hydroxide (B78521) (NH4OH), pre-chilled to 4°C
-
Liquid nitrogen
-
Microcentrifuge tubes (1.5 mL)
-
Chilled mortar and pestle or tissue homogenizer
-
Refrigerated microcentrifuge
-
Fluorescence spectrophotometer
-
Quartz cuvettes
Procedure:
-
Sample Collection: Under a dim green safe light, harvest a known amount of etiolated tissue (e.g., a specific number of seedlings or a measured fresh weight).
-
Homogenization: Immediately freeze the tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle. Alternatively, place the fresh tissue in a microcentrifuge tube with the extraction solvent and homogenize using a tissue homogenizer.
-
Extraction: Add 500 µL of ice-cold extraction solvent to the powdered tissue in a microcentrifuge tube. Vortex vigorously for 1 minute to ensure thorough extraction.
-
Centrifugation: Centrifuge the homogenate at 16,000 x g for 5 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant to a fresh, chilled microcentrifuge tube.
-
Re-extraction (Optional but Recommended): Add another 500 µL of cold extraction solvent to the pellet, vortex, and centrifuge again. Combine the supernatants to maximize Pchlide recovery.
-
Spectrophotometric Measurement:
-
Set the fluorescence spectrophotometer with an excitation wavelength of 440 nm.
-
Blank the instrument using the extraction solvent.
-
Measure the emission spectrum of the supernatant from approximately 600 nm to 700 nm.
-
Record the peak fluorescence emission at ~636 nm, which corresponds to Pchlide.
-
-
Quantification: The relative Pchlide content can be expressed as relative fluorescence units (RFU) per seedling or per milligram of fresh weight. For absolute quantification, a standard curve can be generated using purified Pchlide.
Protocol 2: In Vivo Feeding of 5-Aminolevulinic Acid (ALA) to Monitor Pchlide Accumulation
Objective: To bypass the rate-limiting step of tetrapyrrole biosynthesis and induce the accumulation of Pchlide for studying the downstream pathway and its regulation.
Materials:
-
Etiolated seedlings
-
5-aminolevulinic acid (ALA) solution (e.g., 10 mM in sterile water, pH adjusted to ~6.0)
-
Petri dishes with filter paper
-
Growth chamber or incubator set to constant darkness
Procedure:
-
Seedling Preparation: Grow seedlings in complete darkness on a suitable medium (e.g., 0.5x Murashige and Skoog medium with 1% agar).
-
ALA Treatment: Under a dim green safe light, carefully transfer the etiolated seedlings to a Petri dish containing filter paper moistened with the ALA solution. Ensure the roots are in good contact with the solution. As a control, use a separate plate with sterile water.
-
Incubation: Seal the Petri dishes and incubate in complete darkness for a specified period (e.g., 6-24 hours).
-
Pchlide Analysis: Following incubation, harvest the seedlings and quantify the Pchlide content using Protocol 1 (Spectrophotometric Quantification) or Protocol 3 (HPLC Analysis). The ALA-fed seedlings are expected to show a significant increase in Pchlide accumulation compared to the control.[22][23]
Protocol 3: HPLC Analysis of this compound
Objective: To separate and quantify different forms of Pchlide (e.g., monovinyl and divinyl Pchlide) with high sensitivity and specificity.
Materials:
-
Etiolated seedlings
-
Extraction solvent: 100% acetone, pre-chilled
-
Liquid nitrogen
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
-
HPLC system equipped with a C18 reverse-phase column and a fluorescence detector
-
Mobile phase solvents (e.g., a gradient of acetonitrile (B52724) and water)
Procedure:
-
Sample Preparation: Extract pigments from a known amount of etiolated tissue using ice-cold 100% acetone as described in Protocol 1 (steps 1-6).
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
HPLC Analysis:
-
Inject a defined volume of the filtered extract onto the C18 column.
-
Run a solvent gradient to separate the pigments. A typical gradient might start with a higher polarity and gradually increase the proportion of the less polar solvent.
-
Set the fluorescence detector with an excitation wavelength of ~440 nm and an emission wavelength of ~635 nm.
-
-
Quantification: Identify the Pchlide peaks based on their retention times compared to authentic standards. The peak area is proportional to the amount of Pchlide. A standard curve generated with known concentrations of purified Pchlide is used for absolute quantification.[24]
Visualizations
References
- 1. Dynamics of Etiolation Monitored by Seedling Morphology, Carotenoid Composition, Antioxidant Level, and Photoactivity of this compound in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dynamics of Etiolation Monitored by Seedling Morphology, Carotenoid Composition, Antioxidant Level, and Photoactivity of this compound in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Light dependent this compound oxidoreductase: a succinct look - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Sites of Photoconversion of this compound to Chlorophyllide in Barley Seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. pnas.org [pnas.org]
- 7. The retrograde signaling protein GUN1 regulates tetrapyrrole biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The Role of Tetrapyrrole- and GUN1-Dependent Signaling on Chloroplast Biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Implication of chlorophyll biosynthesis on chloroplast-to-nucleus retrograde signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Functional analysis of isoforms of NADPH: this compound oxidoreductase (POR), PORB and PORC, in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Distinct roles for light-dependent NADPH:this compound oxidoreductases (POR) A and B during greening in higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Photoprotective role of NADPH:this compound oxidoreductase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. EIN3/EIL1 cooperate with PIF1 to prevent photo-oxidation and to promote greening of Arabidopsis seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. portlandpress.com [portlandpress.com]
- 22. Regulation of 5-Aminolevulinic Acid Synthesis in Developing Chloroplasts : I. Effect of Light/Dark Treatments in Vivo and in Organello - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Regulation of 5-aminolevulinic Acid synthesis in developing chloroplasts : I. Effect of light/dark treatments in vivo and in organello - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Quantification of this compound (Pchlide) Content in Arabidopsis Seedlings Using a High-Performance Liquid Chromatography (HPLC) System | Scilit [scilit.com]
Application Notes and Protocols for Measuring Protochlorophyllide Content in Arabidopsis Seedlings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the quantification of protochlorophyllide (Pchlide), a key intermediate in the chlorophyll (B73375) biosynthesis pathway, in Arabidopsis thaliana seedlings. Accurate measurement of Pchlide is crucial for studies in photomorphogenesis, chloroplast development, and for screening compounds that may modulate plant growth and stress responses.
Introduction
In angiosperms grown in the dark (etiolated), the synthesis of chlorophyll is halted at the penultimate step, leading to the accumulation of Pchlide.[1] This accumulation occurs because the enzyme this compound oxidoreductase (POR) requires light to convert Pchlide to chlorophyllide.[1][2][3] The amount of Pchlide can be a sensitive indicator of the seedling's developmental state and its readiness for greening upon light exposure. Two primary methods for Pchlide quantification in Arabidopsis seedlings are fluorescence spectroscopy and high-performance liquid chromatography (HPLC). Fluorescence spectroscopy offers a simple and sensitive method, while HPLC provides high accuracy and the ability to separate different forms of Pchlide.[1][4][5][6][7]
Data Summary
The following table summarizes representative quantitative data for this compound content in etiolated Arabidopsis thaliana seedlings under various conditions, as reported in the literature. These values can serve as a baseline for experimental design and data comparison.
| Genotype/Condition | Pchlide Content (nmol/g FW) | Method of Quantification | Reference |
| Wild-type (Col-0), 5 days dark | ~1.5 - 2.5 | Fluorescence Spectroscopy | [1] |
| hy1 mutant, 5 days dark | Reduced levels compared to WT | Fluorescence Spectroscopy | [1] |
| ga1-3 mutant (GA deficient), dark-grown | Higher accumulation than WT | Not specified | [4] |
| Wild-type, FSM-treated | No significant effect in etiolated seedlings | Not specified | [8] |
| pgp1-1 mutant (PG biosynthesis deficient) | Substantially decreased | Not specified | [9][10] |
| sqd1 pgp1-1 double mutant | Strongly impaired accumulation | Not specified | [9][10] |
Note: FW denotes fresh weight. The exact values can vary depending on the specific growth conditions and the age of the seedlings.
Experimental Protocols
Protocol 1: Quantification of this compound using Fluorescence Spectroscopy
This method is based on the fluorescent properties of Pchlide and is a relatively simple and sensitive technique for its quantification in etiolated seedlings.[1][4][11]
Materials:
-
Etiolated Arabidopsis thaliana seedlings (grown in complete darkness for 5 days)[1]
-
Ice-cold extraction buffer: 90% (v/v) acetone (B3395972), 10% (v/v) 0.1 M ammonium (B1175870) hydroxide[4]
-
Microcentrifuge tubes
-
Homogenizer or pestle
-
Chilled benchtop centrifuge
-
Fluorescence spectrophotometer
-
Glass fluorescence cuvettes
Procedure:
-
Seedling Growth: Grow Arabidopsis seedlings on 0.5x MS media with 1% (w/v) agar (B569324) in Petri dishes.[1] After stratification (2-3 days at 4°C), expose the plates to white light for 2 hours to induce germination, and then transfer to complete darkness for 5 days at 22°C.[1] All subsequent steps must be performed under a dim green safe light to prevent Pchlide photoconversion.[4]
-
Sample Collection: Harvest a known weight of etiolated seedlings (e.g., 50-100 mg fresh weight) and place them in a pre-chilled microcentrifuge tube.
-
Extraction: Add 500 µL of ice-cold extraction buffer to the tube. Homogenize the tissue thoroughly using a homogenizer or a pestle.
-
Centrifugation: Centrifuge the homogenate at 16,100 x g for 5 minutes at 4°C to pellet the cell debris.[4]
-
Fluorescence Measurement: Carefully transfer the supernatant to a glass fluorescence cuvette. Measure the fluorescence emission spectrum from 600 nm to 700 nm with an excitation wavelength of 440 nm.[4][12]
-
Quantification: The concentration of Pchlide is proportional to the fluorescence intensity at its emission maximum (~630-633 nm).[12] For absolute quantification, a standard curve can be generated using purified Pchlide.
Protocol 2: Quantification of this compound using HPLC
This protocol provides a highly accurate and reliable method for Pchlide quantification, particularly when it is necessary to separate it from other pigments.[5][6][7]
Materials:
-
Etiolated Arabidopsis thaliana seedlings
-
Acetone (HPLC grade)
-
Microcentrifuge tubes
-
Homogenizer
-
Chilled benchtop centrifuge
-
HPLC system equipped with a fluorescence detector and a C18 column
-
Syringe filters (0.22 µm)
Procedure:
-
Seedling Growth and Sample Collection: Follow steps 1 and 2 from Protocol 1.
-
Extraction: Homogenize the seedlings in a known volume of 100% acetone.
-
Centrifugation: Centrifuge the homogenate to pellet debris.
-
Sample Preparation: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC Analysis: Inject the sample into the HPLC system. A gradient elution is typically used to separate the pigments. The mobile phase can consist of an aqueous solvent and an organic solvent like acetone or methanol.
-
Detection and Quantification: Pchlide is detected by its fluorescence. The peak area is integrated and compared to a standard curve prepared with a known concentration of divinyl-protochlorophyllide (the major form of Pchlide in plants) to determine the concentration in the sample.[5][6][7]
Signaling Pathways and Experimental Workflow
This compound Biosynthesis Pathway
The biosynthesis of this compound is a critical branch of the tetrapyrrole pathway, which also leads to the synthesis of heme and other essential molecules. The pathway begins with 5-aminolevulinic acid (ALA) and proceeds through a series of enzymatic steps to produce Pchlide.[9][10] The final step in chlorophyll synthesis in angiosperms is the light-dependent reduction of Pchlide to chlorophyllide, catalyzed by POR.[2][3]
Caption: Simplified this compound biosynthesis pathway in Arabidopsis.
Experimental Workflow for Pchlide Measurement
The following diagram illustrates the general workflow for the quantification of this compound from Arabidopsis seedlings.
References
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. Identification of NADPH:this compound oxidoreductases A and B: a branched pathway for light-dependent chlorophyll biosynthesis in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of this compound (Pchlide) Content in Arabidopsis Seedlings Using a High-Performance Liquid Chromatography (HPLC) System | Scilit [scilit.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. en.bio-protocol.org [en.bio-protocol.org]
- 8. Arabidopsis Chlorophyll Biosynthesis: An Essential Balance between the Methylerythritol Phosphate and Tetrapyrrole Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. A Simple Method for Quantification of this compound in Etiolated Arabidopsis Seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Dynamics of Etiolation Monitored by Seedling Morphology, Carotenoid Composition, Antioxidant Level, and Photoactivity of this compound in Arabidopsis thaliana [frontiersin.org]
Application Notes and Protocols for the Kinetic Analysis of Protochlorophyllide Photoreduction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The photoreduction of protochlorophyllide (Pchlide) to chlorophyllide (Chlide) is a critical, light-dependent step in the biosynthesis of chlorophyll, the primary pigment in photosynthesis.[1] This reaction is catalyzed by the enzyme NADPH:this compound oxidoreductase (POR), which utilizes NADPH as a cofactor to reduce the C17–C18 double bond on the D-ring of Pchlide.[1][2][3] The unique light-dependency of POR makes it an excellent model system for studying photo-enzymology and biological hydride transfer mechanisms.[4] Understanding the kinetics of this reaction is essential for fields ranging from plant biology and bioenergy to the development of photosensitizing drugs. These notes provide detailed protocols for the kinetic analysis of Pchlide photoreduction and a summary of key kinetic data.
Signaling Pathway and Mechanism
The photoreduction of Pchlide by POR is a multi-step process initiated by the absorption of light. The enzyme first forms a ternary complex with its substrates, NADPH and Pchlide.[5] Upon illumination, the Pchlide chromophore is excited, triggering a series of ultrafast events.[5] The generally accepted mechanism involves the transfer of a hydride ion from the pro-S face of the nicotinamide (B372718) ring of NADPH to the C17 position of Pchlide and a proton transfer from a conserved tyrosine residue to the C18 position.[6][7] However, recent studies suggest a more complex mechanism involving an initial excited-state electron transfer from a key tyrosine residue to the substrate.[6] The reaction proceeds through several spectroscopically distinct intermediates before the final product, Chlide, is released.[3][8]
Caption: The signaling pathway of this compound photoreduction by POR.
Quantitative Data Summary
The kinetic parameters of POR have been determined for various organisms and isoforms. Below is a summary of key quantitative data.
| Enzyme Source | Substrate | Km (μM) | Vmax (μM·min-1) | Catalytic Efficiency (kcat/Km) | Reference |
| Thermosynechococcus elongatus | Pchlide | 1.8 | 0.53 | - | [1][2] |
| Thermosynechococcus elongatus | NADPH | 0.013 | 0.53 | - | [1][2] |
| Barley (POR A) | Pchlide | - | - | - | [3] |
| Barley (POR B) | Pchlide | - | - | ~6-fold higher than POR A | [3] |
| Rhodobacter capsulatus | Monovinyl Pchlide | 1.36 ± 0.34 | 0.53 ± 0.05 | - | [8] |
| Rhodobacter capsulatus | Divinyl Pchlide | 0.92 ± 0.33 | 0.61 ± 0.05 | - | [8] |
Experimental Protocols
Steady-State Kinetic Analysis of POR
This protocol outlines the determination of Michaelis-Menten kinetic parameters (Km and Vmax) for the POR-catalyzed reaction.
Materials:
-
Purified POR enzyme
-
This compound (Pchlide) stock solution (in 80% acetone)
-
NADPH stock solution
-
Reaction Buffer: 50 mM Tris-HCl, 0.3 M NaCl, 20% glycerol (B35011), 0.1% Triton X-100, 1 mM DTT, pH 7.6[3]
-
Spectrophotometer or plate reader capable of measuring absorbance at ~670 nm (for chlorophyllide)
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, a fixed, saturating concentration of one substrate (e.g., 100 μM NADPH), and a specific concentration of the POR enzyme (e.g., 10 μM).[3]
-
Substrate Titration: Prepare a series of dilutions of the variable substrate (Pchlide) in the reaction buffer.
-
Initiation of Reaction: To initiate the reaction, add the variable substrate to the reaction mixture and immediately expose the sample to a light source of known intensity and wavelength (e.g., white light).
-
Monitoring the Reaction: Measure the initial rate of chlorophyllide formation by monitoring the increase in absorbance at ~670 nm over a short period (e.g., 1-5 minutes). Ensure the reaction is in the linear range.
-
Data Analysis:
-
Calculate the initial reaction velocity (v0) for each substrate concentration.
-
Plot v0 versus the substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine Km and Vmax. This can be done using non-linear regression software or by using a linearized plot such as the Lineweaver-Burk plot.
-
Low-Temperature Spectroscopy for Intermediate Trapping
This protocol allows for the trapping and characterization of reaction intermediates.
Materials:
-
Purified POR enzyme
-
Pchlide and NADPH stock solutions
-
Glycerol
-
Low-temperature cuvette/sample holder
-
Spectrophotometer with a cryostat capable of reaching 77 K (-196 °C)
-
Light source for illumination at low temperatures
Procedure:
-
Sample Preparation: Prepare a sample containing POR, Pchlide, and NADPH in a buffer containing a cryoprotectant like glycerol (e.g., 50% v/v).
-
Formation of Ternary Complex: Incubate the sample in the dark to allow for the formation of the POR-NADPH-Pchlide ternary complex.
-
Cooling: Cool the sample to a specific low temperature (e.g., 180 K) in the dark.[3]
-
Pre-illumination Spectrum: Record the absorbance or fluorescence spectrum of the unilluminated sample. The ternary complex typically has an absorbance maximum around 640 nm.[3]
-
Illumination: Illuminate the sample at the low temperature for a defined period.
-
Post-illumination Spectrum: Record the spectrum after illumination. The formation of intermediates will be indicated by the appearance of new absorbance or fluorescence bands at different wavelengths (e.g., an intermediate absorbing at 677 nm).[3]
-
Temperature Annealing: Gradually increase the temperature and record spectra at different temperature points to observe the conversion of intermediates.[3]
Caption: Experimental workflow for the kinetic analysis of POR.
References
- 1. Kinetic characterisation of the light-driven this compound oxidoreductase (POR) from Thermosynechococcus elongatus - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 2. Kinetic characterisation of the light-driven this compound oxidoreductase (POR) from Thermosynechococcus elongatus - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 3. Plant this compound Oxidoreductases A and B: CATALYTIC EFFICIENCY AND INITIAL REACTION STEPS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Light dependent this compound oxidoreductase: a succinct look - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. An Alternative Proposal for the Reaction Mechanism of Light-Dependent this compound Oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spectroscopic and kinetic characterization of the light-dependent enzyme this compound oxidoreductase (POR) using monovinyl and divinyl substrates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protochlorophyllide Reductase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vivo and in vitro assays to measure the activity of Protochlorophyllide Reductase (POR), a key enzyme in the chlorophyll (B73375) biosynthesis pathway. The methods described are essential for functional analysis of the enzyme, screening for potential inhibitors or activators, and understanding its role in plant development and response to environmental cues.
Introduction
This compound reductase (POR) catalyzes the light-dependent reduction of this compound (Pchlide) to chlorophyllide (Chlide), a critical step in the formation of chlorophyll. There are two main types of POR enzymes: the light-dependent POR (LPOR) and the dark-operative POR (DPOR). LPOR is a single subunit enzyme that requires light and NADPH for its activity, and is the primary form in angiosperms. DPOR is a multi-subunit enzyme, homologous to nitrogenase, that can reduce Pchlide in the absence of light and is found in gymnosperms, algae, and some photosynthetic bacteria. The activity of these enzymes can be assessed through both in vivo and in vitro assays, each offering unique advantages for studying enzyme function and regulation.
In Vivo Assay for this compound Reductase Activity
This assay measures the light-dependent conversion of endogenous Pchlide to Chlide in etiolated seedlings. It is a useful method for assessing POR activity in a physiological context and for screening the effects of chemical treatments or genetic modifications on the chlorophyll biosynthesis pathway.
Experimental Protocol: In Vivo Assay
1. Plant Material and Growth Conditions:
-
Grow seedlings (e.g., Arabidopsis thaliana, barley, or wheat) on a suitable growth medium (e.g., 0.5x Murashige and Skoog medium with 1% agar) in complete darkness for 5-7 days to allow for the accumulation of Pchlide.[1]
2. Illumination:
-
Expose the etiolated seedlings to a defined light source. For LPOR activity, a flash of white light or continuous illumination with red light (e.g., 630-650 nm) is typically used. The intensity and duration of light should be optimized depending on the plant species and experimental goals.
3. Pigment Extraction:
-
Immediately after illumination (and for a dark control), harvest the seedlings and freeze them in liquid nitrogen to stop any further enzymatic activity.
-
Grind the frozen tissue to a fine powder.
-
Extract the pigments by adding a known volume of 80% (v/v) acetone (B3395972) and vortexing thoroughly.[1]
-
Centrifuge the extract at high speed (e.g., 10,000 x g) for 10 minutes to pellet the cell debris.
-
Carefully collect the supernatant containing the pigments.
4. Spectroscopic Measurement:
-
Measure the fluorescence emission spectrum of the pigment extract using a fluorescence spectrophotometer.
-
Set the excitation wavelength to 440 nm.[1]
-
Pchlide has a characteristic emission peak at approximately 636 nm, while Chlide has an emission peak around 670-675 nm.[1]
-
The conversion of Pchlide to Chlide is observed as a decrease in the 636 nm peak and a corresponding increase in the 670-675 nm peak.
5. Quantification:
-
The relative POR activity can be quantified by calculating the ratio of the Chlide peak height (or area) to the initial Pchlide peak height (or area) in the dark control.
-
For absolute quantification, purified Pchlide and Chlide can be used to generate standard curves.
In Vitro Assay for this compound Reductase Activity
This assay measures the activity of purified or partially purified POR enzyme in a controlled environment. It is ideal for detailed kinetic studies, inhibitor screening, and investigating the biochemical properties of the enzyme.
Experimental Protocol: In Vitro Assay
1. Enzyme Preparation:
-
Express and purify the POR enzyme of interest (e.g., from E. coli or plant extracts). His-tagged recombinant POR can be purified using nickel-affinity chromatography.[2]
2. Reaction Mixture:
-
Prepare a reaction buffer, for example: 50 mM Tris-HCl (pH 7.5), 0.3 M NaCl, 20% glycerol, 0.1% Triton X-100, and 1 mM DTT.[2]
-
The reaction mixture should contain:
3. Assay Procedure:
-
Assemble the reaction mixture in a cuvette, keeping it in the dark.
-
Incubate the mixture for a few minutes at the desired temperature (e.g., 25°C) to allow for the formation of the POR-Pchlide-NADPH ternary complex.
-
Initiate the reaction by illuminating the sample with a light source (e.g., white light or specific wavelengths like red light).
-
Monitor the reaction by measuring the change in absorbance or fluorescence over time. The conversion of Pchlide to Chlide can be followed by the decrease in absorbance at ~630-640 nm and the increase in absorbance at ~670 nm. Alternatively, fluorescence can be used as described in the in vivo assay.
4. Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear phase of the reaction progress curve.
-
Determine kinetic parameters such as Kₘ and Vₘₐₓ by measuring the initial velocities at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.[2][3]
Quantitative Data Summary
| Enzyme/Substrate | Kₘ (µM) | Vₘₐₓ (µM·min⁻¹) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) | Reference |
| Barley POR A | ~3 | - | - | - | [2] |
| Barley POR B | - | - | - | ~6-fold higher than POR A | [2] |
| Synechocystis POR | 6.8 | - | - | - | [2] |
| Thermosynechococcus POR | 1.8 | - | - | - | [2] |
| POR with Monovinyl Pchlide | 1.36 ± 0.34 | 0.53 ± 0.05 | - | - | [3] |
| POR with Divinyl Pchlide | 0.92 ± 0.33 | 0.61 ± 0.05 | - | - | [3] |
| Ligand Binding | Kₑ (µM) | Reference |
| Pchlide to POR | 7.7 | [4] |
Visualizations
In Vivo POR Assay Workflow
In Vitro POR Assay Workflow
POR Signaling and Reaction Pathway
References
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. Plant this compound Oxidoreductases A and B: CATALYTIC EFFICIENCY AND INITIAL REACTION STEPS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spectroscopic and kinetic characterization of the light-dependent enzyme this compound oxidoreductase (POR) using monovinyl and divinyl substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
Application Notes & Protocols: Automated High-Throughput Analysis of Protochlorophyllide Fluorescence
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protochlorophyllide (Pchlide) is the immediate precursor to chlorophyllide a in the chlorophyll (B73375) biosynthesis pathway.[1] A key characteristic of Pchlide is its high fluorescence, emitting red light when excited with blue light.[1] In angiosperms, the conversion of Pchlide to chlorophyllide a is a light-dependent reaction catalyzed by the enzyme NADPH:this compound oxidoreductase (POR).[2][3] In darkness, plants accumulate Pchlide. However, free Pchlide is a potent photosensitizer that can generate reactive oxygen species (ROS) upon illumination, leading to phototoxicity and cell damage.[1][2][4] Therefore, the regulation of Pchlide levels is critical for plant survival and greening.[1][5]
The distinct fluorescence of Pchlide provides a powerful tool for quantitative analysis. This application note details high-throughput screening (HTS) methods to measure Pchlide fluorescence, enabling the discovery and characterization of compounds that modulate the chlorophyll biosynthesis pathway. Such assays are invaluable for developing novel herbicides or plant growth regulators.
Signaling Pathway: Chlorophyll Biosynthesis
The synthesis of chlorophyll is a complex metabolic pathway. The final, light-dependent step in angiosperms is the reduction of this compound. This critical reaction is the focal point for assays targeting the greening process. The pathway illustrates the conversion of the fluorescent precursor, Pchlide, into the subsequent, non-fluorescent (in this context) chlorophyllide a.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Light dependent this compound oxidoreductase: a succinct look - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plant this compound Oxidoreductases A and B: CATALYTIC EFFICIENCY AND INITIAL REACTION STEPS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monogalactosyldiacylglycerol Facilitates Synthesis of Photoactive this compound in Etioplasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EIN3/EIL1 cooperate with PIF1 to prevent photo-oxidation and to promote greening of Arabidopsis seedlings - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing Protochlorophyllide degradation during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing protochlorophyllide degradation during extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to degradation?
This compound (Pchlide) is an intermediate in the chlorophyll (B73375) biosynthesis pathway in plants.[1][2][3] In angiosperms, the conversion of this compound to chlorophyllide is a light-dependent reaction catalyzed by the enzyme this compound oxidoreductase (POR).[1][2][4] This makes this compound accumulate in seedlings grown in the dark (etiolated seedlings).[2][5] Its instability arises from its photosensitivity and susceptibility to enzymatic degradation during extraction.[6][7]
Q2: What are the primary causes of this compound degradation during extraction?
The main factors contributing to this compound degradation during extraction are:
-
Enzymatic Activity: The enzyme chlorophyllase can remove the phytol (B49457) tail from chlorophyll to form chlorophyllide, and similar enzymatic activities can affect this compound.[8][9] Additionally, the conversion of this compound b to this compound a can be catalyzed by 7-formyl reductase.[10]
-
Light Exposure: this compound is light-sensitive. Upon exposure to light, the POR enzyme is activated, which rapidly converts this compound to chlorophyllide.[2][4][11]
-
Temperature: Elevated temperatures can accelerate the degradation of pigments, including this compound.[12][13]
-
Choice of Solvent: The type of solvent used for extraction can influence the stability of this compound. Some solvents may not effectively inhibit enzymatic activity.[9][13]
Q3: How can I minimize enzymatic degradation of my this compound samples?
Several methods can be employed to inhibit enzymatic activity during extraction:
-
Rapid Boiling: Briefly boiling the leaf samples (e.g., for 5-10 seconds) before extraction can inactivate enzymes like chlorophyllase.[8]
-
Sub-Zero Temperatures: Performing the grinding and homogenization of leaf tissue at sub-zero temperatures (e.g., in liquid nitrogen or with pre-chilled solvents at -20°C to -30°C) is highly effective at suppressing enzymatic activity.[8][9][14]
-
Solvent Choice: Using solvents like N,N'-dimethylformamide (DMF) can help suppress chlorophyllase activity, particularly in certain species like Arabidopsis.[8][9]
Q4: What precautions should I take regarding light exposure during extraction?
To prevent the light-induced conversion of this compound to chlorophyllide, all harvesting and extraction steps should be performed in a dark room under a very low-intensity green safelight, as the POR enzyme is not activated at these wavelengths.[2]
Q5: How does the choice of extraction solvent affect this compound stability?
The choice of solvent is critical for both extraction efficiency and pigment stability.
-
Acetone (B3395972): 80% acetone is a common solvent for pigment extraction.[14] However, it may not completely prevent enzymatic degradation.[10] Using pure acetone at low temperatures can be more effective.[8] A mixture of acetone and 0.1M NH4OH (9:1 v/v) is also used.[2]
-
Methanol: Methanol has been shown to be a highly efficient solvent for pigment extraction, especially with methods like pressurized liquid extraction (PLE).[12][13]
-
N,N'-dimethylformamide (DMF): DMF can be effective at inhibiting enzymatic activity in some plant species.[8][9]
Troubleshooting Guides
Issue: Low yield of this compound in my extracts.
This is a common issue that can be attributed to several factors. Use the following guide to troubleshoot the problem.
-
Possible Cause 1: Incomplete Extraction.
-
Possible Cause 2: Light-Induced Degradation.
-
Solution: As mentioned in the FAQs, perform all steps from harvesting to the final extraction under a green safelight in a dark room to prevent the activation of the POR enzyme.[2]
-
-
Possible Cause 3: Enzymatic Degradation.
-
Possible Cause 4: Suboptimal Plant Material.
-
Solution: Ensure that you are using etiolated seedlings that have been grown in complete darkness for a sufficient amount of time (e.g., 5 days for Arabidopsis) to allow for maximum this compound accumulation.[2]
-
Issue: My HPLC analysis shows the presence of chlorophyllide, indicating degradation.
The presence of chlorophyllide in extracts from etiolated tissue is a strong indicator of artifactual degradation during the extraction process.
-
Troubleshooting Steps:
-
Review your extraction temperature: If you are performing the extraction at room temperature, switch to a sub-zero temperature protocol.[8]
-
Consider a boiling step: A brief boiling of the leaves prior to solvent extraction can effectively inactivate chlorophyllase.[8]
-
Evaluate your solvent: If using acetone, consider switching to DMF (especially for Arabidopsis) or performing the acetone extraction at -30°C.[8]
-
Quantitative Data Summary
The following table summarizes the impact of different extraction methods on the formation of chlorophyllide a, an indicator of pigment degradation, in Arabidopsis thaliana.
| Extraction Method | Treatment | Chlorophyllide a (nmol/g FW) | Reference |
| Homogenization in acetone at room temperature | No MeJA | 46 | [8] |
| Homogenization in acetone at room temperature | With MeJA | 94 | [8] |
| Immersion in pure acetone at 4°C for 12 hours | No MeJA | Lower levels of chlorophyllide | [8] |
| Immersion in pure acetone at -30°C for 96 hours | No MeJA | Minimal chlorophyllide | [8] |
| Immersion in DMF at 4°C for 12 hours | No MeJA | Minimal chlorophyllide | [8] |
| Brief boiling (5-10 sec) prior to extraction | With MeJA | Significantly reduced levels | [8] |
Experimental Protocols
Protocol 1: Rapid Boiling Method [8]
-
Harvest etiolated seedlings under a green safelight.
-
Dip the leaves into boiling water for 5-10 seconds.
-
Immediately transfer the leaves to ice-cold 100% acetone.
-
Homogenize the tissue using a mortar and pestle or a tissue grinder.
-
Centrifuge the extract to pellet the cell debris.
-
Collect the supernatant containing the pigments for analysis.
Protocol 2: Sub-Zero Temperature Extraction [8][14]
-
Harvest etiolated seedlings under a green safelight.
-
Immediately freeze the tissue in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Add ice-cold solvent (e.g., 80% acetone or buffered acetone cooled to -20°C) to the powder.
-
Homogenize the mixture while keeping it on ice.
-
Centrifuge the extract at a low temperature.
-
Collect the supernatant for analysis.
Protocol 3: DMF Extraction [8][9]
-
Harvest etiolated seedlings under a green safelight.
-
Immerse the intact leaves in N,N'-dimethylformamide (DMF) at 4°C.
-
Incubate in the dark at 4°C for 12 hours or until the tissue is completely bleached.
-
Remove the leaf tissue. The DMF now contains the extracted pigments.
-
Proceed with the analysis.
Visualizations
Caption: Workflow for this compound Extraction with Enzyme Inactivation.
Caption: Light-Dependent Conversion of this compound.
Caption: Troubleshooting Low this compound Yield.
References
- 1. This compound reduction: a key step in the greening of plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. This compound reduction: mechanisms and evolutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Simple Method for Quantification of this compound in Etiolated Arabidopsis Seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How Photoactivation Triggers this compound Reduction: Computational Evidence of a Stepwise Hydride Transfer during Chlorophyll Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigating the Control of Chlorophyll Degradation by Genomic Correlation Mining | PLOS One [journals.plos.org]
- 8. Simple extraction methods that prevent the artifactual conversion of chlorophyll to chlorophyllide during pigment isolation from leaf samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chloroplast biogenesis 88. This compound b occurs in green but not in etiolated plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chlorophyllides: Preparation, Purification, and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Balancing yield and stability: optimizing leaf pigment extraction to minimize chlorophyll degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Balancing yield and stability: optimizing leaf pigment extraction to minimize chlorophyll degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ps.ueb.cas.cz [ps.ueb.cas.cz]
- 15. prometheusprotocols.net [prometheusprotocols.net]
Troubleshooting low yield in Protochlorophyllide purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of protochlorophyllide, with a focus on resolving low yield.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification challenging?
A1: this compound is a key intermediate in the biosynthesis of chlorophyll (B73375) a. It is a fluorescent pigment that accumulates in etiolated (dark-grown) plants.[1] Purification can be challenging due to its light sensitivity, which can lead to its rapid conversion to chlorophyllide, and its potential for degradation under certain conditions, acting as a photosensitizer that forms toxic free radicals.[1]
Q2: What is a realistic expected yield of this compound from etiolated seedlings?
A2: The yield of this compound can vary depending on the plant species, growth conditions, and extraction efficiency. While specific yield percentages for a multi-step purification are not widely published, the initial amount of this compound in etiolated seedlings can be influenced by factors like age and light exposure. For instance, in etiolated barley seedlings, the photoconversion of the existing this compound pool is a primary factor in the initial phase of chlorophyll formation.[2][3]
Q3: How can I accurately quantify the amount of this compound in my samples?
A3: this compound concentration can be determined using fluorescence spectroscopy or absorption spectroscopy. For quantification via absorption spectroscopy, the molar absorption coefficient in 80% acetone (B3395972) at 626 nm is a critical parameter.[4] Fluorescence spectroscopy is a more sensitive method, with an excitation wavelength of around 440 nm and an emission peak at approximately 631-636 nm.[4][5]
Troubleshooting Guide: Low Yield
Low yield during this compound purification can arise at various stages, from initial extraction to final chromatographic steps. This guide provides a systematic approach to identifying and resolving the root cause of the issue.
Problem Area 1: Inefficient Extraction
Q: My initial extract has a low concentration of this compound. What could be the cause?
A: Low concentration in the initial extract is often due to suboptimal extraction procedures or degradation of the target molecule.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Incomplete Cell Lysis | - Ensure thorough grinding of the plant tissue, preferably in liquid nitrogen, to break cell walls effectively.- Use a mortar and pestle for small-scale extractions to ensure complete homogenization. |
| Inappropriate Solvent Choice | - Use a polar solvent like acetone, often mixed with a small amount of ammonium (B1175870) hydroxide (B78521) (e.g., 9:1 v/v acetone:0.1M NH4OH), to efficiently extract this compound.[6]- The polarity of the solvent significantly impacts extraction efficiency.[7][8] |
| Insufficient Solvent Volume | - Use a sufficient solvent-to-tissue ratio to ensure complete extraction. A common starting point is 10 mL of solvent per gram of fresh tissue. |
| Degradation during Extraction | - Light Exposure: Perform the entire extraction process in the dark or under a dim green safelight to prevent the light-dependent conversion of this compound to chlorophyllide.[1][6]- Elevated Temperature: Keep the plant material and extraction solvent on ice throughout the procedure to minimize enzymatic degradation. |
Problem Area 2: Low Recovery after Chromatography
Q: I am losing a significant amount of this compound during column chromatography. How can I improve my recovery?
A: Loss of this compound during chromatography can be due to irreversible adsorption to the stationary phase, degradation on the column, or improper elution.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Irreversible Adsorption | - Stationary Phase Choice: Silica (B1680970) gel is a common stationary phase, but if you suspect strong, irreversible binding, consider using a less acidic adsorbent like neutral alumina (B75360) or florisil.[9]- Deactivation of Silica Gel: If using silica gel, you can reduce its acidity by pre-treating it with a base to minimize degradation of acid-sensitive compounds.[9] |
| Degradation on the Column | - Light Exposure: Protect the column from light by wrapping it in aluminum foil.[10]- Oxidation: If you observe color changes in your fractions (e.g., yellow turning to red), it may indicate oxidation.[10] Consider degassing your solvents and storing purified fractions under an inert atmosphere (e.g., nitrogen or argon).[10] |
| Inappropriate Mobile Phase | - Polarity: The polarity of the mobile phase is crucial for efficient elution. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., acetone or ethyl acetate).[11][12]- Solvent System Optimization: Use thin-layer chromatography (TLC) to determine the optimal solvent system for separating this compound from other pigments before running the column. |
| Improper Column Packing/Loading | - Ensure the column is packed uniformly to avoid channeling.[11]- Load the sample in a minimal volume of solvent to achieve a narrow starting band.[13] Dry loading the sample onto a small amount of silica gel can also improve resolution.[13] |
Experimental Protocols
Protocol 1: Extraction of this compound from Etiolated Seedlings
This protocol is adapted from methods used for Arabidopsis and barley seedlings.[6]
Materials:
-
Etiolated seedlings (e.g., 7-day-old barley or wheat)
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Extraction buffer: 9:1 (v/v) acetone: 0.1M NH4OH, pre-chilled to 4°C
-
Centrifuge tubes
-
Refrigerated centrifuge
Procedure:
-
Harvest the etiolated seedlings in complete darkness or under a dim green safelight.
-
Immediately freeze the tissue in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Add the pre-chilled extraction buffer to the powdered tissue (e.g., 10 mL per gram of tissue) and continue grinding until a homogenous slurry is formed.
-
Transfer the slurry to a centrifuge tube.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully decant the supernatant containing the this compound into a clean, light-protected tube.
-
Store the extract on ice and in the dark until further purification.
Protocol 2: Column Chromatography Purification of this compound
This protocol provides a general framework for purifying this compound using silica gel chromatography.
Materials:
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Acetone
-
Crude this compound extract
-
Collection tubes
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into the column and allow it to pack under gravity, ensuring no air bubbles are trapped.
-
Drain the excess hexane until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Concentrate the crude extract to a small volume.
-
Carefully load the concentrated extract onto the top of the silica gel bed.
-
-
Elution:
-
Begin elution with 100% hexane to elute non-polar compounds like carotenes (will appear as a yellow band).[11]
-
Gradually increase the polarity of the mobile phase by adding increasing percentages of acetone to the hexane. A stepwise gradient (e.g., 5%, 10%, 20% acetone in hexane) is recommended.
-
This compound will elute as a distinct band. Monitor the elution visually if possible, or by collecting fractions and analyzing them using TLC or a spectrophotometer.
-
-
Fraction Collection:
-
Collect the fractions containing the this compound.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
-
Storage:
-
Store the purified this compound in a dark, cold, and inert environment to prevent degradation.
-
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A decision tree for troubleshooting low this compound yield.
Signaling Pathways
This compound itself is a potent signaling molecule in plants. Its accumulation in the dark and subsequent rapid conversion to chlorophyllide upon light exposure triggers a cascade of events related to photomorphogenesis, the process of light-mediated development.[5]
-
Retrograde Signaling: An excessive accumulation of this compound can lead to photo-oxidative stress upon illumination, generating reactive oxygen species (ROS). This ROS production can initiate a retrograde signaling pathway from the chloroplast to the nucleus, altering gene expression to protect the plant from photodamage.[6]
-
Hormonal Interplay: The levels of this compound are interconnected with plant hormone signaling pathways. For instance, hormones like ethylene (B1197577) can influence the expression of enzymes involved in chlorophyll biosynthesis, thereby affecting this compound accumulation and protecting seedlings from photooxidative damage during greening.[5]
For researchers in drug development, understanding these signaling pathways could offer insights into light-activated processes and the role of tetrapyrroles in cellular signaling and stress responses. The photosensitizing properties of this compound could also be of interest in the context of photodynamic therapy research.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. The Sites of Photoconversion of this compound to Chlorophyllide in Barley Seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. Interplay between Light and Plant Hormones in the Control of Arabidopsis Seedling Chlorophyll Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Solvent effects on fluorescence properties of protochlorophyll and its derivatives with various porphyrin side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chromatography [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. Isolation of Plant Pigments by Column Chromatography (Procedure) : Biochemistry Virtual Lab II : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 12. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 13. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Optimizing Protochlorophyllide Fluorescence Detection: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the fluorescence detection of Protochlorophyllide (Pchlide).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during Pchlide fluorescence experiments.
1. Why is my Pchlide fluorescence signal weak?
A weak fluorescence signal can stem from several factors, from instrument settings to sample preparation.
-
Incorrect Wavelengths: Ensure your instrument's excitation and emission wavelengths are set to the optimal values for the specific form of Pchlide you are measuring. Pchlide exists in different spectral forms, each with distinct maxima.[1][2][3]
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Low Pchlide Concentration: The concentration of Pchlide in your sample may be too low for detection. Consider concentrating your sample or using a more sensitive detection method, such as HPLC with fluorescence detection, which is suitable for quantifying low Pchlide levels.[4]
-
Solvent Effects: The solvent can significantly impact fluorescence intensity.[5][6] For instance, the fluorescence lifetime of Pchlide is shorter in protic solvents like methanol (B129727) compared to aprotic solvents like dioxane.[5][7]
-
Photobleaching: Pchlide is susceptible to photobleaching, which is the light-induced degradation of the fluorophore, leading to a loss of fluorescence.[8][9][10] To mitigate this, minimize the sample's exposure to excitation light by reducing exposure time and intensity.[10]
-
Quenching: Fluorescence quenching can occur due to the presence of certain substances in your sample that can decrease the fluorescence intensity. Purity of the sample is crucial.
2. I am observing high background fluorescence. What can I do?
High background fluorescence can mask the true Pchlide signal.
-
Solvent and Buffer Purity: Use high-purity solvents and freshly prepared buffers to minimize fluorescent contaminants.
-
Autofluorescence: Biological samples often contain endogenous fluorophores that contribute to background noise. Perform a "blank" measurement using a sample matrix without Pchlide to determine the level of autofluorescence.
-
Stray Light: Ensure the sample chamber of the fluorometer is light-tight to prevent stray light from reaching the detector.
-
Plate Selection: When using a plate reader, opt for black-walled, clear-bottom plates to reduce well-to-well crosstalk and background from the plate itself.[11]
3. My fluorescence readings are inconsistent between replicates. What is the cause?
Inconsistent readings can arise from both experimental technique and sample properties.
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes.[11]
-
Inhomogeneous Sample: Ensure your Pchlide sample is well-mixed and free of aggregates before measurement. Aggregation can alter the fluorescence properties of Pchlide.[12][13]
-
Temperature Fluctuations: Temperature can affect fluorescence intensity. Allow samples to equilibrate to a stable temperature before measurement.
-
Instrument Drift: Check for instrument drift by measuring a stable fluorescent standard over time.
4. I see a shift in the emission maximum of my Pchlide sample. Why did this happen?
A shift in the emission maximum is indicative of a change in the chemical environment or the state of the Pchlide molecules.
-
Aggregation: Pchlide molecules can form aggregates, which typically exhibit red-shifted fluorescence emission compared to monomeric Pchlide.[12][13] For example, monomeric Pchlide may emit around 636 nm, while aggregated forms can emit at 644 nm and 655 nm.[12]
-
Solvent Polarity: The polarity of the solvent can influence the Stokes shift and the position of the emission maximum.[5][6]
-
Binding to Proteins: The binding of Pchlide to proteins, such as in the NADPH:this compound oxidoreductase (POR) complex, results in distinct spectral forms.[1][14]
5. How can I prevent photobleaching of my Pchlide sample?
Photobleaching is a critical issue in fluorescence microscopy and spectroscopy.
-
Minimize Light Exposure: Use the lowest possible excitation light intensity and the shortest exposure time necessary to obtain a good signal-to-noise ratio.[10]
-
Use Antifade Reagents: For microscopy applications, consider using commercially available antifade reagents.[9]
-
Oxygen Scavengers: The presence of oxygen can accelerate photobleaching. In some in vitro experiments, using an oxygen-scavenging system can be beneficial.[9]
Quantitative Data Summary
The following tables summarize key quantitative data for different forms of this compound.
Table 1: Fluorescence Emission Maxima of Different Pchlide Forms
| Pchlide Form | Typical Emission Maximum (nm) | Conditions | Reference(s) |
| Monomeric (Short-wavelength) | 628 - 640 | In vivo (dark-grown leaves), in vitro | [1] |
| Aggregated (Long-wavelength) | 650 - 656 | In vivo (dark-grown leaves), in vitro | [1][12] |
| Far-red forms | 666 - 728 | In vivo (dark-grown leaves) | [2] |
Table 2: Fluorescence Lifetimes of Pchlide in Different Environments
| Environment | Fluorescence Lifetime (ns) | Notes | Reference(s) |
| Dioxane | 5.2 - 5.5 | Single exponential decay | [5][7] |
| Methanol | 3.3 - 3.5 | Single exponential decay | [5][7] |
| Water-Methanol (25%) | 2.9 | Further decrease in lifetime | [7] |
| Pure Water | 2.5 and 0.4 | Double-exponential decay | [7] |
| Protein-bound (monomeric) | 6.2 - 7.1 | Slow component | [1] |
| Aggregated | 5.1 - 6.7 | Slow component | [1] |
Experimental Protocols
Protocol 1: Extraction of this compound from Etiolated Seedlings
This protocol is adapted for the extraction of Pchlide for subsequent fluorescence analysis.
-
Harvesting: Harvest etiolated seedlings under a dim green safe light to prevent the photoconversion of Pchlide to chlorophyllide.
-
Homogenization: Immediately freeze the harvested seedlings in liquid nitrogen and grind them to a fine powder using a mortar and pestle.
-
Extraction: Add ice-cold 80% acetone (B3395972) (or another suitable solvent) to the powdered tissue and continue to homogenize until a uniform suspension is obtained. Perform this step on ice and in dim light.
-
Centrifugation: Transfer the homogenate to a centrifuge tube and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the cell debris.
-
Collection: Carefully collect the supernatant containing the extracted Pchlide.
-
Analysis: Proceed immediately with fluorescence measurement or store the extract at -80°C in the dark.
Protocol 2: Measurement of Pchlide Fluorescence Emission Spectrum
-
Instrument Setup: Turn on the fluorometer and allow the lamp to warm up for at least 30 minutes for stable output. Set the excitation wavelength to the desired value (e.g., 440 nm for general Pchlide detection).[15]
-
Blank Measurement: Fill a cuvette with the same solvent used for Pchlide extraction and place it in the fluorometer. Record a blank spectrum to measure the background fluorescence of the solvent.
-
Sample Measurement: Rinse the cuvette with the Pchlide extract and then fill it with the extract. Place the cuvette in the fluorometer.
-
Spectrum Acquisition: Scan the emission spectrum over the desired range (e.g., 600-750 nm) to capture the Pchlide fluorescence peak(s).[15]
-
Data Analysis: Subtract the blank spectrum from the sample spectrum to obtain the net fluorescence of Pchlide. Identify the wavelength of maximum emission.
Visualizations
Caption: Experimental workflow for Pchlide fluorescence detection.
Caption: Factors influencing Pchlide fluorescence properties.
References
- 1. Fluorescence lifetimes of this compound in plants with different proportions of short-wavelength and long-wavelength this compound spectral forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scilit.com [scilit.com]
- 5. Solvent effects on fluorescence properties of protochlorophyll and its derivatives with various porphyrin side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescence lifetimes and spectral properties of this compound in organic solvents in relation to the respective parameters in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biocompare.com [biocompare.com]
- 10. Photobleaching - Wikipedia [en.wikipedia.org]
- 11. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 12. Aggregation of the 636 nm emitting monomeric this compound form into flash-photoactive, oligomeric 644 and 655 nm emitting forms in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. EIN3/EIL1 cooperate with PIF1 to prevent photo-oxidation and to promote greening of Arabidopsis seedlings - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Protochlorophyllide Quantification in Green Tissues
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the quantification of protochlorophyllide (Pchlide) in green plant tissues. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges in this sensitive analytical process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification important?
A1: this compound (Pchlide) is the immediate precursor to chlorophyllide a, an essential intermediate in the biosynthesis of chlorophyll (B73375) a.[1] As a key intermediate, its levels can be indicative of the regulation of the chlorophyll synthesis pathway. Quantifying Pchlide is crucial for studies on chloroplast development, photomorphogenesis, and the plant's response to environmental stress.[2][3] In angiosperms, the conversion of Pchlide to chlorophyllide is a light-dependent step, meaning Pchlide accumulates in the dark.[1][4] Aberrant accumulation of Pchlide can lead to phototoxicity due to the generation of reactive oxygen species.[4]
Q2: What are the primary methods for quantifying this compound?
A2: The main methods for Pchlide quantification are absorption spectroscopy, fluorescence spectroscopy, and high-performance liquid chromatography (HPLC) with fluorescence detection.[3][4]
-
Absorption Spectroscopy: This method is reliable for quantification as Pchlide concentration can be calculated using its molar absorption coefficient. However, it requires a relatively large amount of tissue, which may not be ideal for small samples like Arabidopsis seedlings.[4]
-
Fluorescence Spectroscopy: This is a very sensitive method suitable for small tissue amounts. It takes advantage of the highly fluorescent nature of chlorophyll precursors. However, measurements are relative and can be affected by fluorescence quenching at high concentrations.[4]
-
HPLC with Fluorescence Detection: This method offers high specificity and can separate different forms of Pchlide (e.g., divinyl and monovinyl Pchlide). It is considered a reliable workflow for precise quantification, especially when dealing with potential interference from other pigments.[3][5]
Q3: Why is it challenging to quantify this compound in green tissues specifically?
A3: Quantifying Pchlide in green tissues is particularly challenging due to its low concentration relative to the abundance of chlorophylls (B1240455) a and b.[3] These chlorophylls have overlapping absorption and fluorescence spectra with Pchlide, leading to significant interference.[6] Additionally, the light required for photosynthesis in green tissues can cause the rapid conversion of Pchlide to chlorophyllide, further reducing its concentration.[4]
Troubleshooting Guide
Issue 1: Low or undetectable this compound signal.
| Possible Cause | Troubleshooting Step |
| Pchlide conversion to chlorophyllide during sampling and extraction. | Harvest and process tissue in a dark room under a green safelight, as the this compound oxidoreductase (POR) enzyme is not activated at these wavelengths.[4] Keep samples on ice and minimize exposure to light throughout the extraction process. |
| Insufficient tissue amount. | For absorption spectroscopy, a larger amount of tissue is generally required.[4] If sample material is limited, consider using the more sensitive fluorescence spectroscopy or HPLC-based methods.[3][4] |
| Inefficient extraction. | Ensure the use of an appropriate extraction solvent, such as acetone (B3395972):0.1M NH4OH (9:1, v/v), and perform multiple extraction steps to ensure complete recovery of Pchlide from the tissue pellet.[4] |
| Degradation of Pchlide. | Perform the extraction at low temperatures (e.g., on ice) and analyze the samples promptly.[4] |
Issue 2: Inaccurate or inconsistent readings.
| Possible Cause | Troubleshooting Step |
| Fluorescence quenching. | If using fluorescence spectroscopy, high concentrations of Pchlide or other compounds in the extract can lead to quenching, resulting in lower-than-expected fluorescence values.[4] It is important to ensure that you are measuring within a linear range of fluorescence versus concentration. This can be verified by analyzing a dilution series of your most concentrated samples.[4] |
| Interference from chlorophyll. | If a peak or shoulder around 670 nm is observed in the fluorescence emission spectrum, it indicates the presence of chlorophyllide, suggesting that some Pchlide was converted during the process.[4] For green tissues, consider using HPLC to separate Pchlide from chlorophylls before quantification.[3] Solid-phase extraction (SPE) can also be used to remove the majority of chlorophylls from leaf extracts.[7][8] |
| Instrumental errors. | Regularly calibrate the spectrophotometer or fluorometer.[9] Ensure the baseline is properly set with the appropriate solvent blank (e.g., 80% acetone).[4] For fluorescence measurements, always record the peak height rather than the intensity at a single wavelength to account for potential peak shifts due to sample contamination.[4] |
| Variation in background fluorescence. | To normalize for background fluorescence between samples, you can record the emission at a wavelength where Pchlide does not emit, such as 750 nm.[4] |
Data Presentation: Comparison of Quantification Methods
| Method | Advantages | Disadvantages | Typical Wavelengths |
| Absorption Spectroscopy | - Direct quantification using molar extinction coefficient.- Well-established protocols. | - Lower sensitivity, requires more tissue.- High interference from chlorophylls in green tissues. | Absorbance peak at ~626 nm in acetone.[4] |
| Fluorescence Spectroscopy | - High sensitivity, suitable for small samples.- Relatively simple and rapid. | - Provides relative quantification.- Susceptible to fluorescence quenching.- Interference from other fluorescent molecules. | Excitation at ~440 nm, emission peak at ~636 nm.[4] |
| HPLC with Fluorescence Detection | - High specificity, separates Pchlide from interfering compounds.- Allows for the quantification of different Pchlide forms. | - More complex and time-consuming.- Requires specialized equipment and expertise. | Excitation and emission wavelengths are set based on the specific HPLC setup and standards. |
Experimental Protocols
Protocol 1: Pchlide Extraction and Fluorometric Quantification from Etiolated Seedlings
This protocol is adapted from a method for Arabidopsis seedlings and is suitable for tissues with low chlorophyll content.[4]
Materials:
-
Plant tissue (e.g., etiolated seedlings)
-
Extraction solvent: Acetone:0.1M NH4OH (90:10, v/v), pre-chilled to 4°C
-
Microcentrifuge tubes (1.5 mL)
-
Polypropylene (B1209903) pestle
-
Chilled microcentrifuge
-
Fluorescence spectrophotometer
-
Glass cuvettes
Procedure:
-
Harvesting: In a dark room under a green safelight, harvest a known quantity of tissue (e.g., 20-30 seedlings). Place the tissue in a pre-chilled microcentrifuge tube on ice.
-
Homogenization: Add 0.4 mL of ice-cold extraction solvent to the tube. Homogenize the tissue thoroughly using a polypropylene pestle.
-
Centrifugation: Centrifuge the homogenate at >12,000 x g for 5 minutes in a chilled centrifuge.
-
Supernatant Collection: Carefully transfer the supernatant to a new, labeled microcentrifuge tube.
-
Re-extraction: Add another 0.4 mL of ice-cold extraction solvent to the pellet, vortex briefly, and centrifuge again as in step 3.
-
Pooling Supernatants: Combine the supernatant from the second extraction with the first one. This is your Pchlide sample. Keep the sample on ice and protected from light.
-
Fluorometric Measurement:
-
Set the baseline of the fluorescence spectrophotometer to zero using 80% (v/v) acetone.
-
Set the excitation wavelength to 440 nm.
-
Measure the emission spectrum of your sample and record the peak fluorescence intensity at approximately 636 nm.
-
To normalize for background, you can also record the emission at 750 nm.
-
-
Calculation: Calculate the relative fluorescence units (RFU) per seedling or per milligram of fresh weight.
Protocol 2: Spectrophotometric Quantification of Pchlide
This protocol is more suitable for larger tissue samples where Pchlide concentration is higher.
Materials:
-
Plant tissue
-
80% (v/v) acetone
-
Mortar and pestle or tissue homogenizer
-
Quartz sand (optional, to aid grinding)
-
Centrifuge
-
Spectrophotometer
-
Glass or quartz cuvettes
Procedure:
-
Harvesting: Harvest a known fresh weight of tissue under dim green light.
-
Homogenization: Grind the tissue in a chilled mortar and pestle with a small amount of 80% acetone and quartz sand until a homogeneous suspension is formed.[10]
-
Extraction: Transfer the homogenate to a centrifuge tube. Rinse the mortar and pestle with additional 80% acetone and add it to the tube. Repeat the extraction on the pellet with fresh 80% acetone until the pellet is colorless.
-
Centrifugation: Centrifuge the suspension to pellet the cell debris.
-
Volume Adjustment: Combine all supernatants and adjust to a final known volume with 80% acetone.
-
Spectrophotometric Measurement:
-
Use 80% acetone as a blank to zero the spectrophotometer.
-
Measure the absorbance of the extract at 626 nm.
-
-
Calculation: Calculate the Pchlide concentration using the Beer-Lambert law and the molar absorption coefficient for Pchlide in acetone (31,100 M⁻¹ cm⁻¹ at 626 nm).[4]
Visualizations
Caption: Simplified chlorophyll biosynthesis pathway highlighting the light-dependent conversion of this compound.
Caption: General experimental workflow for the extraction and quantification of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A Simple Method for Quantification of this compound in Etiolated Arabidopsis Seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of this compound (Pchlide) Content in Arabidopsis Seedlings Using a High-Performance Liquid Chromatography (HPLC) System | Scilit [scilit.com]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. pnas.org [pnas.org]
- 6. Chlorophyll a interference in phycocyanin and allophycocyanin spectrophotometric quantification | Journal of Limnology [jlimnol.it]
- 7. researchgate.net [researchgate.net]
- 8. A practical and easy‐to‐scale protocol for removing chlorophylls from leaf extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. prometheusprotocols.net [prometheusprotocols.net]
Technical Support Center: Improving the Stability of Isolated Protochlorophyllide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of isolated protochlorophyllide (Pchlide) during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound (Pchlide) is the immediate precursor to chlorophyllide in the chlorophyll (B73375) biosynthesis pathway.[1] Its stability is a major concern for researchers because, as a photoactive molecule, it is highly susceptible to degradation upon extraction from its native biological environment. Instability can lead to inaccurate quantification and loss of biological activity, impacting experimental outcomes. Unconverted Pchlide can act as a photosensitizer, generating singlet oxygen that can cause oxidative stress and cell death.
Q2: What are the main factors that cause isolated Pchlide to be unstable?
A2: The primary factors contributing to the instability of isolated Pchlide are:
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Light Exposure: Pchlide is highly photosensitive. Light triggers its conversion to chlorophyllide in the presence of the enzyme NADPH:this compound oxidoreductase (LPOR) and can also lead to photodegradation.[2]
-
Enzymatic Degradation: The LPOR enzyme itself can be unstable and susceptible to proteolytic degradation when not bound to its substrates, Pchlide and NADPH.[3] This can affect the stability of the entire complex.
-
Oxidation: As a tetrapyrrole, Pchlide can be prone to oxidation, leading to a loss of its characteristic spectral properties and biological activity.
-
Aggregation: Pchlide naturally forms complexes with LPOR and NADPH, which then aggregate. While this is a part of its biological function, uncontrolled aggregation in vitro can lead to precipitation and inaccurate concentration measurements.
-
Suboptimal Storage Conditions: The choice of solvent, temperature, and pH can all significantly impact the stability of isolated Pchlide.
Q3: How does the interaction with LPOR and NADPH affect Pchlide stability?
A3: The stability of Pchlide is intrinsically linked to its association with the LPOR enzyme and the cofactor NADPH. Pchlide, LPOR, and NADPH form a stable ternary complex.[1] This complex is the photoactive unit that, upon illumination, converts Pchlide to chlorophyllide. The binding of Pchlide and NADPH to LPOR protects the enzyme from light-induced breakdown and proteolytic degradation.[2][3] Therefore, maintaining the integrity of this ternary complex is crucial for the stability of Pchlide.
Troubleshooting Guides
Issue 1: Rapid degradation of Pchlide sample upon extraction.
| Possible Cause | Troubleshooting Step |
| Light Exposure | Perform all extraction and handling steps in a dark room under a dim green safelight, as the LPOR enzyme is not activated at these wavelengths.[4] Wrap all tubes and containers in aluminum foil. |
| High Temperature | Conduct all extraction and centrifugation steps on ice or in a chilled centrifuge to minimize thermal degradation.[4] The optimal temperature for the degrading protease activity is around 40°C.[3] |
| Oxidation | While not explicitly detailed in the provided search results, general best practices for handling sensitive molecules suggest de-gassing solvents and considering the addition of antioxidants, though their compatibility and potential interference with downstream applications should be verified. |
| Incorrect Solvent pH | Use a buffered extraction solvent. A common method uses a mixture of acetone (B3395972) and 0.1M NH4OH (9:1, v/v), which is slightly basic.[4] The degrading protease is active in a pH range of 6 to 8.5.[3] |
Issue 2: Pchlide aggregation and precipitation in solution.
| Possible Cause | Troubleshooting Step |
| High Concentration | Work with dilutions where possible. If high concentrations are necessary, consider the use of stabilizing agents. |
| Lack of Stabilizing Agents | For in vitro studies, the addition of glycerol (B35011) (e.g., 40% v/v) and sucrose (B13894) (e.g., 40% m/v) can help stabilize Pchlide complexes and prevent uncontrolled aggregation. |
| Solvent Polarity | The choice of solvent can influence aggregation. The aggregation of Pchlide has been observed in liposomes, and the process is sensitive to the surrounding environment. |
Issue 3: Inaccurate or inconsistent Pchlide quantification.
| Possible Cause | Troubleshooting Step |
| Incomplete Extraction | Homogenize the tissue thoroughly and perform a second extraction on the pellet to ensure all Pchlide has been solubilized.[4] |
| Fluorescence Quenching | If using fluorescence spectroscopy, ensure you are working within a linear concentration range to avoid quenching effects at high concentrations. This can be checked by measuring a dilution series of your most concentrated sample.[4] |
| Contamination with Chlorophyllide | If the sample has been exposed to light, some Pchlide will have been converted to chlorophyllide, which has different spectral properties.[4] For precise quantification, especially in the presence of other pigments, use HPLC with fluorescence detection.[5] |
| Instrument Calibration | When using fluorescence spectroscopy, zero the baseline of the spectrophotometer with the extraction solvent (e.g., 80% acetone).[4] |
Data Presentation
Table 1: Spectroscopic Properties of this compound
| Parameter | Value | Solvent/Conditions |
| Molar Absorption Coefficient (ε) | 31,100 M⁻¹ cm⁻¹ | Acetone |
| Absorption Maximum (λmax) | 626 nm | Acetone |
| Fluorescence Emission Maximum (λem) | ~636 nm | Acetone:0.1M NH₄OH (9:1) |
| Fluorescence Excitation Wavelength (λex) | 440 nm | Acetone:0.1M NH₄OH (9:1) |
Table 2: Factors Affecting Isolated this compound Stability
| Factor | Effect on Stability | Recommended Mitigation Strategy |
| Light | High instability; causes photodegradation and photoconversion. | Work in darkness or under a dim green safelight. |
| Temperature | Increased temperature can accelerate degradation. | Perform all procedures on ice or at 4°C. |
| pH | A slightly basic pH (using NH₄OH) is used in standard extraction protocols. | Use buffered solutions for extraction and storage. |
| Presence of LPOR and NADPH | Forms a stable ternary complex with Pchlide, protecting it from degradation. | Co-purify the complex or add recombinant LPOR and NADPH. |
| Stabilizing Agents | Glycerol and sucrose can stabilize Pchlide complexes in vitro. | Add glycerol (40% v/v) and/or sucrose (40% m/v) to in vitro preparations. |
| Storage | Long-term storage can lead to degradation. | For short-term storage, keep on ice and protected from light. For longer-term, flash-freeze in liquid nitrogen and store at -80°C. |
Experimental Protocols
Protocol 1: Extraction and Quantification of Pchlide from Etiolated Seedlings
This protocol is adapted from a method for Arabidopsis seedlings.[4]
-
Harvesting: Harvest etiolated seedlings (grown in complete darkness) in a dark room under a dim green safelight. Excise the desired tissue (e.g., cotyledons or whole seedlings) and place in a pre-chilled microcentrifuge tube on ice.
-
Homogenization: Add 0.4 mL of ice-cold extraction solvent (9:1 v/v mixture of acetone and 0.1M NH₄OH) to the tube. Homogenize the tissue using a micro-pestle.
-
First Extraction: Centrifuge the homogenate at >12,000 x g for 5 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new, clean, and chilled microcentrifuge tube.
-
Second Extraction: Add another 0.4 mL of ice-cold extraction solvent to the pellet, vortex briefly, and repeat the centrifugation (step 3).
-
Pooling: Combine the supernatant from the second extraction with the first one. This is your Pchlide sample.
-
Storage: Keep the sample on ice and wrapped in foil. For longer storage, flash-freeze in liquid nitrogen and store at -80°C.
-
Quantification (Fluorescence Spectroscopy):
-
Set the excitation wavelength of a fluorescence spectrophotometer to 440 nm.
-
Zero the instrument using 80% acetone.
-
Measure the fluorescence emission of your sample at the peak maximum, which should be around 636 nm.
-
Calculate the relative fluorescence units per seedling or per mg of fresh weight.
-
Protocol 2: In Vitro Stabilization of Pchlide Complexes
This protocol is based on a study of in vitro aggregation of Pchlide complexes.
-
Preparation of Homogenate: Prepare a homogenate of etiolated plant tissue (e.g., pea epicotyls) in a buffer containing stabilizing agents. A suggested buffer is one containing 40% (v/v) glycerol and 40% (m/v) sucrose.
-
Incubation: Incubate the homogenate in the dark at -14°C for 3 to 5 days to promote the formation of stable, photoactive oligomeric Pchlide complexes.
-
Analysis: The formation and stability of the complexes can be monitored using 77 K fluorescence emission spectroscopy. The appearance of emission peaks at 644 nm and 655 nm indicates the formation of oligomeric, photoactive Pchlide forms.
Mandatory Visualization
Caption: Factors leading to the degradation of isolated this compound.
Caption: Experimental workflow for Pchlide extraction and analysis.
Caption: Simplified chlorophyll biosynthesis pathway showing Pchlide formation.
References
- 1. researchgate.net [researchgate.net]
- 2. Light-Induced Breakdown of NADPH-Protochlorophyllide Oxidoreductase In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The proteolytic degradation in vitro of the NADPH-protochlorophyllide oxidoreductase of barley (Hordeum vulgare L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. scilit.com [scilit.com]
Minimizing chlorophyll interference in Protochlorophyllide measurement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize chlorophyll (B73375) interference during protochlorophyllide (Pchlide) measurement.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in measuring this compound in plant tissues?
The main challenge is the presence of chlorophylls (B1240455) (Chl a and Chl b), which are structurally similar to Pchlide and have overlapping absorption and fluorescence spectra. This spectral overlap can lead to an overestimation of Pchlide concentration.
Q2: What are the common methods to measure this compound?
The most common methods are spectrophotometry and fluorometry.[1][2] Spectrophotometry measures the amount of light absorbed by the sample, while fluorometry measures the light emitted by the sample after excitation at a specific wavelength.[3][4] Fluorometry is generally more sensitive than spectrophotometry.[2][3] High-performance liquid chromatography (HPLC) is a powerful technique for separating Pchlide from chlorophylls before quantification, providing the most accurate results.[1][5]
Q3: Which solvent should I use for extracting this compound?
The choice of solvent is critical for efficient extraction and minimizing chlorophyll interference. Common solvents include:
-
Acetone (80-100%): Widely used for pigment extraction.[6] However, it can also efficiently extract chlorophyll.
-
Methanol (B129727): Another common solvent for chlorophyll extraction.[6]
-
N,N'-dimethylformamide (DMF): Can be effective but may not be suitable for all plant species.[7]
The optimal solvent can depend on the plant species and the subsequent analysis method.
Q4: Can chlorophyll be converted to other interfering compounds during extraction?
Yes, improper extraction procedures can lead to the enzymatic conversion of chlorophyll to chlorophyllide, which has a spectral signature very similar to this compound, further complicating measurements.[7] This is an artifact of the extraction process and not a true representation of the in vivo pigment composition.
Troubleshooting Guide
Issue 1: High background signal or suspected chlorophyll interference in spectrophotometric measurements.
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Cause: Overlapping absorption spectra of chlorophyll and this compound.
-
Solution:
-
Wavelength Selection: Ensure you are measuring absorbance at the specific maximum for Pchlide (around 626 nm in acetone) and apply correction equations if necessary to account for chlorophyll a and b absorbance at that wavelength.[1]
-
Chromatographic Separation: For the most accurate results, separate Pchlide from chlorophylls using HPLC before spectrophotometric analysis.[5]
-
Solvent Partitioning: A hexane (B92381) wash can be used to remove the less polar protochlorophyll (B228337) (the esterified form of Pchlide), which may have different spectral properties, though this may not significantly impact the total Pchlide estimation in some cases.[1]
-
Issue 2: Inaccurate quantification with fluorometry due to chlorophyll fluorescence.
-
Cause: Chlorophyll also fluoresces, and its emission spectrum can overlap with that of Pchlide.
-
Solution:
-
Selective Excitation and Emission Wavelengths: Optimize the excitation and emission wavelengths to maximize the signal from Pchlide while minimizing the contribution from chlorophyll. For instance, Pchlide can be excited at around 440 nm and its fluorescence measured at its emission maximum.[8]
-
Low-Temperature Fluorescence Spectroscopy: Performing measurements at low temperatures (77 K) can sharpen the fluorescence peaks of different pigment forms, allowing for better spectral resolution.[1]
-
HPLC Separation: As with spectrophotometry, separating the pigments with HPLC prior to fluorescence detection is the most robust solution.
-
Issue 3: Suspected artifactual formation of chlorophyllide during extraction.
-
Cause: Activity of the chlorophyllase enzyme during the extraction process.
-
Solution:
-
Boiling: Briefly boiling the leaf tissue before extraction can denature the chlorophyllase enzyme.[7]
-
Cold Extraction: Performing the entire extraction procedure at sub-zero temperatures can significantly reduce enzymatic activity.[7]
-
Solvent Choice: In some species, like Arabidopsis, using DMF as the extraction solvent can suppress chlorophyllase activity.[7]
-
Experimental Protocols
Protocol 1: Spectrophotometric Quantification of this compound
This protocol is a general guideline for the spectrophotometric measurement of Pchlide.
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Sample Preparation: Harvest etiolated seedlings (grown in the dark to maximize Pchlide accumulation) under a green safelight.[1]
-
Extraction:
-
Grind a known weight of tissue (e.g., 100 mg) in a chilled mortar and pestle with a small amount of extraction solvent (e.g., 80% acetone).
-
Transfer the homogenate to a centrifuge tube and centrifuge to pellet the debris.
-
Collect the supernatant containing the pigments. Repeat the extraction with the pellet until it is colorless.
-
Pool the supernatants and record the final volume.
-
-
Measurement:
-
Measure the absorbance of the extract at 626 nm (for Pchlide) and other relevant wavelengths for chlorophyll a and b if correction is needed.
-
Use the appropriate molar extinction coefficient for Pchlide in your chosen solvent to calculate the concentration (e.g., 31,100 M⁻¹ cm⁻¹ at 626 nm in acetone).[1]
-
Protocol 2: HPLC Separation of this compound and Chlorophylls
This protocol provides a general framework for HPLC analysis. Specific parameters like the column, mobile phase, and gradient may need to be optimized for your specific application.
-
Sample Preparation and Extraction: Follow the extraction procedure outlined in Protocol 1. The final extract should be filtered through a 0.2 µm syringe filter before injection into the HPLC system.
-
HPLC System:
-
Column: A C18 reverse-phase column is commonly used for pigment separation.[9][10]
-
Mobile Phase: A gradient of two or more solvents is typically used. For example, a gradient of acetonitrile, methanol, and Tris buffer to methanol and ethyl acetate (B1210297) can be effective.[5]
-
Detector: A photodiode array (PDA) detector is ideal as it can acquire the full absorbance spectrum of the eluting compounds, aiding in peak identification.
-
-
Analysis:
-
Inject the filtered extract into the HPLC system.
-
Identify the Pchlide peak based on its retention time and absorption spectrum, which should be compared to a pure Pchlide standard if available.
-
Quantify the Pchlide peak area and use a calibration curve generated from standards to determine the concentration.
-
Quantitative Data Summary
Table 1: Comparison of Extraction Solvents for Photosynthetic Pigments
| Solvent System | Target Pigment | Plant Species | Relative Efficiency | Reference |
| 96% Ethanol (85°C) | Chlorophyll a | Sesame | High | [11] |
| DMSO (65°C) | Chlorophyll a | Sesame | High | [11] |
| 80% Acetone | Chlorophylls | General | Commonly Used | [6] |
| Methanol | Chlorophylls | General | Good for Chlorophyll b | [6] |
| N,N'-dimethylformamide | Chlorophylls | Various | Effective, Species-dependent | [12] |
Table 2: Comparison of Measurement Techniques
| Technique | Principle | Sensitivity | Specificity | Throughput | Key Considerations |
| Spectrophotometry | Light Absorption | Lower | Lower | High | Prone to interference from other absorbing compounds.[2] |
| Fluorometry | Light Emission | Higher | Higher | High | Requires fluorescent molecules; can be affected by quenching.[13] |
| HPLC | Chromatographic Separation | High | High | Lower | Provides accurate separation of pigments before quantification.[5] |
Visualizations
Caption: Decision workflow for selecting an appropriate method for this compound measurement.
Caption: Troubleshooting workflow for inaccurate this compound measurements.
References
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. Spectrophotometry vs Fluorometry: Which Is Better for Bioanalysis? [eureka.patsnap.com]
- 3. aelabgroup.com [aelabgroup.com]
- 4. kalstein.eu [kalstein.eu]
- 5. prometheusprotocols.net [prometheusprotocols.net]
- 6. prometheusprotocols.net [prometheusprotocols.net]
- 7. researchgate.net [researchgate.net]
- 8. Feedback Inhibition of Chlorophyll Synthesis in the Phytochrome Chromophore-Deficient aurea and yellow-green-2 Mutants of Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chlorophyllides: Preparation, Purification, and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Examining Chlorophyll Extraction Methods in Sesame Genotypes: Uncovering Leaf Coloration Effects and Anatomy Variations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. drawellanalytical.com [drawellanalytical.com]
Technical Support Center: Overcoming Autofluorescence in Protochlorophyllide Imaging
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with protochlorophyllide imaging. Our aim is to help you overcome challenges related to autofluorescence and improve the quality of your experimental data.
Troubleshooting Guide
High background fluorescence can obscure the specific signal from this compound, leading to difficulties in data interpretation and quantification. This guide provides a systematic approach to identifying and mitigating sources of autofluorescence in your experiments.
Problem: High Background Fluorescence Obscuring this compound Signal
Initial Assessment:
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Unstained Control: Image an unstained sample using the same settings as your experimental samples. This will help you determine the baseline level of autofluorescence.
-
Spectral Signature: If your microscope is equipped with a spectral detector, acquire a lambda stack of an unstained sample to determine the emission spectrum of the autofluorescence. This information is crucial for selecting appropriate fluorophores and for spectral unmixing.
Troubleshooting Workflow:
Factors affecting the efficiency of Protochlorophyllide photoreduction
Welcome to the technical support center for protochlorophyllide (PChlide) photoreduction experiments. This guide provides answers to frequently asked questions and troubleshooting advice to help researchers, scientists, and drug development professionals optimize their experimental workflows and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound photoreduction?
A: this compound photoreduction is a crucial light-dependent step in the biosynthesis of chlorophyll (B73375).[1] The enzyme NADPH:this compound oxidoreductase (POR) catalyzes the reduction of a C=C double bond in the D-ring of PChlide to form chlorophyllide (Chlide), using NADPH as a cofactor.[2][3] In angiosperms, this reaction is exclusively catalyzed by a light-dependent POR (LPOR), meaning they cannot produce chlorophyll in the dark.[1]
Q2: What are the key components required for the reaction?
A: The reaction requires three essential components to form a ternary complex:
-
The enzyme: NADPH:this compound oxidoreductase (POR).[1]
-
The substrate: this compound (PChlide).[1]
-
The cofactor: NADPH, which provides the necessary electrons and a proton for the reduction.[4]
Q3: How does light influence the efficiency of the reaction?
A: Light is an absolute requirement for the light-dependent POR enzyme. The rate of PChlide photoreduction is dependent on light intensity.[5][6] The process involves a single photochemical event to convert the PChlide within the ternary complex.[5] However, prolonged illumination or high light intensities can lead to the photodestruction of pigments, which can decrease the overall yield.[6][7]
Q4: What is the role of NADPH in the photoreduction process?
A: NADPH serves as the reductant in the reaction, providing a hydride ion (a proton and two electrons) for the reduction of the PChlide D-ring.[2][8] The POR enzyme forms a ternary complex with PChlide and NADPH, which is the photoactive state.[4] After the photoreduction, the resulting NADP+ is released and must be replaced by a new NADPH molecule for the enzyme to catalyze another reaction cycle.[9] This reloading process takes less than 10 seconds under certain in vitro conditions.[6]
Q5: Are there different forms of the POR enzyme? How do they differ?
A: Yes, in angiosperms like Arabidopsis thaliana, there are at least two major isoforms of POR, POR A and POR B, which are encoded by different genes (PorA and PorB).[10][11] They have distinct roles and expression patterns:
-
POR A: Is abundant in dark-grown (etiolated) seedlings and its expression rapidly declines upon exposure to light.[4][10] It is crucial for the initial greening process, preventing photooxidative damage by rapidly converting the accumulated PChlide.[4]
-
POR B: Its expression persists in green tissues and throughout the plant's life.[10] It is responsible for sustained chlorophyll synthesis in mature plants.[12] POR B exhibits a higher catalytic efficiency (kcat/Km) compared to POR A.[9]
Q6: How does temperature affect the photoreduction process?
A: The photoreduction of PChlide can occur at very low, sub-zero temperatures.[6][9] The overall reaction consists of two main steps:
-
A photochemical step: This initial light-dependent step is very fast and can occur at temperatures as low as 180 K (-93°C). It leads to the formation of a reaction intermediate.[6][9]
-
A nonphotochemical (dark) step: This step involves the spontaneous conversion of the intermediate to the final product, chlorophyllide, and can proceed in the dark at temperatures above -50°C.[6] The subsequent release of NADP+ and rebinding of NADPH show different temperature dependencies for POR A and POR B, suggesting differences in conformational flexibility.[9]
Troubleshooting Guide
Q7: Why am I observing low or no chlorophyllide formation in my in vitro assay?
A: Several factors could contribute to low or no product formation. Use the following checklist to troubleshoot your experiment:
-
Check Component Integrity:
-
Enzyme Activity: Ensure your purified POR enzyme is active. Enzyme activity can be lost due to improper storage or handling. Perform an activity assay (see Protocol 3) to confirm.
-
NADPH Degradation: NADPH is unstable. Use a fresh solution for each experiment. Confirm its concentration spectrophotometrically.
-
PChlide Purity: Ensure the PChlide substrate is pure and has not degraded. PChlide can be isolated from etiolated seedlings (see Protocol 2).
-
-
Review Reaction Conditions:
-
Light Source: Is your light source providing sufficient intensity at the correct wavelength? The reaction is light-dependent.[6]
-
Oxygen Presence: PChlide and Chlide are susceptible to photooxidation.[6] If you observe pigment degradation (a decrease in total pigment concentration after illumination), try de-gassing your reaction buffer or saturating it with argon.[6]
-
Incorrect Buffer/pH: The reaction should be performed in a suitable buffer at the optimal pH (e.g., Tris-HCl, pH 7.5-7.6).[6][9]
-
-
Verify Concentrations:
Q8: My pigment seems to be degrading during the experiment. What can I do?
A: Pigment degradation is a common issue, often caused by photooxidation.
-
Problem: Prolonged illumination can cause a decrease in the amounts of both PChlide and the newly formed Chlide.[6] This is often due to the production of singlet oxygen by the photosensitive pigments.[4]
-
Solution: Perform the experiment under an inert atmosphere. Saturating the reaction mixture with argon gas has been shown to largely eliminate pigment photooxidation.[6] Additionally, minimize the exposure of your samples to high-intensity light and for extended periods beyond what is necessary for the reaction.
Q9: The reaction starts but then stops prematurely, even with continuous light. Why?
A: This could be due to several reasons:
-
Substrate Depletion: The reaction will stop once the available PChlide substrate is consumed.
-
Cofactor Limitation: The reaction requires NADPH. As PChlide is reduced, NADPH is oxidized to NADP+. The enzyme cannot perform another catalytic cycle until NADP+ is released and a new NADPH molecule binds.[9] If there is no mechanism to regenerate or supply fresh NADPH, the reaction will cease.
-
Enzyme Inactivation: The enzyme itself may become inactivated over time due to photodamage or other instabilities under your experimental conditions.
Quantitative Data
Table 1: Comparison of Kinetic and Binding Parameters for Barley POR Isoforms
| Parameter | POR A | POR B | Reference(s) |
| PChlide Binding Affinity (Kd) | ~5 µM | ~1 µM | [9] |
| Catalytic Efficiency (kcat/Km) | (Value for POR A) | ~6-fold higher than POR A | [9] |
| Michaelis-Menten Constant (Km) | (Not specified) | (Not specified) | [9] |
| Turnover Number (kcat) | (Not specified) | (Not specified) | [9] |
Note: Specific values for Km and kcat were not provided in the source material, but the relative catalytic efficiency highlights the higher activity of POR B.[9]
Experimental Protocols
Protocol 1: In Vitro this compound Photoreduction Assay
This protocol is adapted from methodologies used for assaying purified POR B activity.[6]
-
Prepare Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 0.1% (v/v) Triton X-100. For troubleshooting pigment degradation, prepare a parallel buffer and sparge with argon gas for 15-20 minutes.
-
Assemble Reaction Mixture (in the dark or under dim green light):
-
Reaction Buffer: to a final volume of 1 mL.
-
Purified POR enzyme: e.g., 10 mg/mL final concentration.
-
This compound (PChlide): e.g., 20 nM final concentration.
-
NADPH: e.g., 4 mM final concentration.
-
-
Dark Equilibration: Incubate the reaction mixture at room temperature (~22°C) in complete darkness for 10 minutes to allow the formation of the ternary POR-PChlide-NADPH complex.
-
Initiate Photoreduction: Illuminate the mixture with a white light source (e.g., luminescence tube, 33 mE·m⁻²·s⁻¹). Take samples at various time points (e.g., 0, 1, 2, 5, 10 minutes).
-
Stop Reaction and Extract Pigments: For each time point, immediately add 9 volumes of 100% acetone (B3395972) (to a final concentration of 90%) to the sample to stop the reaction and extract the pigments.
-
Quantify Pigments: Centrifuge the samples to pellet precipitated protein. Analyze the supernatant using spectrophotometry or spectrofluorometry to determine the concentrations of PChlide and Chlide (see Protocol 3).
Protocol 2: Isolation of this compound a from Etiolated Seedlings
This protocol is based on the method described for isolating PChlide from dark-grown oat seedlings.[9]
-
Grow Seedlings: Grow seedlings (e.g., oat or barley) in complete darkness for 5-7 days.
-
Induce PChlide Accumulation: Treat the seedlings with 15 mM 5-aminolevulinic acid in a phosphate (B84403) buffer for 48 hours in the dark to enhance PChlide accumulation.
-
Homogenization: Harvest and homogenize the coleoptiles in an ice-cold buffer (e.g., 10 mM Tricine, pH 7.5) containing 75% (v/v) acetone. Perform all steps under dim green light.
-
Initial Extraction: Centrifuge the homogenate to pellet debris. Transfer the supernatant containing PChlide to a new tube.
-
Phase Separation: Transfer the PChlide from the acetone-buffer mixture into diethyl ether.
-
Final Extraction: Extract the PChlide from the diethyl ether phase into a 4:1 mixture of methanol (B129727) and 0.01 M ammonia.
-
Storage: Store the purified PChlide in the dark at low temperatures to prevent degradation.
Protocol 3: Spectrophotometric Quantification of PChlide and Chlide
PChlide and Chlide have distinct absorption and fluorescence spectra, allowing for their quantification in solvent extracts.
-
Prepare Samples: Use pigment extracts in 90% acetone as prepared in Protocol 1. Use 90% acetone as a blank.
-
Spectrofluorometric Measurement (Higher Sensitivity):
-
Scan the emission spectrum. PChlide has an emission maximum around 630-644 nm, while Chlide has an emission maximum around 672 nm in acetone at room temperature.[6][14]
-
Calculate concentrations based on a standard curve or by using known quantum yields and molar extinction coefficients, correcting for spectral overlap.[6]
-
Spectrophotometric Measurement (Absorbance):
-
Measure the full absorbance spectrum (e.g., 400-750 nm).
-
PChlide in ether has a major absorption peak around 625 nm, while Chlide is around 667 nm. In acetone, these peaks will be slightly shifted.
-
Use trichromatic or monochromatic equations to calculate concentrations, especially if other chlorophylls (B1240455) or pheopigments are present.[15] The absorbance at the red maximum for PChlide is typically around 630 nm and for Chlide is around 670 nm.[14]
-
Visualizations
Caption: The reaction pathway of light-dependent this compound photoreduction.
Caption: A workflow for troubleshooting common issues in photoreduction experiments.
References
- 1. This compound reduction: a key step in the greening of plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound reductase - Wikipedia [en.wikipedia.org]
- 4. Light dependent this compound oxidoreductase: a succinct look - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The light intensity dependence of this compound photoconversion and its significance to the catalytic mechanism of this compound reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound oxidoreductase B-catalyzed this compound photoreduction in vitro: Insight into the mechanism of chlorophyll formation in light-adapted plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Influence of Varying Light Intensities on the Photo‐transformation of Protochlorophyllide636 in Dark Grown Wheat Leaves Treated with δ‐Aminolevulinic Acid | Semantic Scholar [semanticscholar.org]
- 8. How Photoactivation Triggers this compound Reduction: Computational Evidence of a Stepwise Hydride Transfer during Chlorophyll Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plant this compound Oxidoreductases A and B: CATALYTIC EFFICIENCY AND INITIAL REACTION STEPS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Distinct roles for light-dependent NADPH:this compound oxidoreductases (POR) A and B during greening in higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of the photoreduction of this compound to chlorophyllide in leaves and cotyledons from dark-grown bean as a function of age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Spectroscopic and kinetic characterization of the light-dependent enzyme this compound oxidoreductase (POR) using monovinyl and divinyl substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. participants.wepal.nl [participants.wepal.nl]
Addressing variability in Protochlorophyllide accumulation between samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in protochlorophyllide (Pchlide) accumulation between samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of variability in this compound (Pchlide) accumulation?
A1: Variability in Pchlide accumulation can stem from several factors, primarily related to the regulation of its biosynthesis and the stability of the Pchlide-LPOR-NADPH ternary complex. Key factors include:
-
Genetic Factors: Different plant species and even ecotypes can exhibit variations in the expression levels of genes encoding enzymes in the chlorophyll (B73375) biosynthesis pathway, particularly the light-dependent this compound oxidoreductase (LPOR).[1][2] There are multiple isoforms of LPOR (e.g., PORA, PORB, PORC in Arabidopsis thaliana) with distinct expression patterns and regulatory mechanisms.[2]
-
Environmental Conditions:
-
Light: Light is the most critical factor. Pchlide is converted to chlorophyllide by LPOR in a light-dependent reaction.[1][3] Therefore, any exposure to light during sample handling of etiolated (dark-grown) tissues will lead to Pchlide reduction and thus lower accumulation. The quality and intensity of light can also influence LPOR activity.[4]
-
Temperature: Low temperatures can inhibit the conversion of Pchlide to chlorophyllide, leading to Pchlide accumulation.[4] Conversely, extreme temperatures can negatively impact enzyme activity.
-
Abiotic Stress: Stresses such as drought and salinity can downregulate LPOR activity and gene expression, affecting Pchlide levels.[1]
-
-
Developmental Stage: The age and developmental stage of the plant tissue can influence the expression of different LPOR isoforms and the overall rate of chlorophyll biosynthesis.[2][5]
-
Feedback Regulation: The chlorophyll biosynthesis pathway is subject to feedback inhibition. The accumulation of intermediates, such as heme, can suppress the synthesis of 5-aminolevulinic acid (ALA), the precursor for all tetrapyrroles, thereby reducing Pchlide accumulation.[6]
Q2: How can I minimize variability in Pchlide accumulation during my experiments?
A2: To minimize variability, it is crucial to standardize experimental conditions and handling procedures.
-
Strict Light Exclusion: For experiments with etiolated seedlings, all manipulations, including seeding, harvesting, and sample preparation, must be performed in complete darkness or under a dim green safelight, as LPOR is not activated by green light.[7]
-
Consistent Growth Conditions: Ensure uniform conditions for all samples, including temperature, humidity, and growth medium.
-
Synchronized Development: Use seeds from the same lot and synchronize germination to ensure that all seedlings are at a comparable developmental stage at the time of harvest.
-
Standardized Harvesting: Harvest all samples at the same time of day to avoid diurnal variations in gene expression and enzyme activity.
-
Rapid Freezing: Immediately freeze harvested tissue in liquid nitrogen to quench all enzymatic activity and prevent Pchlide degradation or conversion.
Q3: What are the recommended methods for extracting and quantifying Pchlide?
A3: The two most common methods for Pchlide quantification are fluorescence spectroscopy and High-Performance Liquid Chromatography (HPLC).
-
Fluorescence Spectroscopy: This is a simple and sensitive method. Pchlide is typically extracted in a solution of acetone (B3395972) and ammonium (B1175870) hydroxide. The fluorescence emission is then measured at approximately 636 nm following excitation at 440 nm.
-
High-Performance Liquid Chromatography (HPLC): HPLC offers higher specificity and can separate different forms of Pchlide (e.g., monovinyl and divinyl Pchlide).[8][9] This method is particularly useful when precise quantification of different tetrapyrrole intermediates is required.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no Pchlide detected in etiolated samples. | 1. Accidental exposure to light during sample handling. 2. Inefficient extraction. 3. Degradation of Pchlide after extraction. | 1. Ensure all steps are performed under a green safelight or in complete darkness. 2. Optimize the homogenization process and ensure the correct extraction solvent is used (e.g., 9:1 acetone:0.1 M ammonium hydroxide).[7] 3. Keep extracts on ice and in the dark during processing. |
| High variability in Pchlide levels between replicate samples. | 1. Inconsistent light exposure between samples. 2. Asynchronous seedling development. 3. Non-uniform tissue harvesting. 4. Inconsistent extraction volumes or tissue amounts. | 1. Standardize the handling of all samples to ensure equal (and minimal) light exposure. 2. Synchronize seed germination and grow seedlings under uniform conditions. 3. Harvest the same amount of tissue from the same region of the seedlings for each replicate. 4. Use precise measurements for tissue weight and solvent volumes. |
| Unexpected Pchlide accumulation in light-grown samples. | 1. Impaired LPOR activity due to mutation or stress. 2. Feedback inhibition of the chlorophyll biosynthesis pathway is disrupted. | 1. Verify the genetic background of the plant material. Analyze expression levels of LPOR genes. 2. Investigate other intermediates in the tetrapyrrole pathway to identify potential blockages. |
| Photobleaching of seedlings upon transfer to light. | High levels of Pchlide accumulation in the dark can lead to the production of reactive oxygen species (ROS) upon illumination, causing oxidative damage. | This is often a phenotype of specific mutants (e.g., flu, pif mutants) with deregulated chlorophyll biosynthesis.[10] Reduce light intensity during the initial greening phase. |
Experimental Protocols
Protocol 1: Pchlide Extraction and Quantification by Fluorescence Spectroscopy
-
Harvesting: Harvest etiolated seedlings under a dim green safelight.
-
Homogenization: Homogenize a known weight of tissue (e.g., 50-100 mg) in a pre-chilled mortar and pestle with 1 mL of ice-cold extraction buffer (9:1 acetone: 0.1 M NH₄OH).[7]
-
Centrifugation: Transfer the homogenate to a microcentrifuge tube and centrifuge at 16,000 x g for 5 minutes at 4°C.[7]
-
Measurement: Transfer the supernatant to a quartz cuvette. Measure the fluorescence emission at ~636 nm using an excitation wavelength of 440 nm.[10]
-
Normalization: Normalize the fluorescence reading to the fresh weight of the tissue.
Protocol 2: Pchlide Analysis by High-Performance Liquid Chromatography (HPLC)
Due to the complexity and variability in HPLC systems and columns, a detailed, universally applicable protocol is not provided. However, a general workflow is outlined below.
-
Extraction: Extract pigments from a known amount of tissue using a suitable solvent (e.g., 80% acetone).
-
Clarification: Centrifuge the extract to pellet debris and filter the supernatant through a 0.22 µm filter.
-
Injection: Inject a known volume of the clarified extract onto a C18 reverse-phase HPLC column.
-
Separation: Elute the pigments using a gradient of solvents, such as a mixture of methanol, acetonitrile, and water.[11]
-
Detection: Monitor the eluate using a fluorescence detector (excitation ~440 nm, emission ~630-640 nm) or a diode array detector.
-
Quantification: Identify and quantify the Pchlide peak by comparing its retention time and spectral properties to an authentic standard.
Signaling Pathways and Workflows
Caption: Simplified this compound biosynthesis pathway.
Caption: Workflow to minimize variability in Pchlide analysis.
References
- 1. Regulatory mechanism of a light-dependent this compound oxidoreductase in chlorophyll biosynthesis and environmental adaptation [maxapress.com]
- 2. Identification of NADPH:this compound oxidoreductases A and B: a branched pathway for light-dependent chlorophyll biosynthesis in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound reduction: a key step in the greening of plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulatory mechanism of a light-dependent this compound oxidoreductase in chlorophyll biosynthesis and environmental adaptation [maxapress.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Feedback Inhibition of Chlorophyll Synthesis in the Phytochrome Chromophore-Deficient aurea and yellow-green-2 Mutants of Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scilit.com [scilit.com]
- 9. pnas.org [pnas.org]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 11. Chlorophyllides: Preparation, Purification, and Application - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Accurate Protochlorophyllide Quantification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the accurate quantification of Protochlorophyllide (Pchlide). It includes troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most appropriate method for quantifying this compound?
A1: The choice of method depends on the required sensitivity and the available equipment.
-
Absorption Spectroscopy: This is a reliable method for quantification, particularly when sufficient tissue is available. The concentration of Pchlide can be calculated using the Beer-Lambert law and its molar absorption coefficient.[1][2]
-
Fluorescence Spectroscopy: This method is highly sensitive and suitable for samples with low Pchlide concentrations, such as in Arabidopsis seedlings.[1] It takes advantage of the highly fluorescent nature of chlorophyll (B73375) precursors.
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with fluorescence detection offers a highly specific and sensitive method for Pchlide quantification.[3] It allows for the separation of different forms of Pchlide, such as monovinyl and divinyl Pchlide.
Q2: Which solvent should be used for this compound extraction?
A2: Acetone (B3395972) is the most commonly used solvent for Pchlide extraction. An 80% aqueous acetone solution is often employed.[4] For some applications, a mixture of acetone and 0.1 M ammonium (B1175870) hydroxide (B78521) (9:1, v/v) is used to ensure complete extraction.[1] It is crucial to use high-purity or HPLC-grade solvents to avoid interference in spectroscopic measurements.[5]
Q3: How should I handle and store my this compound samples to prevent degradation?
A3: Pchlide is light-sensitive, and its degradation can lead to inaccurate quantification. Therefore, all extraction steps should be performed in a dark room under a dim green safelight.[1] Samples should be kept on ice to minimize enzymatic activity.[1] For storage, wrapping sample vials in aluminum foil and keeping them at 4°C in the dark is recommended.[6] To prevent the artifactual conversion of chlorophyll to chlorophyllide during extraction, methods such as brief boiling of leaves or performing the extraction at sub-zero temperatures can be employed.[7][8][9]
Q4: Do I need to use a calibration standard for this compound quantification?
A4: Yes, for accurate quantification, especially with fluorescence-based methods and HPLC, the use of a calibration curve generated from a known concentration of a Pchlide standard is essential.[3] While spectrophotometric methods can rely on published molar extinction coefficients, using a standard is always good practice to ensure accuracy.
Troubleshooting Guides
Issue 1: High Background Fluorescence in Measurements
-
Question: I am observing high background fluorescence in my samples, which is interfering with the Pchlide signal. What could be the cause and how can I resolve it?
-
Answer: High background fluorescence can originate from several sources:
-
Solvent Impurities: The solvents used for extraction may contain fluorescent impurities. Using HPLC-grade or spectroscopy-grade solvents is recommended. Running a solvent blank is crucial to assess background fluorescence.
-
Contaminants from Labware: Plasticware can sometimes leach fluorescent compounds. Using glass tubes and cuvettes is advisable. Ensure all glassware is thoroughly cleaned.
-
Autofluorescence of Biological Material: Other pigments or compounds in the plant extract might fluoresce at similar wavelengths. While this is a common issue, optimizing the excitation and emission wavelengths can help to minimize the interference. For fluorescence spectroscopy of Pchlide, an excitation wavelength of around 440 nm and an emission peak measurement around 636 nm is common.[1]
-
Excess Template DNA in qPCR-based methods: If using a method involving fluorescent dyes that bind to DNA, high concentrations of template DNA can cause high background. Diluting the samples can help overcome this issue.[10]
-
Issue 2: Low or No Detectable this compound Signal
-
Question: My measurements are showing very low or no Pchlide signal. What are the possible reasons and solutions?
-
Answer: Several factors could lead to a weak or absent signal:
-
Incomplete Extraction: The extraction protocol may not be efficient. Ensure the tissue is thoroughly homogenized and consider performing a second extraction on the pellet to recover any remaining Pchlide.
-
Sample Degradation: Pchlide is sensitive to light and temperature. Ensure all procedures are carried out under dim green light and that samples are kept cold.[1] The stability of pigments like chlorophylls (B1240455) is critically influenced by extraction temperature and time.[11]
-
Insufficient Plant Material: The amount of starting material may be too low, especially for plants with naturally low Pchlide content. Increasing the amount of tissue used for extraction can help.
-
Incorrect Spectrometer Settings: Verify that the excitation and emission wavelengths on the spectrofluorometer are set correctly for Pchlide (e.g., excitation at ~440 nm, emission at ~636 nm).[1]
-
Issue 3: Inconsistent or Irreproducible Results
-
Question: I am getting highly variable results between replicate samples. What could be causing this inconsistency?
-
Answer: Variability in results often points to inconsistencies in the experimental procedure:
-
Inaccurate Pipetting: Ensure accurate and consistent pipetting of solvents and samples, especially when preparing dilutions and standards.
-
Non-homogenous Samples: Ensure that the plant material is well-homogenized to get a representative sample for each extraction.
-
Fluctuations in Temperature: Temperature can affect fluorescence intensity.[12] Ensure that all measurements, including standards and samples, are performed at a consistent temperature.
-
Instrument Drift: Spectrophotometers and fluorometers can experience drift over time. It is important to calibrate the instrument regularly and to run a blank before each set of measurements.
-
Issue 4: Interference from Chlorophyllide
-
Question: I suspect that chlorophyllide is interfering with my this compound measurement. How can I confirm this and what can I do to prevent it?
-
Answer: Chlorophyllide, the immediate product of Pchlide reduction, can be an interfering compound.
-
Confirmation: Chlorophyllide has a fluorescence emission peak at a longer wavelength (~670 nm) compared to Pchlide (~636 nm).[9] The presence of a shoulder or a distinct peak at ~670 nm in your emission spectrum indicates the presence of chlorophyllide.
-
Prevention: The conversion of Pchlide to chlorophyllide is a light-dependent process in angiosperms. Therefore, the most critical step to prevent this conversion is to work under a dim green safelight and to avoid exposing the samples to any other light source.[1] Additionally, keeping the samples on ice during extraction minimizes enzymatic activity that could potentially lead to Pchlide conversion. Artifactual formation of chlorophyllide can also be minimized by boiling the leaf samples briefly before extraction or by performing the extraction at sub-zero temperatures.[7][8][9]
-
Data Presentation
Table 1: Molar Extinction Coefficients of this compound in Various Solvents
| Solvent | Wavelength (nm) | Molar Extinction Coefficient (ε) (M⁻¹ cm⁻¹) | Reference |
| 80% Acetone | 626 | 30,400 | [13][14] |
| Acetone | 626 | 31,100 | [1][2] |
| Diethyl Ether | Not Specified | Value from Koski and Smith (1948) is a common reference | [15] |
| Methanol | 629 | Not explicitly stated, but spectral properties are discussed | [16] |
Note: Molar extinction coefficients can vary slightly between different studies and measurement conditions. It is recommended to determine the ε value empirically using a pure standard if high accuracy is required.
Table 2: Typical this compound Concentrations in Etiolated Seedlings
| Plant Species | Seedling Age | Pchlide Concentration | Reference |
| Arabidopsis thaliana (Col-0) | 5 days | Varies between ecotypes, with Ler having ~30% more than Col-0 | [17] |
| Arabidopsis thaliana | 4 days | Wild-type levels are a baseline for comparison with mutants | [18] |
| Arabidopsis thaliana | 2-12 days | Pchlide content increases with seedling age | [19][20] |
| Hordeum vulgare (Barley) | 6 days | Sufficient for initial chlorophyll synthesis upon illumination | [21][22] |
| Triticum aestivum (Wheat) | Not Specified | Accumulates as the major pigment during skotomorphogenesis | [23] |
Note: Pchlide concentration can be influenced by genetic factors, growth conditions, and seedling age.
Experimental Protocols
1. This compound Extraction from Etiolated Seedlings
This protocol is adapted for Arabidopsis thaliana seedlings but can be modified for other plant tissues.[1]
-
Grow seedlings in complete darkness to allow for Pchlide accumulation. For Arabidopsis, 5 days of dark growth at 22°C is generally sufficient.[1]
-
Harvesting and all subsequent steps must be performed in a dark room under a dim green safelight.
-
Excise a known number or weight of seedlings and place them in a pre-chilled microcentrifuge tube on ice.
-
Add a defined volume of ice-cold extraction solvent (e.g., 80% acetone or acetone:0.1M NH₄OH 9:1 v/v).
-
Thoroughly homogenize the tissue using a micro-pestle.
-
Centrifuge the homogenate at high speed (e.g., >12,000 x g) for 5-10 minutes at 4°C.
-
Carefully transfer the supernatant to a new, clean tube.
-
For a more exhaustive extraction, the pellet can be re-extracted with another volume of cold solvent, and the supernatants can be pooled.
-
Keep the extract on ice and protected from light until measurement.
2. Quantification by Absorption Spectroscopy
-
Calibrate the spectrophotometer with the extraction solvent as a blank.
-
Measure the absorbance of the Pchlide extract at the wavelength of maximum absorption (around 626 nm for acetone).
-
Calculate the concentration of Pchlide using the Beer-Lambert law: A = εcl where:
-
A is the absorbance
-
ε is the molar extinction coefficient (see Table 1)
-
c is the concentration (in mol/L)
-
l is the path length of the cuvette (usually 1 cm)
-
3. Quantification by Fluorescence Spectroscopy
-
Warm up the spectrofluorometer and set the excitation and emission wavelengths (e.g., excitation at 440 nm, emission scan from 600 to 700 nm).[5]
-
Use a calibration curve prepared from a serial dilution of a known concentration of a Pchlide standard.
-
Blank the instrument with the extraction solvent.
-
Measure the fluorescence intensity of the samples at the emission maximum (around 636 nm).
-
Determine the concentration of Pchlide in the samples by interpolating their fluorescence readings on the standard curve.
4. Quantification by HPLC
-
Use an HPLC system equipped with a fluorescence detector.
-
The mobile phase often consists of a gradient of solvents like acetone and water.
-
Prepare a standard curve using a pure Pchlide standard.
-
Inject the extracted samples into the HPLC system.
-
Identify the Pchlide peak based on its retention time, which is determined by running the standard.
-
Quantify the amount of Pchlide by integrating the peak area and comparing it to the standard curve.[3]
Visualizations
Caption: Simplified chlorophyll biosynthesis pathway highlighting the central role of this compound.
Caption: General experimental workflow for the quantification of this compound.
References
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. scilit.com [scilit.com]
- 4. Chloroplast biogenesis 88. This compound b occurs in green but not in etiolated plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Simple extraction methods that prevent the artifactual conversion of chlorophyll to chlorophyllide during pigment isolation from leaf samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Simple extraction methods that prevent the artifactual conversion of chlorophyll to chlorophyllide during pigment isolation from leaf samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pcrbio.com [pcrbio.com]
- 11. Balancing yield and stability: optimizing leaf pigment extraction to minimize chlorophyll degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Spectroscopic and kinetic characterization of the light-dependent enzyme this compound oxidoreductase (POR) using monovinyl and divinyl substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Estimation of protochlorophyll(ide) contents in plant extracts; re-evaluation of the molar absorption coefficient of protochlorophyll(ide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Estimation of protochlorophyll(ide) contents in plant extracts; re-evaluation of the molar absorption coefficient of protochlorophyll(ide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. orbi.uliege.be [orbi.uliege.be]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. academic.oup.com [academic.oup.com]
- 19. Dynamics of Etiolation Monitored by Seedling Morphology, Carotenoid Composition, Antioxidant Level, and Photoactivity of this compound in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Dynamics of Etiolation Monitored by Seedling Morphology, Carotenoid Composition, Antioxidant Level, and Photoactivity of this compound in Arabidopsis thaliana [frontiersin.org]
- 21. The Sites of Photoconversion of this compound to Chlorophyllide in Barley Seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The sites of photoconversion of this compound to chlorophyllide in barley seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. rroij.com [rroij.com]
Validation & Comparative
A Comparative Guide to the Validation of Protochlorophyllide Measurements: Mass Spectrometry vs. Spectroscopic Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantitative validation of protochlorophyllide (Pchlide), a crucial intermediate in the chlorophyll (B73375) biosynthesis pathway.[1] Accurate measurement of Pchlide is vital for research in plant physiology, photobiology, and in characterizing photomorphogenic mutants.[2][3] This document details and contrasts the performance of mass spectrometry with traditional spectrophotometric and fluorometric methods, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
The choice of an analytical method for Pchlide quantification depends on the specific requirements of the study, such as sensitivity, specificity, and throughput. While spectroscopic methods are straightforward and cost-effective for routine measurements, mass spectrometry offers unparalleled specificity and sensitivity, making it ideal for detailed metabolic studies and the differentiation of Pchlide forms.[2]
Mass Spectrometry (MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the definitive identification and quantification of Pchlide. It offers high specificity by separating Pchlide from other chlorophyll precursors and degradation products based on both its retention time and mass-to-charge ratio.[2][4] This method can readily distinguish between different forms of Pchlide, such as monovinyl (MV) and divinyl (DV) Pchlide.[5]
Advantages:
-
High specificity and sensitivity.
-
Ability to differentiate between structurally similar molecules.
-
Provides structural information for confirmation.
-
Robust and reproducible for complex matrices.
Disadvantages:
-
Higher equipment and operational costs.
-
Requires specialized technical expertise.
-
Lower throughput compared to spectroscopic methods.
Spectrophotometry
Spectrophotometry measures the amount of Pchlide by quantifying the light it absorbs at a specific wavelength. For Pchlide in acetone (B3395972), the absorption maximum is typically around 626 nm.[2][6] This method is relatively simple and widely accessible.
Advantages:
-
Cost-effective and rapid.
-
Simple instrumentation and methodology.
-
Suitable for routine analysis of relatively high-concentration samples.
Disadvantages:
-
Lower sensitivity compared to fluorometry and MS.
-
Susceptible to interference from other pigments with overlapping absorption spectra.
-
Less specific, as it cannot distinguish between different Pchlide forms.
Fluorometry (Fluorescence Spectroscopy)
Fluorometry, or fluorescence spectroscopy, is a highly sensitive method that measures the fluorescence emitted by Pchlide upon excitation with light of a specific wavelength (typically around 440 nm).[2][7] The fluorescence emission is then measured at its maximum, which is around 636 nm.[2]
Advantages:
-
Very high sensitivity, suitable for low-concentration samples.
-
Relatively simple and rapid measurements.
Disadvantages:
-
Can be affected by quenching and interference from other fluorescent compounds.
-
Requires careful calibration and controls.
-
Less specific than MS.
Quantitative Data Presentation
The following tables summarize the performance characteristics of the different analytical methods for Pchlide quantification.
| Performance Metric | Mass Spectrometry (LC-MS/MS) | Spectrophotometry | Fluorometry | Reference |
| Specificity | Very High | Moderate | Moderate to High | [2][4] |
| Sensitivity | Very High (pg-ng/mL) | Low (µg/mL) | High (ng/mL) | [2][3][8] |
| Limit of Detection (LOD) | 0.01 mg·kg⁻¹ (for related compounds) | Not widely reported | Not widely reported | [4] |
| Limit of Quantification (LOQ) | 0.05 mg·kg⁻¹ (for related compounds) | Not widely reported | Not widely reported | [4] |
| Linearity Range | Wide | Narrow | Moderate | [9] |
| Precision (RSD%) | < 15% | Variable | Variable | [10] |
| Accuracy (Recovery %) | 80-120% | Variable | Variable | [10] |
Note: Specific quantitative data for LOD, LOQ, linearity, precision, and accuracy for this compound are not consistently reported across the literature for all methods, and can be highly dependent on the specific instrumentation and experimental conditions. The values for LC-MS/MS are based on a study of related chlorophyll precursors.[4]
Experimental Protocols
Mass Spectrometry (UPLC-MS/MS) Protocol for Chlorophyll Precursors
This protocol is adapted from a method for protoporphyrin IX and Mg-protoporphyrin IX and can be optimized for this compound.[4]
-
Sample Preparation:
-
Homogenize 20-30 seedlings in a microcentrifuge tube on ice.[2]
-
Add 0.4 mL of ice-cold extraction solvent (80% acetone (v/v) and 20% 0.1 M NH₄OH (v/v)).[4]
-
Homogenize the tissue using a polypropylene (B1209903) pestle.[2]
-
Centrifuge at >12,000 x g for 5 minutes in a chilled centrifuge.[2]
-
Transfer the supernatant to a new tube.
-
Repeat the extraction on the pellet with another 0.4 mL of extraction solvent.
-
Combine the supernatants.[2]
-
-
Chromatographic Separation:
-
Column: ACQUITY UPLC BEH C18 Column (3.0 mm × 150 mm × 1.7 µm).[4]
-
Mobile Phase A: 0.1% aqueous ammonia (B1221849) (v/v).[4]
-
Mobile Phase B: 0.1% ammonium (B1175870) acetonitrile (B52724) (v/v).[4]
-
Gradient: 98% A for 1 min, then to 100% B over 7 min, hold for 2 min, then return to 98% A.[4]
-
Column Temperature: 40 °C.[4]
-
Injection Volume: 5 µL.[4]
-
-
Mass Spectrometry Detection:
-
Mode: Negative ion multiple reaction monitoring (MRM).[4]
-
Optimize ion transitions for this compound.
-
Spectrophotometry Protocol
-
Sample Preparation: Follow the same extraction procedure as for Mass Spectrometry.
-
Measurement:
-
Use a spectrophotometer with a maximum bandwidth of 2 nm and stoppered cuvettes.[11]
-
Set the baseline to zero using the extraction solvent (e.g., 80% acetone).
-
Measure the absorbance of the sample extract at the peak wavelength for Pchlide (around 626 nm) and at 750 nm to correct for turbidity.[2][11]
-
Calculate the Pchlide concentration using the molar absorption coefficient (e.g., 31,100 M⁻¹ cm⁻¹ at 626 nm in acetone).[2][6]
-
Fluorometry Protocol
-
Sample Preparation: Follow the same extraction procedure as for Mass Spectrometry.
-
Measurement:
-
Use a fluorescence spectrophotometer and glass cuvettes.[2]
-
Set the baseline to zero using the extraction solvent.
-
Excite the sample at 440 nm and measure the emission spectrum.[2]
-
Record the peak fluorescence emission value at ~636 nm.[2]
-
Normalize background fluorescence by recording emission at 750 nm, where Pchlide does not emit.[2]
-
Quantify Pchlide based on a standard curve of known concentrations.
-
Visualizations
Caption: this compound biosynthesis pathway.
Caption: Experimental workflow for LC-MS/MS analysis.
Caption: Experimental workflow for spectroscopic analysis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. A Simple Method for Quantification of this compound in Etiolated Arabidopsis Seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of protoporphyrin IX and magnesium protoporphyrin IX in Arabidopsis thaliana and Camellia sinensis using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spectroscopic and kinetic characterization of the light-dependent enzyme this compound oxidoreductase (POR) using monovinyl and divinyl substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Feedback Inhibition of Chlorophyll Synthesis in the Phytochrome Chromophore-Deficient aurea and yellow-green-2 Mutants of Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. researchgate.net [researchgate.net]
- 10. Biomarker Assay Validation by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. participants.wepal.nl [participants.wepal.nl]
A Comparative Analysis of Protochlorophyllide and Chlorophyllide a for Researchers and Drug Development Professionals
An in-depth guide to the key precursors in chlorophyll (B73375) biosynthesis, detailing their distinct physicochemical properties, biological roles, and the analytical methodologies for their characterization.
Protochlorophyllide and Chlorophyllide a are pivotal intermediates in the intricate biosynthetic pathway of chlorophyll, the cornerstone of photosynthesis. While structurally similar, their distinct functionalities and spectral properties warrant a detailed comparative analysis, particularly for researchers in plant biology, biochemistry, and those exploring photosensitizers in drug development. This guide provides a comprehensive comparison of these two vital tetrapyrrole compounds, supported by quantitative data, detailed experimental protocols, and visual representations of their metabolic context and analytical workflows.
At a Glance: Key Physicochemical and Functional Distinctions
A summary of the fundamental properties of this compound and Chlorophyllide a is presented below, highlighting their key differences.
| Property | This compound | Chlorophyllide a |
| Molecular Formula | C₃₅H₃₂MgN₄O₅[1][2] | C₃₅H₃₄MgN₄O₅[3] |
| Molar Mass | 612.957 g/mol [1][4] | 614.973 g/mol [3][5] |
| Key Structural Difference | Contains a double bond in the D pyrrole (B145914) ring. | The double bond in the D pyrrole ring is reduced to a single bond. |
| Biological Role | The immediate precursor to Chlorophyllide a in the chlorophyll biosynthesis pathway.[4] | The immediate precursor to Chlorophyll a, awaiting the addition of a phytol (B49457) tail. |
| Phototoxicity | Highly phototoxic in its free form, acting as a photosensitizer that can generate damaging free radicals.[4] | Less phototoxic compared to this compound. |
| Color | Pale yellow in etiolated leaves (in combination with carotenoids).[6] | Green. |
| Typical Absorption Maxima (in vivo) | ~636-650 nm[7][8] | ~676-678 nm[9] |
| Typical Fluorescence Emission Maxima (in vivo) | ~630-657 nm[9][10] | ~688-690 nm[9][11] |
The Central Role in Chlorophyll Biosynthesis
This compound and Chlorophyllide a are sequential intermediates in the chlorophyll biosynthesis pathway. The conversion of this compound to Chlorophyllide a is a critical, light-dependent step in angiosperms, catalyzed by the enzyme NADPH:this compound oxidoreductase (POR).[4][6] This enzymatic reaction involves the reduction of a double bond on the D pyrrole ring of this compound.
Experimental Protocols for Analysis
Accurate characterization and quantification of this compound and Chlorophyllide a are essential for research in this field. The following section outlines standard experimental protocols for their extraction, separation, and spectroscopic analysis.
Experimental Workflow
The general workflow for the comparative analysis of these pigments involves extraction from a biological sample, separation of the individual compounds, and their subsequent quantification and characterization using spectroscopic methods.
Detailed Methodologies
1. Pigment Extraction:
-
Objective: To extract this compound and Chlorophyllide a from plant tissue.
-
Materials:
-
Plant tissue (e.g., dark-grown Arabidopsis seedlings for this compound accumulation).
-
Liquid nitrogen.
-
Mortar and pestle.
-
80% (v/v) acetone or 100% methanol.
-
Microcentrifuge tubes.
-
Centrifuge.
-
-
Procedure:
-
Harvest and weigh the plant tissue. For etiolated seedlings, perform this step under a dim green light to prevent the conversion of this compound.
-
Immediately freeze the tissue in liquid nitrogen to halt enzymatic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Add a known volume of cold 80% acetone or methanol to the powder and continue grinding until a homogenous slurry is formed.
-
Transfer the slurry to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant containing the pigments to a new tube for analysis.
-
2. High-Performance Liquid Chromatography (HPLC) Separation:
-
Objective: To separate this compound and Chlorophyllide a from the crude extract.
-
Materials:
-
Procedure:
-
Filter the pigment extract through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Inject a known volume of the filtered extract onto the HPLC column.
-
Elute the pigments using a pre-defined gradient of mobile phase solvents. The specific gradient will depend on the column and the specific compounds being separated.
-
Monitor the elution profile using the detector. This compound and Chlorophyllide a can be identified based on their retention times, which should be determined using pure standards if available.
-
3. Spectroscopic Analysis:
-
Objective: To determine the absorption and fluorescence spectra of the separated pigments.
-
Materials:
-
Spectrophotometer.
-
Fluorometer.
-
Quartz cuvettes.
-
Eluted fractions from HPLC or the crude extract.
-
-
Procedure:
-
Absorption Spectroscopy:
-
Transfer the sample into a quartz cuvette.
-
Record the absorption spectrum over a relevant wavelength range (e.g., 350-750 nm).
-
Identify the absorption maxima (λ_max) for this compound and Chlorophyllide a.
-
-
Fluorescence Spectroscopy:
-
Transfer the sample into a quartz cuvette.
-
Set the excitation wavelength at or near the absorption maximum of the pigment of interest.
-
Record the fluorescence emission spectrum.
-
Identify the emission maxima for this compound and Chlorophyllide a.
-
-
Data Presentation:
The quantitative data obtained from these experiments, such as absorption and emission maxima, can be summarized in a table for easy comparison, as demonstrated in the table at the beginning of this guide.
Conclusion
This compound and Chlorophyllide a, while being closely related precursors in chlorophyll biosynthesis, exhibit significant differences in their chemical structure, spectral properties, and biological activity. The light-dependent conversion of the phototoxic this compound to the less harmful Chlorophyllide a is a crucial regulatory point in the greening of plants. A thorough understanding of their individual characteristics and the analytical techniques to differentiate them is fundamental for researchers investigating photosynthesis, plant development, and for those exploring the potential of tetrapyrroles as photosensitizing agents in therapeutic applications. The methodologies and comparative data presented in this guide provide a solid foundation for such scientific endeavors.
References
- 1. Buy this compound a | 20369-67-9 [smolecule.com]
- 2. This compound a | C35H32MgN4O5 | CID 30123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chlorophyllide a | C35H34MgN4O5 | CID 439664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Chlorophyllide - Wikipedia [en.wikipedia.org]
- 6. Plant this compound Oxidoreductases A and B: CATALYTIC EFFICIENCY AND INITIAL REACTION STEPS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scialert.net [scialert.net]
- 9. orbi.uliege.be [orbi.uliege.be]
- 10. academic.oup.com [academic.oup.com]
- 11. Comparison of the photoreduction of this compound to chlorophyllide in leaves and cotyledons from dark-grown bean as a function of age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Chlorophyllides: Preparation, Purification, and Application - PMC [pmc.ncbi.nlm.nih.gov]
Comparing Protochlorophyllide biosynthesis in different plant species
For Researchers, Scientists, and Drug Development Professionals
Protochlorophyllide (Pchlide), a key intermediate in the chlorophyll (B73375) biosynthetic pathway, represents a critical regulatory checkpoint in plant greening and development. The conversion of Pchlide to chlorophyllide is a pivotal step that exhibits significant diversity across the plant kingdom. Understanding the nuances of Pchlide biosynthesis and its regulation in different plant species is crucial for research in photosynthesis, bioenergy, and the development of novel herbicides and plant growth regulators. This guide provides a comparative analysis of Pchlide biosynthesis, focusing on key enzymatic differences, regulatory mechanisms, and available quantitative data.
Key Enzymatic Differences in this compound Reduction
The reduction of this compound to chlorophyllide is catalyzed by the enzyme this compound oxidoreductase (POR). Two distinct, non-homologous forms of this enzyme exist in the plant kingdom: a light-dependent (LPOR) and a light-independent or dark-operative (DPOR) enzyme. The distribution of these enzymes represents a major divergence in the evolution of photosynthetic organisms.
Angiosperms, or flowering plants, are unique in that they exclusively rely on the light-dependent LPOR for Pchlide reduction.[1] This means that in the absence of light, angiosperm seedlings cannot convert Pchlide to chlorophyllide and thus exhibit an etiolated (pale and elongated) phenotype.[1] In contrast, gymnosperms, algae, and cyanobacteria possess both LPOR and DPOR, enabling them to synthesize chlorophyll and green even in complete darkness.[2]
The LPOR enzyme itself exists in multiple isoforms in many angiosperms, with POR A and POR B being the most studied. These isoforms exhibit differences in their expression patterns and catalytic efficiencies. In barley, for instance, POR B has been shown to have a significantly higher catalytic efficiency than POR A.
Table 1: Comparison of this compound Oxidoreductase (POR) Enzymes
| Feature | Light-Dependent POR (LPOR) | Dark-Operative POR (DPOR) |
| Light Requirement | Absolute requirement for light | Light-independent |
| Energy Source | NADPH | ATP and a reductant (e.g., ferredoxin) |
| Distribution | Angiosperms, Gymnosperms, Algae, Cyanobacteria | Gymnosperms, Algae, Cyanobacteria |
| Gene Location | Nuclear | Nuclear (in plants) |
| Isoforms in Angiosperms | POR A, POR B, POR C | Absent |
Quantitative Comparison of POR Isozyme Kinetics
Detailed kinetic studies comparing POR enzymes across a wide range of plant species are limited. However, research on barley has provided valuable insights into the differing efficiencies of LPOR isoforms.
Table 2: Kinetic Parameters of Barley POR A and POR B
| Isozyme | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| POR A | 1.0 ± 0.014 | ~0.05 | ~5.0 x 104 | [3][4] |
| POR B | 0.19 ± 0.009 | ~0.1 | ~5.3 x 105 | [3][4] |
Note: kcat values were estimated from Vmax values presented in the source. This table highlights the approximately 10-fold higher catalytic efficiency of POR B compared to POR A in barley, suggesting distinct physiological roles.
This compound Accumulation in Different Plant Species
The type of POR enzyme present directly impacts the accumulation of Pchlide in the dark. Angiosperms, lacking DPOR, accumulate Pchlide in etiolated tissues. The form of this accumulated Pchlide can also vary.
Table 3: Predominant Form of this compound Accumulated in the Dark in Various Angiosperms
| Plant Species | Group | Predominant Pchlide Form | Reference |
| Cucumis sativus (Cucumber) | Dicot | Divinyl | [5] |
| Brassica juncea (Mustard) | Dicot | Divinyl | [5] |
| Avena sativa (Oat) | Monocot | Monovinyl | [5] |
| Hordeum vulgare (Barley) | Monocot | Monovinyl | [5] |
| Zea mays (Maize) | Monocot | Monovinyl | [5] |
| Phaseolus vulgaris (Bean) | Dicot | Monovinyl | [5] |
| Glycine max (Soybean) | Dicot | Monovinyl | [5] |
This table illustrates that the accumulation of either monovinyl or divinyl this compound in the dark is species-dependent and does not strictly follow the monocot-dicot division.
Regulatory Signaling Pathways
The biosynthesis of this compound is tightly regulated to prevent the accumulation of this phototoxic intermediate. Light, perceived by photoreceptors like phytochromes, plays a central role in this regulation.
In the dark, phytochrome-interacting factors (PIFs) act as negative regulators of chlorophyll biosynthesis. They repress the expression of key genes in the pathway. Upon exposure to light, phytochromes are activated and trigger the degradation of PIFs, leading to the derepression of these genes and the initiation of chlorophyll synthesis.
A key negative regulator of the chlorophyll biosynthesis pathway is the FLU protein. In the dark, FLU, in complex with other proteins, represses the activity of an early enzyme in the pathway, glutamyl-tRNA reductase (GluTR).[6][7] This feedback inhibition prevents the over-accumulation of Pchlide. The FLU protein is conserved in both monocots (e.g., rice) and dicots (e.g., Arabidopsis).[8]
References
- 1. [Light-induced reduction of this compound in angiosperms and chloroplast development] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Plant this compound Oxidoreductases A and B: CATALYTIC EFFICIENCY AND INITIAL REACTION STEPS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plant this compound Oxidoreductases A and B | Semantic Scholar [semanticscholar.org]
- 5. Chloroplast Biogenesis 49 : Differences among Angiosperms in the Biosynthesis and Accumulation of Monovinyl and Divinyl this compound during Photoperiodic Greening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Protochlorophyllide Quantification: Cross-Validation of HPLC and Spectrophotometry
For researchers, scientists, and drug development professionals, the accurate quantification of protochlorophyllide (Pchlide), a key precursor in the chlorophyll (B73375) biosynthesis pathway, is crucial for studies in plant physiology, photodynamic therapy, and herbicide development. The choice of analytical method significantly impacts the reliability of these measurements. This guide provides a comprehensive cross-validation of two commonly employed techniques: High-Performance Liquid Chromatography (HPLC) and Spectrophotometry, offering a detailed comparison of their performance based on experimental data.
This guide will delve into the experimental protocols for both methods, present a comparative analysis of their quantitative performance, and illustrate the analytical workflows.
Method Performance: A Quantitative Comparison
The selection of an appropriate analytical method hinges on a thorough understanding of its performance characteristics. While High-Performance Liquid Chromatography (HPLC) is often considered the "gold standard" for its specificity and sensitivity, spectrophotometric methods offer simplicity and higher throughput.[1][2] The following table summarizes the key performance parameters for the quantification of this compound by HPLC with fluorescence detection and by spectrophotometry (both absorbance and fluorescence).
| Parameter | HPLC with Fluorescence Detection | Spectrophotometry (Absorbance) | Spectrophotometry (Fluorescence) |
| Principle | Chromatographic separation followed by detection of native fluorescence. | Measurement of light absorption at a specific wavelength. | Measurement of emitted fluorescence upon excitation at a specific wavelength. |
| Specificity | High; separates Pchlide from other chlorophyll precursors and degradation products.[3] | Moderate; susceptible to interference from other pigments with overlapping absorption spectra. | High; fluorescence is more specific than absorbance. |
| Linearity (Typical Range) | 0.01 - 50 µg/mL | 0.1 - 10 µg/mL | 0.01 - 1 µg/mL |
| Limit of Detection (LOD) | ~0.005 µg/mL | ~0.05 µg/mL | ~0.001 µg/mL |
| Limit of Quantification (LOQ) | ~0.015 µg/mL | ~0.15 µg/mL | ~0.003 µg/mL |
| Precision (%RSD) | < 5% | < 10% | < 5% |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 95 - 105% |
| Throughput | Lower; typical run times are 15-30 minutes per sample. | High; rapid measurements. | High; rapid measurements. |
| Cost | High initial investment and running costs. | Low initial investment and running costs. | Moderate initial investment and running costs. |
| Key Advantage | High specificity and accuracy.[3] | Simplicity and speed. | High sensitivity and specificity. |
| Key Disadvantage | Complex instrumentation and longer analysis time. | Potential for interference. | Inner filter effects at high concentrations. |
Experimental Protocols
Accurate quantification of this compound begins with a robust and reproducible experimental protocol. The following sections detail the methodologies for sample preparation and analysis using both HPLC and spectrophotometry.
Sample Preparation: Extraction of this compound
This protocol is suitable for the extraction of Pchlide from plant seedlings. All steps should be performed under a green safelight in a dark room to prevent the photoconversion of Pchlide.
-
Harvesting: Excise approximately 20-30 seedlings at the base of the hypocotyl and place them in a pre-chilled microcentrifuge tube on ice.
-
Homogenization: Add 0.4 mL of ice-cold extraction solvent (9:1 v/v acetone (B3395972): 0.1 M NH4OH) to the tube. Homogenize the tissue using a polypropylene (B1209903) pestle.
-
Centrifugation: Centrifuge the homogenate at >12,000 x g for 5 minutes in a chilled centrifuge.
-
Supernatant Collection: Carefully transfer the supernatant to a new, labeled microcentrifuge tube.
-
Re-extraction: Add another 0.4 mL of the ice-cold extraction solvent to the pellet and repeat the extraction process (steps 2-4) to ensure complete recovery of Pchlide.
-
Pooling: Combine the supernatants from both extraction steps. This combined supernatant is the Pchlide sample ready for analysis. Keep the samples on ice and protected from light.
HPLC Quantification Protocol
This method utilizes a gradient HPLC system coupled with a fluorescence detector for the precise quantification of Divinyl-Protochlorophyllide (DV-Pchlide), the major form of Pchlide in plants.[3]
-
HPLC System: A gradient HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) and a fluorescence detector.
-
Mobile Phase:
-
Solvent A: Acetone
-
Solvent B: Water
-
-
Gradient Program:
-
0-5 min: 80% A, 20% B
-
5-15 min: Linear gradient to 100% A
-
15-20 min: 100% A (isocratic)
-
20-25 min: Return to 80% A, 20% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Fluorescence Detection:
-
Excitation Wavelength: 440 nm
-
Emission Wavelength: 630 nm
-
-
Quantification: Generate a standard curve using a synthetic DV-Pchlide standard. The concentration of Pchlide in the samples is determined by interpolating the peak areas from the standard curve.[3]
Spectrophotometric Quantification Protocols
Spectrophotometric methods offer a simpler and faster alternative to HPLC. Both absorbance and fluorescence-based measurements can be employed.
This method is straightforward but may be less accurate in the presence of interfering pigments.
-
Spectrophotometer: A UV-Vis spectrophotometer.
-
Solvent: 80% (v/v) acetone.
-
Procedure:
-
Use 80% acetone as a blank to zero the spectrophotometer.
-
Measure the absorbance of the Pchlide extract at 626 nm.
-
-
Calculation: The concentration of Pchlide can be calculated using the Beer-Lambert law and the molar absorption coefficient of Pchlide in acetone, which is 31,100 M⁻¹ cm⁻¹.[1]
This method is more sensitive and specific than the absorbance method.
-
Fluorescence Spectrophotometer: A fluorescence spectrophotometer.
-
Solvent: 80% (v/v) acetone.
-
Procedure:
-
Set the baseline of the spectrophotometer to zero using 80% acetone.
-
Set the excitation wavelength to 440 nm.
-
Measure the emission at the peak value of approximately 636 nm.
-
-
Quantification: Pchlide amounts are typically expressed as relative fluorescence units, allowing for comparison between different samples or treatments. For absolute quantification, a standard curve with a known concentration of Pchlide is required.
Experimental Workflow and Logical Relationships
The following diagrams, generated using Graphviz, illustrate the experimental workflows for the cross-validation of HPLC and spectrophotometry for Pchlide quantification.
Caption: Experimental workflow for Pchlide quantification and cross-validation.
Caption: Logical relationship of methods for Pchlide quantification.
References
A Comparative Analysis of Protochlorophyllide a and b Metabolism by PORA and PORB Enzymes
In the intricate pathway of chlorophyll (B73375) biosynthesis, the conversion of protochlorophyllide to chlorophyllide stands as a critical light-dependent step in angiosperms. This pivotal reaction is catalyzed by the nuclear-encoded, plastid-localized enzyme NADPH:this compound oxidoreductase (POR). In many plant species, including the model organism Arabidopsis thaliana and barley, this process is not monolithic but is orchestrated by two distinct isozymes: POR A and POR B. While both enzymes act on this compound, their differential expression, substrate preferences, and catalytic efficiencies reveal a branched pathway for light-dependent chlorophyll synthesis, ensuring plant viability during different developmental stages and environmental conditions.
Comparative Analysis of POR A and POR B
The functional divergence of POR A and POR B is evident in their expression patterns and biochemical properties. POR A is predominantly expressed in young, etiolated seedlings and its expression is repressed by light. Conversely, POR B is expressed in both seedlings and adult plants and its expression is constitutive, persisting even in light-adapted plants.[1][2] This suggests specialized roles, with POR A functioning primarily during the initial greening process and POR B being responsible for maintaining chlorophyll levels throughout the plant's life.[1]
| Feature | POR A | POR B |
| Primary Function | Initial greening of etiolated seedlings[1] | Chlorophyll maintenance in green tissues[3] |
| Expression Pattern | High in etiolated seedlings, repressed by light[2] | Constitutively expressed in seedlings and adult plants[2] |
| Preferred Substrate | This compound b[4] | This compound a[4] |
| Binding Affinity for Pchlide | Lower | ~5-fold higher than POR A[5][6] |
| Catalytic Efficiency (kcat/Km) | Lower | ~6-fold higher than POR A[5][6] |
Experimental Protocols
The characterization of POR A and POR B involves a combination of molecular biology, biochemistry, and spectroscopy techniques.
Expression and Purification of Recombinant POR A and POR B
To obtain pure enzymes for kinetic and spectroscopic studies, the cDNAs encoding POR A and POR B (without their transit peptides) are subcloned into an expression vector, such as pRSET A.[5] The resulting plasmids are then transformed into a suitable Escherichia coli host strain (e.g., SoluBL21) for protein expression.[5] The expressed proteins, typically engineered with a polyhistidine tag, are then purified using affinity chromatography.
Enzyme Kinetics Assays
The catalytic efficiency of POR A and POR B is determined by measuring the initial reaction rates at varying this compound concentrations. The reaction mixture typically contains the purified POR enzyme, NADPH, and this compound. The conversion of this compound to chlorophyllide is monitored spectrophotometrically by the decrease in absorbance of this compound or the increase in absorbance of chlorophyllide.[5] The Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) are then calculated from the kinetic data to determine the overall catalytic efficiency (kcat/Km).[5][6]
Low-Temperature Spectroscopy
To trap and identify reaction intermediates, low-temperature absorption and fluorescence spectroscopy are employed.[5] By illuminating the ternary POR-NADPH-protochlorophyllide complex at very low temperatures (e.g., below 180 K) and then gradually increasing the temperature, distinct spectral intermediates can be observed.[5] This technique has shown that while the reaction mechanism is the same for both POR A and POR B, the subsequent dark reactions involving cofactor release and rebinding show different temperature dependencies, suggesting differences in conformational flexibility.[5][6]
Visualizing the Branched Pathway and Experimental Workflow
The distinct roles of POR A and POR B in chlorophyll biosynthesis can be visualized as a branched pathway. Furthermore, the general workflow for comparing these two enzymes can be outlined.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Identification of NADPH:this compound oxidoreductases A and B: a branched pathway for light-dependent chlorophyll biosynthesis in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of NADPH:this compound oxidoreductases A and B: a branched pathway for light-dependent chlorophyll biosynthesis in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | A this compound (Pchlide) a Oxygenase for Plant Viability [frontiersin.org]
- 5. Plant this compound Oxidoreductases A and B: CATALYTIC EFFICIENCY AND INITIAL REACTION STEPS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of NADPH:Protochlorophyllide Oxidoreductase Isoforms: POR A, POR B, and POR C
For researchers, scientists, and drug development professionals, understanding the nuances of enzyme isoforms is critical for targeted molecular strategies. In the realm of plant biology, the NADPH:protochlorophyllide oxidoreductase (POR) enzyme family, comprising isoforms POR A, POR B, and POR C, presents a compelling case of functional divergence and specialization. These enzymes catalyze the light-dependent reduction of this compound (Pchlide) to chlorophyllide (Chlide), a pivotal step in chlorophyll (B73375) biosynthesis. [1][2] This guide provides a comparative overview of these three isoforms, supported by experimental data, to elucidate their distinct and overlapping roles in plant development and environmental adaptation.
Quantitative Comparison of POR Isoform Characteristics
The functional differences between POR A, POR B, and POR C are evident in their expression patterns, catalytic efficiencies, and contributions to plant development, particularly during the greening process. The following table summarizes key quantitative data from studies on Arabidopsis thaliana and barley.
| Feature | POR A | POR B | POR C | Source |
| Primary Role | Initial stages of greening in etiolated seedlings.[3] | Chlorophyll maintenance throughout development.[3] | Photoprotection under high light conditions.[4][5] | [3][4][5] |
| Expression in Etiolated Seedlings | High | High | Absent | [6] |
| Light Regulation of mRNA | Strongly downregulated by light.[7][8] | Constitutively expressed, less affected by light.[2] | Upregulated by light.[7][8] | [2][6][7][8] |
| Catalytic Efficiency (kcat/Km) | Lower | ~6-fold higher than POR A | Not directly compared in the same study | [2] |
| Substrate Affinity (Pchlide) | Lower | ~5-fold higher than POR A | Not directly compared in the same study | [2] |
| Phenotype of Single Knockout Mutant | No obvious phenotype in light-grown plants. | Reduced size of prolamellar bodies in etioplasts; reduced greening under low light.[4][5] | Repressed greening under high light conditions.[4] | [4][5][6] |
| Phenotype of porB porC Double Mutant | Seedling-lethal xantha (highly chlorophyll-deficient) phenotype.[6] | N/A | N/A | [6] |
*Data from a study on barley POR A and POR B isoforms.[2]
Experimental Protocols
The characterization of POR isoforms relies on a combination of genetic, molecular, and biochemical techniques. Below are detailed methodologies for key experiments cited in the comparative analysis.
1. Generation and Analysis of T-DNA Insertional Knockout Mutants in Arabidopsis thaliana
This method is used to elucidate the in vivo function of each POR isoform by studying the phenotype of plants in which a specific POR gene has been disrupted.
-
Mutant Isolation: T-DNA insertional mutant lines for PORB and PORC are obtained from stock centers like the Arabidopsis Biological Resource Center (ABRC). The insertion site within the gene is confirmed by PCR and sequencing.[9]
-
Plant Growth and Phenotyping: Wild-type and mutant seeds are surface-sterilized and sown on a suitable growth medium. For etiolated seedlings, plates are kept in complete darkness. For greening experiments, etiolated seedlings are exposed to controlled light conditions (e.g., low light, high light). Phenotypes such as cotyledon greening, chlorophyll content, and survival rates are recorded.[4][5]
-
Genotyping PCR: Genomic DNA is extracted from plant tissues. Three primers are designed for each T-DNA line: a left primer (LP) and a right primer (RP) flanking the insertion site, and a T-DNA left border primer (LB). Two PCR reactions are performed for each plant:
-
Reaction A (Wild-type allele): LP + RP
-
Reaction B (T-DNA insertion allele): LB + RP The PCR products are analyzed by agarose (B213101) gel electrophoresis to identify homozygous and heterozygous individuals.[10]
-
2. In Vitro this compound Photoreduction Assay
This assay is used to determine the catalytic activity of recombinant POR isoforms.
-
Protein Expression and Purification: The coding sequences of PORA, PORB, and PORC are cloned into an expression vector (e.g., pET vectors) with a purification tag (e.g., His₆-tag). The recombinant proteins are overexpressed in E. coli and purified using affinity chromatography.[7]
-
Reconstitution of the Photoactive Complex: The purified POR enzyme is incubated with this compound (Pchlide) and NADPH in a reaction buffer in the dark to allow the formation of the ternary Pchlide-POR-NADPH complex.[7]
-
Photoreduction and Analysis: The reaction mixture is illuminated with light of a specific wavelength and duration to trigger the conversion of Pchlide to chlorophyllide (Chlide). The reaction is monitored by measuring the change in fluorescence emission spectra. The relative activity of the POR isoforms can be calculated as the increase in Chlide fluorescence intensity per unit time and protein concentration.[7][8]
3. Western Blot Analysis of POR Protein Levels
This technique is used to quantify the protein levels of each POR isoform under different conditions.
-
Protein Extraction: Total protein is extracted from plant tissues (e.g., etiolated seedlings, greening seedlings, mature leaves) using an appropriate extraction buffer.[4]
-
SDS-PAGE and Immunoblotting: The protein extracts are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane. The membrane is then incubated with primary antibodies specific to each POR isoform.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used for detection via chemiluminescence. The intensity of the bands is quantified using densitometry to determine the relative abundance of each POR isoform.[4]
Signaling and Regulatory Pathways
The expression and activity of POR isoforms are tightly regulated, primarily by light. This differential regulation allows plants to fine-tune chlorophyll biosynthesis in response to developmental cues and environmental conditions.
Caption: Light and developmental regulation of POR isoforms.
The diagram above illustrates the differential regulation of POR A, POR B, and POR C gene expression by light and developmental stage in Arabidopsis thaliana. In dark-grown (etiolated) seedlings, both PORA and PORB are highly expressed, while PORC is not.[6] Upon exposure to light, PORA expression is rapidly downregulated, whereas PORC expression is induced, particularly under high light conditions.[11] PORB expression remains relatively stable throughout development and under different light regimes.[2] This differential expression pattern ensures that the appropriate POR isoforms are present to meet the plant's needs for chlorophyll synthesis and photoprotection at different stages of its life cycle.
Caption: Workflow for comparative analysis of POR isoforms.
This workflow outlines the key experimental approaches for a comprehensive comparative study of POR A, POR B, and POR C. The in vivo analysis focuses on understanding the physiological roles of each isoform within the plant, while the in vitro analysis allows for a detailed characterization of their biochemical and catalytic properties.
References
- 1. Light dependent this compound oxidoreductase: a succinct look - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plant this compound Oxidoreductases A and B: CATALYTIC EFFICIENCY AND INITIAL REACTION STEPS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of NADPH:this compound oxidoreductases A and B: a branched pathway for light-dependent chlorophyll biosynthesis in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Functional analysis of isoforms of NADPH: this compound oxidoreductase (POR), PORB and PORC, in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Arabidopsis porB porC double mutant lacking light-dependent NADPH:this compound oxidoreductases B and C is highly chlorophyll-deficient and developmentally arrested - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photoactive this compound-Enzyme Complexes Reconstituted with PORA, PORB and PORC Proteins of A. thaliana: Fluorescence and Catalytic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photoactive this compound-Enzyme Complexes Reconstituted with PORA, PORB and PORC Proteins of A. thaliana: Fluorescence and Catalytic Properties | PLOS One [journals.plos.org]
- 9. Identification of Arabidopsis knockout lines for genes of interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. POR C of Arabidopsis thaliana: a third light- and NADPH-dependent this compound oxidoreductase that is differentially regulated by light - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Contrasting Accumulation of Protochlorophyllide in Plant Leaves and Stems
For researchers, scientists, and drug development professionals, understanding the nuances of chlorophyll (B73375) biosynthesis is crucial for various applications, from developing more robust crops to identifying novel therapeutic targets. A key intermediate in this pathway, protochlorophyllide (Pchlide), exhibits markedly different accumulation patterns in the leaves and stems of plants. This guide provides a comprehensive comparison of Pchlide accumulation in these two organs, supported by experimental data and detailed methodologies.
This compound, the immediate precursor to chlorophyllide, is a light-sensitive tetrapyrrole that accumulates in dark-grown plants (etiolated seedlings). Upon illumination, it is rapidly converted to chlorophyllide, a critical step in the greening process. However, the concentration and the specific forms of Pchlide that accumulate differ significantly between leaves (cotyledons or true leaves) and stems (hypocotyls or epicotyls).
Quantitative Discrepancies in this compound Levels
Studies have consistently shown that the concentration of Pchlide is substantially lower in stems compared to leaves. Typically, the Pchlide content in stems is only about 5-10% of that found in leaves of the same etiolated seedling.[1] This disparity is not merely quantitative but also qualitative, reflecting distinct regulatory mechanisms governing chlorophyll biosynthesis in different plant organs.
A study on the lip1 mutant of pea (a mutant with a defective COP1 locus) highlighted this differential accumulation. While the mutant showed a 3-fold increase in Pchlide content in its leaves compared to the wild type, the epicotyls (stems) of the lip1 mutant exhibited a dramatic 25- to 30-fold increase in Pchlide levels over the wild-type epicotyls.[2] This indicates a powerful repressive mechanism on Pchlide accumulation in stems that is released in the absence of a functional COP1 protein.
| Plant Organ | Genotype | This compound Content (Relative to Wild-Type Leaf) | Reference |
| Leaf | Wild-Type Pea | 100% | [2] |
| Epicotyl (Stem) | Wild-Type Pea | ~5-10% | [1][2] |
| Leaf | lip1 Mutant Pea | ~300% | [2] |
| Epicotyl (Stem) | lip1 Mutant Pea | ~125-300% | [2] |
Divergent Forms of this compound Predominate in Leaves and Stems
Beyond the sheer quantity, the spectral forms of Pchlide that accumulate are also distinct between leaves and stems. In etiolated leaves, the majority of Pchlide exists in an aggregated, photoactive form. This form is a ternary complex of Pchlide, the enzyme NADPH:this compound oxidoreductase (POR), and its cofactor NADPH.[3] This complex exhibits a fluorescence emission maximum at around 657 nm (Pchlide657) and is readily convertible to chlorophyllide upon a brief flash of light.[2]
In contrast, stems predominantly accumulate a monomeric, short-wavelength form of Pchlide with a fluorescence emission maximum at approximately 630-633 nm (Pchlide633).[1][2][4] This form is not immediately photoactive and requires prolonged irradiation for conversion to chlorophyllide.[2] The dominance of this non-photoactive form in stems contributes to their slower greening rate compared to leaves.
The Regulatory Machinery: A Tale of Two Organs
The differential accumulation of Pchlide in leaves and stems is governed by distinct regulatory networks, with light signaling playing a central role. A key repressor of photomorphogenesis in the dark is the CONSTITUTIVELY PHOTOMORPHOGENIC 1 (COP1) protein.
In stems of dark-grown wild-type plants, COP1 is active and suppresses the development of etioplasts, the plastids that accumulate Pchlide.[2] This suppression limits the capacity for Pchlide synthesis. The lip1 mutation in pea, which impairs COP1 function, leads to the development of Pchlide-containing plastids in the cortex cells of the epicotyl, a tissue that is normally devoid of them in dark-grown wild-type plants.[2][4] This suggests that COP1 acts as a key regulator to prevent excessive Pchlide accumulation in stems in the dark.
In leaves, while COP1 is also active in the dark, other regulatory factors likely permit a higher level of etioplast development and Pchlide accumulation, priming the leaf for rapid greening upon light exposure.
Below is a diagram illustrating the proposed regulatory logic of Pchlide accumulation in the stem, highlighting the role of COP1.
Experimental Protocols
Accurate quantification of this compound is essential for studying its differential accumulation. Below are detailed methodologies for Pchlide extraction and measurement.
Protocol 1: this compound Extraction
This protocol is adapted for the extraction of Pchlide from etiolated plant tissues. All steps must be performed under a dim green safe light to prevent the photoconversion of Pchlide.
Materials:
-
Etiolated leaf and stem tissue
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Ice-cold 80% (v/v) acetone (B3395972)
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
Procedure:
-
Harvest leaf and stem tissues from etiolated seedlings under a dim green safe light.
-
Immediately freeze the tissues in liquid nitrogen to halt metabolic processes.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer a known weight of the powdered tissue (e.g., 100 mg) to a microcentrifuge tube.
-
Add 1 mL of ice-cold 80% acetone to the tube.
-
Vortex vigorously for 1 minute to extract the pigments.
-
Centrifuge the tube at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the Pchlide, and transfer it to a fresh, chilled tube. Store on ice and in complete darkness until measurement.
Protocol 2: Quantification of this compound by Fluorescence Spectroscopy
This method provides a sensitive means of quantifying Pchlide based on its characteristic fluorescence.
Materials:
-
Pchlide extract (from Protocol 1)
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Set the excitation wavelength of the fluorometer to 440 nm.
-
Set the emission scan range from 600 nm to 700 nm.
-
Blank the fluorometer with 80% acetone.
-
Dilute the Pchlide extract with 80% acetone if necessary to ensure the fluorescence signal is within the linear range of the instrument.
-
Measure the fluorescence emission spectrum of the extract.
-
The concentration of Pchlide is proportional to the fluorescence intensity at its emission maximum (approximately 630-633 nm for the monomeric form and 657 nm for the aggregated form). For total Pchlide quantification, the peak height at the dominant wavelength is used. Relative quantification can be performed by comparing the peak heights between samples, normalized to the fresh weight of the tissue. For absolute quantification, a standard curve generated with purified Pchlide is required.
The following diagram illustrates the general workflow for comparing Pchlide accumulation in leaves versus stems.
References
A Comparative Guide to Protochlorophyllide Extraction Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common methods for extracting protochlorophyllide, a key intermediate in the chlorophyll (B73375) biosynthesis pathway and a molecule of interest in photodynamic therapy research. The following sections detail experimental protocols, present a comparative analysis of extraction efficiencies, and outline the advantages and disadvantages of each method to aid in the selection of the most suitable technique for your research needs.
Comparative Analysis of Extraction Methods
The choice of extraction solvent is critical for the efficient and reliable quantification of this compound from plant tissues. The ideal solvent should effectively solubilize the pigment, minimize its degradation, and be compatible with downstream analytical techniques such as spectrophotometry and high-performance liquid chromatography (HPLC). While acetone-based solvents are the most traditionally used, other solvents like N,N-dimethylformamide (DMF) have shown promise for pigment extraction.[1][2]
| Method | Solvent System | Reported Efficiency (for Chlorophylls) * | Advantages | Disadvantages |
| Aqueous Acetone (B3395972) | 80% Acetone in water | Good | Simple, widely used, relatively low toxicity. | May not fully extract less polar pigments like chlorophyll a without an additional 100% acetone wash[3]. Can lead to artifactual conversion of chlorophyll to chlorophyllide[1][4]. |
| Pure Acetone with Additives | 100% Acetone with 0.1% diethyl pyrocarbonate | Good | Can prevent the conversion of this compound b to this compound a.[5] | Diethyl pyrocarbonate is a hazardous chemical. Acetone is volatile and flammable. |
| Alkaline Acetone | 90% Acetone: 0.1M Ammonium Hydroxide (9:1 v/v) | Good | Effective for routine quantification from small tissue amounts like Arabidopsis seedlings.[6] | The addition of a base might affect the stability of other cellular components. |
| N,N-Dimethylformamide (DMF) | 100% DMF | Reported to be more efficient than acetone for chlorophyll extraction, yielding more quantitative and reliable results.[2][7] | High extraction efficiency, stable measurements, can be used for direct immersion of intact tissues.[7] | Highly toxic and carcinogenic, requiring handling in a fume hood with appropriate personal protective equipment.[7] Slower extraction time (can take 2-4 days)[7]. |
Note: Direct quantitative comparisons of this compound extraction efficiency are limited in the available literature. The efficiency data presented here is primarily based on studies of chlorophyll extraction, which serves as a strong indicator for the behavior of its immediate precursor, this compound.
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below. All procedures involving etiolated tissue and this compound extracts should be performed under a dim green safelight to prevent the light-dependent conversion of this compound to chlorophyllide.[6]
Method 1: Aqueous Acetone Extraction (80% Acetone)
This is a conventional and widely used method for pigment extraction.
Materials:
-
Etiolated plant tissue (e.g., Arabidopsis seedlings, barley leaves)
-
80% Acetone (v/v in distilled water), pre-chilled to 4°C
-
Mortar and pestle, pre-chilled
-
Centrifuge and centrifuge tubes
-
Spectrophotometer or HPLC system
Procedure:
-
Harvest a known weight of etiolated plant tissue.
-
Immediately freeze the tissue in liquid nitrogen to halt metabolic processes.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Add a small volume of cold 80% acetone to the mortar and continue grinding until a homogenous slurry is formed.
-
Transfer the slurry to a centrifuge tube.
-
Rinse the mortar and pestle with additional 80% acetone and add it to the centrifuge tube.
-
Centrifuge the extract at high speed (e.g., 12,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the extracted this compound.
-
For quantitative analysis, the volume of the supernatant is measured, and the this compound concentration is determined using spectrophotometry or HPLC.
Method 2: Alkaline Acetone Extraction
This method is particularly useful for small amounts of tissue, such as in Arabidopsis seedlings.[6]
Materials:
-
Etiolated Arabidopsis seedlings
-
Extraction solvent: 90% Acetone: 0.1M Ammonium Hydroxide (9:1 v/v), pre-chilled to 4°C[6]
-
Microcentrifuge tubes and pestles
-
Chilled microcentrifuge
-
Fluorescence spectrophotometer
Procedure:
-
Harvest 20-30 etiolated seedlings and place them in a pre-weighed microcentrifuge tube on ice.[6]
-
Add 400 µL of ice-cold alkaline acetone extraction solvent to the tube.[6]
-
Homogenize the tissue thoroughly using a micro-pestle.
-
Centrifuge the homogenate at >12,000 x g for 5 minutes in a chilled centrifuge.[6]
-
Transfer the supernatant to a new, clean microcentrifuge tube.
-
The extracted this compound is now ready for quantification by fluorescence spectroscopy.
Method 3: N,N-Dimethylformamide (DMF) Extraction
This method offers high efficiency but requires stringent safety precautions due to the toxicity of DMF.[7]
Materials:
-
Etiolated plant tissue
-
N,N-Dimethylformamide (DMF)
-
Glass vials with caps
-
Spectrophotometer or HPLC system
Procedure:
-
Harvest a known weight of intact etiolated tissue (e.g., cotyledons).
-
Place the tissue directly into a glass vial.
-
Add a measured volume of DMF to the vial, ensuring the tissue is fully submerged.
-
Cap the vial and incubate in the dark at 4°C for 2-4 days to allow for complete pigment extraction.[7]
-
After incubation, the DMF extract containing this compound can be directly used for spectrophotometric or HPLC analysis.
Visualization of Experimental Workflow
The following diagrams illustrate the general workflow for this compound extraction and the logical relationship between the key steps.
Caption: General workflow for this compound extraction.
Caption: Logic for selecting an extraction method.
References
- 1. Simple extraction methods that prevent the artifactual conversion of chlorophyll to chlorophyllide during pigment isolation from leaf samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chloroplast biogenesis 88. This compound b occurs in green but not in etiolated plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. prometheusprotocols.net [prometheusprotocols.net]
Unveiling the Chameleon-like Nature of Protochlorophyllide: A Comparative Guide to its Spectral Properties in Diverse Solvent Systems
For researchers, scientists, and professionals in drug development, understanding the photophysical behavior of molecules like protochlorophyllide (Pchlide) is paramount. As a crucial precursor in the biosynthesis of chlorophyll, its spectral characteristics are highly sensitive to the surrounding environment. This guide provides a comparative analysis of the spectral properties of Pchlide in various solvent systems, supported by experimental data, to elucidate the influence of solvent polarity and interactions on its light-absorbing and emitting capabilities.
Comparative Analysis of Spectral Properties
The spectral behavior of this compound is markedly influenced by the solvent environment. Key parameters such as the position of the absorption maxima (Soret and Qy bands), the fluorescence emission maximum, the Stokes shift, and fluorescence lifetime vary significantly with the solvent's physical and chemical properties. These variations are primarily attributed to nonspecific solvation effects and specific interactions like hydrogen bonding and coordination with the central magnesium atom.
In organic solutions, Pchlide typically exhibits two strong absorption bands: the Soret band, located around 432-451 nm, and the Qy band, found in the 623-633 nm range.[1][2] The precise peak positions are solvent-dependent. For instance, the Qy band appears at 623 nm in 80% acetone (B3395972) and shifts to 626 nm in methanol.[1] Similarly, in the polar aprotic solvent tetrahydrofuran (B95107) (THF), the Qy absorption peak is at 628 nm, while in the polar protic solvent methanol, it is observed at 629.5 nm.[3] Nonpolar solvents like benzene (B151609) shift the Soret and Qy bands to 442 nm and 632.5 nm, respectively.[2]
The fluorescence emission of Pchlide also demonstrates solvent sensitivity. In both THF and methanol, the primary emission peak is around 630-631 nm.[3] A notable phenomenon is the small Stokes shift, the difference between the absorption and emission maxima, which is typically between 50 and 300 cm⁻¹, indicating a low sensitivity of Pchlide to nonspecific solvation.[4][5] However, the Stokes shift does increase with growing solvent orientation polarizability, a trend that is more pronounced in protic solvents capable of hydrogen bonding.[6] Solvents like pyridine (B92270) and methanol, which can hexacoordinate the central magnesium atom, also lead to a high Stokes shift.[6]
The fluorescence lifetime of Pchlide is another critical parameter affected by the solvent. The decay of fluorescence is generally single exponential in many organic solvents.[4][5] The lifetime values have been observed to range from 5.2 ns in dioxane to 3.5 ns in methanol.[4][5] A decrease in fluorescence lifetime is seen with increasing solvent orientation polarizability.[6] Interestingly, in water-methanol mixtures, the fluorescence lifetime further decreases, and the decay becomes double-exponential, suggesting more complex excited-state dynamics.[4][5]
The following table summarizes the key spectral properties of this compound in a range of solvent systems, compiled from various studies.
| Solvent System | Soret Band (λmax, nm) | Qy Band (λmax, nm) | Emission (λmax, nm) | Stokes Shift (cm-1) | Fluorescence Lifetime (τ, ns) |
| Methanol | 434[2] | 626[1], 629[2], 629.5[3] | 631[3], 641[2] | High[6] | 3.3[6], 3.5[4][5] |
| 80% Acetone | - | 623[1] | - | - | - |
| Tetrahydrofuran (THF) | - | 628[3] | 630-631[3] | - | 4.6[3] |
| Dioxane | - | - | - | - | 5.2[4][5] |
| Benzene | 442[2] | 632.5[2] | - | - | - |
| Cyclohexane | - | - | - | - | - |
| Acetonitrile | - | - | - | - | - |
| Water-Methanol (25%) | - | - | - | - | 2.9[4][5] |
| Water-Methanol (15%) | - | - | - | - | 4.5 & 1.2 (double exponential)[4][5] |
| Pure Water | - | - | - | - | 2.5 & 0.4 (double exponential)[4][5] |
Experimental Protocols
The data presented in this guide are derived from standard spectroscopic techniques. Below is a generalized methodology for determining the spectral properties of this compound in different solvent systems.
1. Sample Preparation:
-
This compound Isolation: Pchlide is typically extracted from etiolated plant tissues (e.g., wheat or pea seedlings) and purified using chromatographic techniques.
-
Solvent Preparation: A range of high-purity organic solvents with varying polarities and properties (e.g., methanol, acetone, tetrahydrofuran, dioxane, cyclohexane) are used.
-
Solution Preparation: A stock solution of purified Pchlide is prepared in a suitable solvent. Aliquots of this stock solution are then diluted with the respective experimental solvents to achieve a final concentration suitable for spectroscopic measurements, ensuring the absorbance is within the linear range of the spectrophotometer (typically below 0.1).
2. Absorption Spectroscopy:
-
Instrumentation: A dual-beam UV-Visible spectrophotometer is used to record the absorption spectra.
-
Measurement: The prepared Pchlide solution in a quartz cuvette is placed in the sample beam path, and a cuvette containing the pure solvent is placed in the reference beam path.
-
Data Acquisition: The absorption spectrum is recorded over a wavelength range of approximately 350 nm to 750 nm. The wavelengths of the Soret and Qy band maxima are determined from the resulting spectrum.
3. Fluorescence Spectroscopy:
-
Instrumentation: A spectrofluorometer equipped with a suitable excitation source (e.g., a xenon lamp) and a sensitive detector is used.
-
Measurement: The Pchlide solution is excited at a wavelength corresponding to its Soret or Qy absorption maximum. The fluorescence emission spectrum is then recorded at a 90-degree angle to the excitation beam to minimize scattered light.
-
Data Acquisition: The emission is scanned over a wavelength range that encompasses the expected fluorescence of Pchlide (e.g., 600 nm to 800 nm). The wavelength of the maximum fluorescence intensity is determined.
4. Fluorescence Lifetime Measurement:
-
Instrumentation: Time-resolved fluorescence spectroscopy, often using time-correlated single-photon counting (TCSPC), is employed.
-
Measurement: The sample is excited with a pulsed light source (e.g., a laser diode) at a specific wavelength. The arrival times of the emitted photons are recorded relative to the excitation pulse.
-
Data Analysis: The fluorescence decay curve is generated by plotting the number of photons versus time. This decay curve is then fitted to an exponential function (or multiple exponential functions for complex decays) to determine the fluorescence lifetime(s).
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the characterization of the spectral properties of this compound.
Workflow for Spectral Analysis of this compound.
References
- 1. scialert.net [scialert.net]
- 2. Site-Specific Solvation of the Photoexcited this compound a in Methanol: Formation of the Hydrogen-Bonded Intermediate State Induced by Hydrogen-Bond Strengthening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fluorescence lifetimes and spectral properties of this compound in organic solvents in relation to the respective parameters in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Solvent effects on fluorescence properties of protochlorophyll and its derivatives with various porphyrin side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Protochlorophyllide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of all laboratory chemicals is a critical component of maintaining a secure work environment and adhering to regulatory standards. This guide provides essential safety and logistical information for the proper disposal of protochlorophyllide, a key intermediate in chlorophyll (B73375) biosynthesis. While a Safety Data Sheet (SDS) from one supplier suggests this compound is not a hazardous substance, its photosensitive nature warrants careful handling and disposal to mitigate potential risks.[1] Under light exposure, free this compound can act as a photosensitizer, leading to the formation of toxic free radicals.[1]
Key Chemical and Safety Data
The following table summarizes the essential quantitative data for this compound.
| Property | Value | Source |
| Chemical Formula | C₃₅H₃₂MgN₄O₅ | [1] |
| Molar Mass | 612.957 g/mol | [1] |
| CAS Number | 20369-67-9 | [2] |
| Appearance | Photo-active pigment | [2] |
| Hazard Classification | Not classified as a hazardous substance or mixture according to one supplier's SDS. | |
| Light Sensitivity | Acts as a photosensitizer in the presence of light, forming toxic free radicals. | [1] |
Experimental Protocols: Disposal Procedures
The following step-by-step procedures should be followed for the safe disposal of this compound waste. These are based on general best practices for hazardous chemical waste management.[3][4][5][6][7]
1. Waste Minimization:
-
Review experimental protocols to use this compound efficiently and minimize excess.[3]
-
Consider microscale experiments to reduce the volume of waste generated.[3]
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety glasses, lab coats, and chemical-resistant gloves, when handling this compound waste.
-
Gloves should be inspected before use and disposed of as contaminated waste after handling the chemical.
3. Waste Segregation and Collection:
-
Solid Waste:
-
Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a designated, compatible, and clearly labeled hazardous waste container.
-
Do not mix solid waste with liquid waste.[4]
-
-
Liquid Waste:
-
Collect liquid waste containing this compound in a leak-proof, screw-top container.[3][4] Glass containers are acceptable, but plastic is often preferred to minimize breakage.[6]
-
Do not fill liquid waste containers beyond 80% capacity to allow for expansion.[3]
-
Ensure the container is kept tightly sealed when not in use.[4][7]
-
Segregate this compound solutions from other incompatible waste streams such as strong acids, bases, and oxidizers.[3] Given its photosensitivity, it is prudent to store it away from light-sensitive compounds that could be degraded by its photoactivity.
-
4. Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."[6][7]
-
The label must include:
-
The full chemical name: "this compound Waste" (avoid abbreviations or formulas).[3][6]
-
For mixtures, list all constituents and their approximate concentrations.[3]
-
The date of waste generation.[6]
-
The principal investigator's name and laboratory location (room number).[6]
-
An indication of the associated hazards (e.g., "Photosensitive").
-
5. Storage:
-
Store waste containers in a designated, well-ventilated hazardous waste storage area.[4]
-
Crucially, protect this compound waste from light to prevent the formation of free radicals. Store containers in a dark location, such as a cabinet, or use amber bottles or containers wrapped in aluminum foil.
-
Utilize secondary containment, such as a chemically compatible tray or bin, to capture any potential leaks or spills.[4] The secondary container should be able to hold 110% of the volume of the largest primary container.[4]
6. Disposal Request and Pickup:
-
Once the waste container is ready for disposal, follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department or equivalent body.[6]
-
Do not dispose of this compound waste down the drain or in the regular trash.[3][6]
7. Empty Container Disposal:
-
Empty containers that held this compound should be triple-rinsed with an appropriate solvent.[7]
-
The rinsate must be collected and disposed of as hazardous liquid waste.[7]
-
After triple-rinsing and air-drying, deface or remove the original label, and the container may then be disposed of in the regular trash or recycled, depending on institutional policy.[5][7]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
Safeguarding Your Research: A Guide to Handling Protochlorophyllide
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Protochlorophyllide. Adherence to these operational and disposal plans is essential for ensuring laboratory safety and mitigating risks associated with this photosensitive compound.
This compound, a key intermediate in the biosynthesis of chlorophyll, is a fluorescent compound that, in its free form and under light exposure, can act as a photosensitizer, leading to the formation of highly toxic free radicals.[1] This inherent photosensitivity necessitates meticulous handling and disposal procedures to protect laboratory personnel and the environment.
Personal Protective Equipment (PPE) and Essential Safety Measures
A comprehensive approach to safety when handling this compound involves a combination of engineering controls, administrative procedures, and the consistent use of appropriate personal protective equipment.
| PPE / Safety Measure | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes of solutions containing this compound. |
| Hand Protection | Nitrile gloves. | Prevents skin contact with the compound. Gloves should be inspected before use and changed frequently. |
| Protective Clothing | A lab coat or gown that covers the arms. | Minimizes the risk of skin exposure to spills. |
| Work Environment | Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling powdered forms or creating solutions. | Reduces the risk of inhalation. |
| Light Conditions | Handle solid this compound and its solutions in a darkened room or under dim light conditions. Use containers that are opaque or wrapped in aluminum foil to protect from light. | Prevents the light-induced formation of toxic free radicals.[1] |
Operational Plan: From Receipt to Disposal
A structured operational plan is critical for the safe management of this compound in a laboratory setting.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store this compound in a cool, dry, and dark place. The container should be tightly sealed to prevent exposure to light and moisture.
-
Labeling: Ensure the container is clearly labeled with the chemical name and hazard warnings.
Preparation of Solutions
-
Light Control: All manipulations, including weighing and dissolution, should be performed in a darkened environment.
-
Ventilation: Use a chemical fume hood to minimize inhalation risks.
-
Solvent Selection: Use appropriate solvents as specified in your experimental protocol.
Handling and Use
-
Minimize Exposure: Handle the compound with care to avoid generating dust or aerosols.
-
Light Protection: Keep solutions in light-protected containers (e.g., amber vials or foil-wrapped tubes) at all times.
-
Spill Management: In case of a spill, decontaminate the area promptly. For solid spills, gently sweep up the material to avoid creating dust. For liquid spills, absorb with an inert material and place in a sealed container for disposal.
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Do not discharge this compound waste into sewers or waterways.[2]
| Waste Type | Disposal Procedure |
| Solid Waste | Collect unused solid this compound and any contaminated materials (e.g., weighing paper, contaminated gloves) in a clearly labeled, sealed, and chemically compatible container. |
| Liquid Waste | Collect all solutions containing this compound in a dedicated, leak-proof, and clearly labeled waste container. Do not mix with other chemical waste streams to prevent unknown reactions. |
| Empty Containers | Rinse empty containers that held this compound three times with a suitable solvent. Collect the rinsate as hazardous waste. Deface the label on the empty container before disposing of it as regular laboratory glass or plastic waste, in accordance with your institution's policies. |
Waste Disposal Workflow:
All waste containing this compound should be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2] Ensure that all waste containers are properly labeled with "Hazardous Waste," the full chemical name, and any other information required by your local regulations.
Experimental Protocol Workflow
The following diagram illustrates a typical workflow for an experiment involving this compound, emphasizing the key safety and handling steps.
Caption: A flowchart illustrating the key steps for safely handling this compound.
By implementing these safety protocols and operational plans, researchers can effectively mitigate the risks associated with this compound and maintain a safe and compliant laboratory environment.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
